molecular formula C5H11N B1222950 (R)-2-Methylpyrrolidine CAS No. 41720-98-3

(R)-2-Methylpyrrolidine

Cat. No.: B1222950
CAS No.: 41720-98-3
M. Wt: 85.15 g/mol
InChI Key: RGHPCLZJAFCTIK-RXMQYKEDSA-N
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Description

(R)-2-methylpyrrolidine is a 2-methylpyrrolidine that has (R)-configuration. It is a conjugate base of a (R)-2-methylpyrrolidinium.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHPCLZJAFCTIK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348927
Record name (R)-2-METHYLPYRROLIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41720-98-3
Record name (2R)-2-Methylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41720-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-METHYLPYRROLIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-Methylpyrrolidine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-2-Methylpyrrolidine

Introduction

This compound is a chiral organic compound featuring a pyrrolidine (B122466) ring substituted with a methyl group at the second carbon.[1] This chiral building block is of significant interest in pharmaceutical and agrochemical synthesis due to its unique ability to introduce chirality and enhance the efficacy of chemical reactions.[2][3] Its distinct stereochemistry is crucial in the formulation of enantiomerically pure compounds, particularly in the synthesis of alkaloids and other biologically active molecules.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety protocols for this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic odor.[1][2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
CAS Number 41720-98-3[2][4]
Molecular Formula C₅H₁₁N[2][4]
Molecular Weight 85.15 g/mol [2][4][5]
Appearance Colorless to light yellow liquid[2][3]
Density 0.842 g/mL at 25 °C[2][4][6]
Boiling Point 97-99 °C at 744 mmHg[7]
Flash Point 7.22 °C (45.0 °F) - closed cup[4][6]
Refractive Index n20/D 1.4353[4][6]
Optical Rotation [α]²⁰/D = -18 ± 2° (c=1 in MeOH)[2][3]
Solubility Soluble in organic solvents.[2][3][7]
Storage Temperature 2-8°C[2][4][6]

Synthesis

An efficient and practical synthesis of this compound has been developed, allowing for scalable preparation in high yield and optical purity.[8][9] The process typically involves a multi-step sequence starting from readily available chiral precursors.[8][9]

Experimental Protocol: Four-Step Synthesis from N-Boc-L-proline

This synthetic route provides this compound in high yield and greater than 99% optical purity without the need for chromatographic purification.[8][9]

  • Reduction of N-Boc-L-proline: N-Boc-L-proline is reduced using borane, generated in situ from sodium borohydride (B1222165) and boron trifluoride etherate, to yield N-Boc-(S)-prolinol.[8][9] The product can be purified by crystallization from heptane.[8][9]

  • Mesylation of N-Boc-(S)-prolinol: The resulting prolinol is then treated with methanesulfonyl chloride to produce the corresponding mesylate.

  • Reduction of the Mesylate: The mesylate is reduced to form N-Boc-(R)-2-methylpyrrolidine.

  • Deprotection: The N-Boc protecting group is removed using an acid, such as benzenesulfonic acid or hydrochloric acid, to yield the final product, this compound, which can be isolated as a salt (e.g., benzenesulfonate (B1194179) or tartrate salt).[8]

cluster_synthesis Synthesis Workflow N-Boc-L-proline N-Boc-L-proline N-Boc-(S)-prolinol N-Boc-(S)-prolinol N-Boc-L-proline->N-Boc-(S)-prolinol  Reduction (NaBH4, BF3·OEt2) Intermediate_Mesylate Intermediate_Mesylate N-Boc-(S)-prolinol->Intermediate_Mesylate  Mesylation N-Boc-(R)-2-methylpyrrolidine N-Boc-(R)-2-methylpyrrolidine R-2-Methylpyrrolidine_Salt R-2-Methylpyrrolidine_Salt N-Boc-(R)-2-methylpyrrolidine->R-2-Methylpyrrolidine_Salt  Deprotection (Acid) Intermediate_Mesylate->N-Boc-(R)-2-methylpyrrolidine  Reduction cluster_applications Key Application Areas R-2-Methylpyrrolidine R-2-Methylpyrrolidine Pharma_Synth Pharmaceutical Synthesis R-2-Methylpyrrolidine->Pharma_Synth Asym_Cat Asymmetric Catalysis R-2-Methylpyrrolidine->Asym_Cat Agrochem Agrochemicals R-2-Methylpyrrolidine->Agrochem Neuro_Res Neuroscience Research R-2-Methylpyrrolidine->Neuro_Res cluster_safety Safe Handling Workflow Start Start Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Start->Wear_PPE Use_Ventilation Use in Well-Ventilated Area (Fume Hood) Wear_PPE->Use_Ventilation Store_Properly Store at 2-8°C Away from Ignition Sources Use_Ventilation->Store_Properly Spill_Protocol Follow Spill Protocol (Evacuate, Absorb, Dispose) Use_Ventilation->Spill_Protocol End End Store_Properly->End First_Aid Administer First Aid (Skin, Eyes, Inhalation, Ingestion) Spill_Protocol->First_Aid First_Aid->End

References

Spectral Data Analysis of (R)-2-Methylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chiral amine (R)-2-Methylpyrrolidine, a versatile building block in pharmaceutical and agrochemical synthesis. The document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this important chemical entity.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly found in search results

Table 2: 13C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
Data not explicitly found in search results

Note: Specific chemical shift values for 1H and 13C NMR were not available in the initial search. Researchers should acquire these spectra experimentally following the protocols outlined below.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-Methylpyrrolidine [1]

m/zRelative IntensityAssignment
85~50%[M]+ (Molecular Ion)
70100%[M-CH3]+
Other significant fragments may be observed

The mass spectrum for the racemate, 2-Methylpyrrolidine, is provided as a reference. The fragmentation pattern for the (R)-enantiomer is expected to be identical.

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Bands for a Secondary Cyclic Amine [2][3]

Wavenumber (cm-1)IntensityAssignment
~3350-3310Weak-MediumN-H Stretch
~2960-2850StrongC-H Stretch (Aliphatic)
~1470-1440MediumCH2 Scissoring
~1250–1020Medium-WeakC-N Stretch
~910-665Broad, StrongN-H Wag

This compound, as a secondary cyclic amine, is expected to exhibit these characteristic absorption bands. Specific peak positions can be determined experimentally.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from established methods for the NMR analysis of chiral amines.[4][5][6]

Objective: To acquire high-resolution 1H and 13C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) directly in a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

    • Gently invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the 1H and 13C frequencies.

  • 1H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform a Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

    • Integrate all signals and determine the multiplicity of each peak.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

    • Process the FID, perform a Fourier transform, and phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of volatile amines.[7]

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., dichloromethane (B109758) or methanol)

  • GC-MS instrument equipped with an electron ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100-1000 ppm) in a volatile organic solvent.

  • GC Method:

    • Injector:

      • Injection volume: 1 µL

      • Inlet temperature: 250 °C

      • Split ratio: 50:1 (can be adjusted based on sample concentration)

    • Column: A suitable capillary column for amine analysis (e.g., a low-bleed, base-deactivated column).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Final hold: 2 minutes at 200 °C.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

Infrared (IR) Spectroscopy

This protocol follows general procedures for obtaining IR spectra of liquid samples.

Objective: To identify the characteristic functional group vibrations of this compound.

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place a small drop of this compound directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm-1 are sufficient.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H stretch, C-H stretch, C-N stretch).

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_Properties Chemical Properties cluster_Spectra Spectroscopic Data Compound This compound Structure Chemical Structure Compound->Structure Functional_Groups Functional Groups (Secondary Amine, Alkyl) Structure->Functional_Groups NMR NMR Spectra (1H, 13C) Functional_Groups->NMR MS Mass Spectrum Functional_Groups->MS IR IR Spectrum Functional_Groups->IR NMR->Structure Elucidates MS->Structure Confirms MW IR->Functional_Groups Identifies

Caption: Relationship between chemical properties and spectral data.

References

(R)-2-Methylpyrrolidine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpyrrolidine is a valuable chiral building block in pharmaceutical and chemical synthesis. Its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides comprehensive safety information, handling procedures, and emergency protocols tailored for research and development environments.

Core Safety and Hazard Information

This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.[1] Adherence to strict safety protocols is mandatory when handling this compound.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₁₁N[1][2][3]
Molecular Weight 85.15 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[3]
Density 0.842 g/mL at 25 °C[2][3]
Boiling Point 97-99 °C at 744 mmHg[4]
Flash Point 7.22 °C (45.0 °F) - closed cup[2]
Refractive Index n20/D 1.4353[2]
Acute Toxicity, Oral Harmful if swallowed (Acute Tox. 4)[1][2]
Skin Corrosion/Irritation Causes severe skin burns (Skin Corr. 1B)[1][2]
Serious Eye Damage/Irritation Causes serious eye damage[1]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.[2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[2][6]

Handling
  • Wash thoroughly after handling.[5]

  • Remove contaminated clothing and wash before reuse.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[6][7]

  • Keep away from heat, sparks, and open flames.[5][6]

  • Use non-sparking tools.[5]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

  • Keep in a flammables-area.[5]

  • Isolate from oxidizing materials and acids.[5]

  • Keep container tightly closed.[6][7]

  • Recommended storage temperature is 2-8°C.[2][3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid immediately.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. If the victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person.[5]

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water mist may be used to cool closed containers.[6]

  • Specific Hazards: Flammable liquid and vapor. Containers may explode when heated. Vapors may form explosive mixtures with air.[6]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[6]

Accidental Release Measures

In case of a spill, follow a structured response to ensure safety and minimize environmental contamination. The logical workflow for handling a chemical spill of this compound is illustrated in the diagram below.

Spill_Response_Workflow Workflow for this compound Spill Response A Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Initiate Emergency Procedures B->C D Don Appropriate PPE (Goggles, Face Shield, Gloves, Respirator, Protective Clothing) C->D E Control Ignition Sources (Turn off equipment, no sparks or flames) D->E F Ventilate the Area (If safe to do so) E->F G Contain the Spill (Use inert absorbent material like vermiculite (B1170534) or sand) F->G H Collect Absorbed Material (Use non-sparking tools) G->H I Place in a Suitable, Labeled Container for Disposal H->I J Decontaminate the Spill Area I->J K Dispose of Waste According to Regulations J->K L Report the Incident K->L

Workflow for handling a chemical spill.

Experimental Protocols for Safety Assessment

The hazard classifications of this compound are determined through standardized experimental protocols. Below are summaries of the methodologies for key toxicological and flammability tests.

Flash Point Determination

The flash point is determined using a closed-cup method as specified by standards such as ASTM D93 or ISO 2719.

  • Principle: A sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[8][9][10]

  • Apparatus: Pensky-Martens closed-cup tester.[8][11]

  • Procedure:

    • The sample is placed in the test cup.

    • The cup is heated at a slow, constant rate.

    • The sample is stirred to ensure temperature uniformity.

    • At specified temperature intervals, the ignition source is applied.

    • The temperature at which a flash is observed is recorded as the flash point.[8]

Acute Oral Toxicity

The acute oral toxicity is assessed according to OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[12]

  • Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality.[4]

  • Species: Typically rats are used.[13]

  • Procedure (General):

    • Animals are fasted prior to dosing.

    • The substance is administered by gavage.

    • Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[14][15]

    • The dose at which toxicity or mortality is observed determines the classification.

Skin Corrosion/Irritation

The potential for skin corrosion and irritation is evaluated following OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or in vitro methods like OECD TG 431 and 439.[7][16][17]

  • Principle (In Vivo - TG 404): A single dose of the substance is applied to a small area of the skin of an animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling).[18]

  • Procedure (In Vivo - TG 404):

    • A small area of the animal's back is shaved.

    • The test substance is applied to the skin and covered with a gauze patch.

    • The patch is removed after a specified time (e.g., 4 hours).

    • The skin is observed and scored for irritation at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.[16]

Eye Irritation/Corrosion

The potential for eye irritation and corrosion is determined according to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).[3][5]

  • Principle: A single dose of the substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling.[1][5]

  • Procedure:

    • The test substance is instilled into the conjunctival sac of one eye.

    • The eye is observed and scored for irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[5]

    • The reversibility of any observed effects is also assessed.

Toxicological Profile and Signaling Pathways

The toxicity of pyrrolidine (B122466) derivatives can be attributed to various mechanisms. While specific signaling pathways for this compound are not extensively detailed in publicly available literature, the broader class of pyrrolidine-containing compounds has been shown to interact with various biological targets. For instance, some pyrrolidine derivatives act as inhibitors of Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation.[19] Others have been investigated for their roles as antagonists of chemokine receptors or inhibitors of enzymes like DNA gyrase.[20][21] The corrosive nature of this compound is likely due to its basicity, causing chemical burns upon contact with tissues. Further research is needed to elucidate the specific molecular mechanisms and signaling pathways involved in the toxicity of this compound.

References

A Comprehensive Technical Guide to the Synthesis of (R)-2-Methylpyrrolidine from L-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-2-Methylpyrrolidine is a valuable chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its stereochemistry often plays a crucial role in the biological activity of the final molecule. This technical guide provides an in-depth overview of a practical and high-yielding synthetic route to this compound starting from the readily available and inexpensive chiral precursor, L-proline. The described multi-step synthesis avoids costly chiral auxiliaries and toxic reagents, making it amenable to large-scale preparation.[2] This document details the experimental protocols, summarizes key quantitative data, and provides visual workflows for a comprehensive understanding of the process.

Overall Synthetic Pathway

The synthesis of this compound from L-proline is most effectively achieved through a multi-step pathway. The core strategy involves the initial reduction of the carboxylic acid of L-proline to a primary alcohol, yielding L-prolinol. The hydroxyl group is then chemically modified and subsequently reduced to a methyl group, thereby establishing the desired stereocenter. The overall transformation is outlined below.

G L_Proline L-Proline L_Prolinol (S)-2-Pyrrolidinemethanol (L-Prolinol) L_Proline->L_Prolinol   Step 1: Reduction N_Boc_Prolinol N-Boc-(S)-2-(hydroxymethyl)pyrrolidine L_Prolinol->N_Boc_Prolinol Step 2: N-Protection Mesylate N-Boc-(S)-2-((methylsulfonyloxy)methyl)pyrrolidine N_Boc_Prolinol->Mesylate Step 3: Mesylation N_Boc_Product N-Boc-(R)-2-Methylpyrrolidine Mesylate->N_Boc_Product Step 4: Reduction Final_Product This compound Benzenesulfonate (B1194179) Salt N_Boc_Product->Final_Product Step 5: Deprotection

Caption: Overall synthetic route from L-proline to this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for each key transformation in the synthesis.

Step 1: Reduction of L-Proline to L-Prolinol

The reduction of the carboxylic acid of L-proline can be achieved via several methods, including the use of lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.[3][4] A scalable and high-yield method employs high-pressure hydrogenation.[5]

Protocol: High-Pressure Hydrogenation

  • Charging the Reactor: A high-pressure reactor is charged with L-proline (200g), isopropanol (B130326) (400g) as the solvent, 5% Ruthenium on Carbon (Ru/C) catalyst (10g, 50% moisture), and phosphoric acid (2g).[5]

  • Reaction Conditions: The reactor is sealed and pressurized with hydrogen gas to 6-8 MPa. The reaction mixture is heated to 140-150 °C and stirred for 8 hours.[5]

  • Work-up and Isolation: After cooling and depressurization, sodium hydroxide (B78521) (12g) is added to the mixture. The catalyst is removed by filtration. The isopropanol solvent is recovered via distillation.[5]

  • Purification: The crude L-prolinol is purified by vacuum distillation to yield the final product.[5]

Step 2: N-Protection of L-Prolinol

To prevent side reactions in subsequent steps, the secondary amine of L-prolinol is protected, typically with a tert-butyloxycarbonyl (Boc) group.

Protocol: N-Boc Protection

  • Reaction Setup: L-prolinol is dissolved in a suitable solvent such as methyl tert-butyl ether (MTBE).

  • Reagent Addition: Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added portion-wise to the solution at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours and monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is washed with saturated aqueous sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-prolinol, which is often used in the next step without further purification.

Step 3: Activation of the Hydroxyl Group (Mesylation)

The primary hydroxyl group of N-Boc-L-prolinol is converted to a good leaving group, such as a mesylate, to facilitate the subsequent reduction.[2][6]

Protocol: Mesylation

  • Reaction Setup: N-Boc-L-prolinol is dissolved in MTBE and cooled to 0 °C in an ice bath.

  • Reagent Addition: Triethylamine (Et₃N) is added, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl), ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1-2 hours. Progress is monitored by HPLC or TLC.

  • Work-up and Isolation: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with cold 1 M HCl, saturated sodium bicarbonate, and brine. The organic solution containing the mesylate product is typically stored and used directly in the next step, as the isolated mesylate can be unstable.[2][6]

Step 4: Reduction of the Mesylate to N-Boc-(R)-2-Methylpyrrolidine

This is the key stereochemistry-defining step where the activated hydroxyl group is reduced to a methyl group. Super-Hydride® (lithium triethylborohydride) is a highly effective reagent for this transformation.[2][6]

Protocol: Super-Hydride Reduction

  • Reaction Setup: The MTBE solution of the mesylate from the previous step is added to a solution of Super-Hydride® in tetrahydrofuran (B95107) (THF) at room temperature.

  • Reaction Conditions: The reaction is stirred at room temperature for 3-5 hours.[2]

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water, followed by aqueous sodium hydroxide. The mixture is stirred until both layers are clear. The organic layer is separated.

  • Isolation: The organic solution is washed, dried, and concentrated to provide the crude N-Boc-(R)-2-methylpyrrolidine. This product is often of sufficient purity for the final deprotection step.[6]

Step 5: Deprotection to this compound Salt

The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target compound, which is isolated as a stable salt.[2][6]

Protocol: Acidic Deprotection and Salt Formation

  • Reaction Setup: The crude N-Boc-(R)-2-methylpyrrolidine is dissolved in MTBE.

  • Salt Formation: A solution of benzenesulfonic acid in MTBE is added dropwise at room temperature. Gas evolution (CO₂) is observed.[2]

  • Crystallization: The reaction mixture may be seeded with a small crystal of the product salt to induce crystallization. The slurry is stirred at room temperature for 12-16 hours to ensure complete precipitation.[2]

  • Isolation and Purification: The solid product is isolated by filtration, washed with fresh MTBE, and dried under vacuum to yield this compound benzenesulfonate salt with high purity.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic route, highlighting the efficiency of each step.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
1L-Proline Reduction5% Ru/C, H₂, H₃PO₄Isopropanol140-150892.9>99 (GC)[5]
2N-Boc ProtectionBoc₂OMTBERT2-4>95(Used directly)[2][6]
3MesylationMsCl, Et₃NMTBE01-2>95(Used directly)[2][6]
4Mesylate ReductionSuper-Hydride®THF/MTBERT3-595-96(HPLC Assay)[2]
5Deprotection/Salt FormationBenzenesulfonic AcidMTBERT12-16~98>99 (Optical)[2][6]

Note: The overall yield for the four-step sequence from L-prolinol is reported to be an excellent 83%.[6]

Experimental Workflow Visualization

The logical flow of the experimental procedure, from starting material to final product isolation, is a critical aspect of process management in a laboratory or manufacturing setting.

Caption: Sequential workflow of the synthesis and purification process.

References

(R)-2-Methylpyrrolidine: An In-depth Technical Guide to a Core Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (R)-2-Methylpyrrolidine is a versatile chiral secondary amine that has emerged as a critical building block in modern organic and medicinal chemistry.[1] Its rigid, stereochemically defined structure makes it an invaluable tool for introducing chirality in asymmetric synthesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, scalable synthesis protocols, and key applications in drug development and catalysis. Detailed experimental methodologies and workflow visualizations are presented to support researchers, scientists, and drug development professionals in leveraging this important chiral synthon.

Introduction

Chirality is a fundamental concept in drug discovery and development, as the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties.[2][3] Chiral building blocks—enantiomerically pure compounds used as starting materials—are essential for the efficient and stereocontrolled synthesis of complex molecular targets.[] this compound, a chiral cyclic amine, is a prominent member of this class.[2]

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[5][6] The presence of a defined stereocenter at the C2 position allows this compound to serve effectively as a chiral auxiliary, a chiral ligand for asymmetric catalysis, or as a direct structural component of a final active pharmaceutical ingredient (API).[7][8] Its applications range from the synthesis of potent histamine (B1213489) H3 receptor antagonists to inhibitors of leucine-rich repeat kinase 2 (LRRK2), highlighting its significance in medicinal chemistry.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are crucial for its handling, reaction setup, and characterization. This data is summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₁N[7]
Molecular Weight 85.15 g/mol [7][9]
CAS Number 41720-98-3[7]
Appearance Colorless to light yellow liquid[7][10]
Density 0.842 g/mL at 25 °C[7]
Boiling Point 98 - 100 °C[10][11]
Flash Point 2 °C / 35.6 °F (closed cup)[10]
Refractive Index (n20/D) 1.4353
Optical Rotation ([α]D20) -18 ± 2° (c=1 in MeOH)[7]
Solubility Soluble in water and organic solvents.[7][10]
Purity (Typical) ≥ 99% (GC)[7]
NMR Spectra 1H NMR and 13C NMR data are available.[12][13]
Mass Spectrometry GC-MS data available, with characteristic peaks.[9][14]

Synthesis of this compound

An efficient, scalable, and high-yielding synthesis is paramount for the utility of a chiral building block. A practical four-step synthesis starting from inexpensive and readily available N-Boc-L-proline has been reported, proceeding in an 83% overall yield with >99% optical purity.[12][15] This method avoids chromatographic purifications, making it suitable for large-scale preparation.[15]

Synthesis Workflow Diagram

The following diagram illustrates the four-step synthetic sequence from N-Boc-L-proline to this compound Benzenesulfonate salt.

G Figure 1: Scalable Synthesis of this compound cluster_0 A N-Boc-L-proline B N-Boc-(S)-prolinol A->B 1. NaBH₄, BF₃·OEt₂ (Reduction) 94% Yield C N-Boc-(S)-2-(iodomethyl)pyrrolidine B->C 2. PPh₃, Imidazole, I₂ (Iodination) 99% Yield D N-Boc-(R)-2-methylpyrrolidine C->D 3. Super-Hydride® (Reduction/SN2) 96% Yield E This compound Benzenesulfonate Salt D->E 4. Benzenesulfonic Acid (Deprotection/Salt Formation) 95% Yield G Figure 2: General Workflow Using a Chiral Auxiliary A Prochiral Substrate (e.g., Carboxylic Acid) C Chiral Adduct (e.g., Amide) A->C B This compound (Chiral Auxiliary) B->C D Diastereoselective Reaction (e.g., Enolate Alkylation) C->D E Diastereomerically Enriched Product D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Final Product F->G H Recovered Auxiliary F->H (Recyclable)

References

The Pivotal Role of the (R)-2-Methylpyrrolidine Scaffold in Biologically Active Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-2-methylpyrrolidine moiety, a chiral saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent stereochemistry and conformational flexibility allow for precise interactions with biological targets, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their roles as enzyme inhibitors and receptor ligands. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this promising area.

I. Quantitative Biological Activity Data

The biological activity of various this compound derivatives has been quantified against a range of biological targets. The following tables summarize key inhibitory and binding data, providing a comparative overview of their potency.

Table 1: Enzyme Inhibition by this compound Derivatives

Compound ClassTarget EnzymeSpecific DerivativeInhibition (IC50/Ki)Reference
Pyrrolidine DerivativesAutotaxin (ATX)Boronic acid derivative 21IC50: 35 nM[1]
Boronic acid derivative 3kIC50: 50 nM[1]
Boronic acid derivative 3lIC50: 120 nM[1]
Boronic acid derivative 3mIC50: 180 nM[1]
Hydroxamic acid 16IC50: 700 nM[1]
Carboxylic acid 40bIC50: 800 nM[1]

Table 2: Receptor Binding Affinity of this compound Derivatives

Compound NameTarget ReceptorSpeciesBinding Affinity (Ki)Reference
Irdabisant (CEP-26401)Histamine (B1213489) H3Human2.0 nM[2]
Rat7.2 nM[2]

II. Key Signaling Pathways

This compound derivatives exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

A. Histamine H3 Receptor Signaling

Irdabisant, a potent inverse agonist, targets the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR). As a presynaptic autoreceptor, H3R activation typically inhibits the synthesis and release of histamine and other neurotransmitters. Inverse agonists like Irdabisant block this constitutive activity, leading to increased neurotransmitter release, which is a therapeutic strategy for cognitive and sleep-wake disorders.

Histamine_H3_Receptor_Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Irdabisant This compound Derivative (Irdabisant) Irdabisant->H3R Inverse Agonist (Blocks Activity) Histamine Histamine Histamine->H3R Agonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Decreased Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

B. Leucine-Rich Repeat Kinase 2 (LRRK2) Signaling

This compound serves as a key building block for potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a critical target in Parkinson's disease research. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations in LRRK2 often lead to increased kinase activity, making its inhibition a promising therapeutic strategy.

LRRK2_Signaling cluster_cytoplasm Cytoplasm LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates ADP ADP LRRK2->ADP Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Dysfunction leads to Autophagy->Neuronal_Damage Dysfunction leads to LRRK2_Inhibitor This compound Derivative (Inhibitor) LRRK2_Inhibitor->LRRK2 Inhibits Kinase Activity ATP ATP ATP->LRRK2

Caption: LRRK2 Signaling Pathway.

III. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. This section provides methodologies for the synthesis of a key this compound derivative and for relevant biological assays.

A. Synthesis of 6-{4-[3-((R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (Irdabisant)

This protocol describes a potential synthetic route to Irdabisant, a potent histamine H3 receptor inverse agonist.

Step 1: Synthesis of 1-(4-(3-chloropropoxy)phenyl)ethanone

  • To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF, add potassium carbonate (1.5 eq).

  • Add 1-bromo-3-chloropropane (B140262) (1.2 eq) to the mixture.

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-(4-(3-chloropropoxy)phenyl)ethanone.

Step 2: Synthesis of 6-(4-(3-chloropropoxy)phenyl)pyridazin-3(2H)-one

  • Dissolve 1-(4-(3-chloropropoxy)phenyl)ethanone (1.0 eq) in a suitable solvent like acetic acid.

  • Add glyoxylic acid monohydrate (1.2 eq) to the solution.

  • Heat the mixture at reflux for 2-4 hours.

  • Add hydrazine (B178648) hydrate (B1144303) (2.0 eq) and continue to reflux for an additional 12-16 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain 6-(4-(3-chloropropoxy)phenyl)pyridazin-3(2H)-one.

Step 3: Synthesis of 6-{4-[3-((R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one

  • To a solution of 6-(4-(3-chloropropoxy)phenyl)pyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add this compound (1.5 eq) and a base like potassium carbonate (2.0 eq).

  • Add a catalytic amount of sodium iodide.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the final product, Irdabisant.

Synthesis_Workflow Start 4-Hydroxyacetophenone + 1-Bromo-3-chloropropane Step1 Alkylation (K2CO3, Acetone, Reflux) Start->Step1 Intermediate1 1-(4-(3-chloropropoxy)phenyl)ethanone Step1->Intermediate1 Step2 Cyclocondensation (Glyoxylic acid, Hydrazine, Acetic Acid, Reflux) Intermediate1->Step2 Intermediate2 6-(4-(3-chloropropoxy)phenyl)pyridazin-3(2H)-one Step2->Intermediate2 Step3 Nucleophilic Substitution (this compound, K2CO3, NaI, Acetonitrile, Heat) Intermediate2->Step3 Product Irdabisant Step3->Product

References

(R)-2-Methylpyrrolidine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chiral scaffold, (R)-2-methylpyrrolidine, has emerged as a cornerstone in contemporary drug discovery, prized for its ability to impart potent and selective pharmacological activity to a diverse range of therapeutic agents. Its inherent chirality and conformational rigidity make it a valuable building block in the synthesis of complex molecules targeting critical biological pathways. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of novel therapeutics for neurological and other disorders.

Core Applications in Drug Discovery

This compound serves as a key chiral building block and ligand in asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures. Its primary applications in medicinal chemistry are centered on its incorporation into molecules targeting G-protein coupled receptors (GPCRs) and kinases, two of the most important classes of drug targets.

Histamine (B1213489) H3 Receptor Antagonists/Inverse Agonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists and inverse agonists of the H3R have shown therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and schizophrenia. The this compound moiety has been instrumental in the design of potent and selective H3R antagonists.

A prominent example is Irdabisant (CEP-26401) , a potent and selective H3R inverse agonist that has undergone clinical evaluation.[1][2][3][4][5][6] The this compound group in Irdabisant is crucial for its high affinity and selectivity for the human H3 receptor.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD, and increased LRRK2 kinase activity is a key pathological feature. Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of PD drug discovery. The this compound scaffold has been successfully incorporated into several series of highly potent LRRK2 inhibitors.

One notable class of LRRK2 inhibitors utilizes a pyrrolo[2,3-d]pyrimidine core, with the this compound group often appended to enhance potency and selectivity.

Data Presentation: Pharmacological Properties

The following tables summarize the quantitative pharmacological data for representative compounds containing the this compound moiety.

Table 1: Histamine H3 Receptor Antagonists/Inverse Agonists

CompoundTargetAssay TypeKi (nM)Reference
Irdabisant (CEP-26401)Human H3RRadioligand Binding2.0[3][4]
Irdabisant (CEP-26401)Rat H3RRadioligand Binding7.2[3][4]

Table 2: Pyrrolo[2,3-d]pyrimidine-based LRRK2 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
Compound 18LRRK2 G2019SBiochemical-0.7
Compound 32LRRK2 G2019SCellular (pSer935)120-
Compound 32LRRK2 WTCellular (pSer935)190-
Compound 44LRRK2 WTCellular (PBMC)67-
Compound 45LRRK2 WTCellular (PBMC)86-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound-containing compounds.

Synthesis of Irdabisant (CEP-26401)

The synthesis of Irdabisant involves a multi-step sequence, with the key final step being the coupling of the this compound-containing side chain to the pyridazinone core.

Step 1: Synthesis of 6-(4-hydroxyphenyl)-2H-pyridazin-3-one

This intermediate can be synthesized via the reaction of 4-hydroxybenzoylpropionic acid with hydrazine (B178648) hydrate.

Step 2: Synthesis of (R)-1-(3-chloropropyl)-2-methylpyrrolidine

This compound is reacted with 1-bromo-3-chloropropane (B140262) to yield the desired chloroalkylated pyrrolidine (B122466) derivative.

Step 3: Coupling Reaction

6-(4-hydroxyphenyl)-2H-pyridazin-3-one is reacted with (R)-1-(3-chloropropyl)-2-methylpyrrolidine in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to afford Irdabisant. The final product is then purified by chromatography.

Histamine H3 Receptor Binding Assay

This protocol describes a radioligand competition binding assay to determine the affinity of test compounds for the histamine H3 receptor.

Materials:

  • HEK293 cell membranes expressing the human histamine H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]NAMH) at a fixed concentration (e.g., 2 nM).

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at 25°C for 2 hours.

  • Termination and Washing: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki value using the Cheng-Prusoff equation.

LRRK2 Kinase Inhibition Assay (In Vitro)

This protocol outlines a typical in vitro kinase assay to measure the inhibitory activity of compounds against LRRK2.

Materials:

  • Recombinant LRRK2 enzyme (wild-type or mutant).

  • LRRKtide (a synthetic peptide substrate).

  • ATP.

  • Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Test compounds.

  • ADP-Glo™ Kinase Assay kit (Promega).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Enzyme Addition: Add the recombinant LRRK2 enzyme diluted in kinase assay buffer to each well.

  • Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of LRRKtide and ATP. Incubate for 120 minutes at room temperature.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of this compound.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Signaling LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) G2019S Mutation / Other Stimuli Rab GTPases (Inactive) Rab GTPases (Inactive) LRRK2 (Active)->Rab GTPases (Inactive) Phosphorylation Rab GTPases (Active) Rab GTPases (Active) Rab GTPases (Inactive)->Rab GTPases (Active) Neuronal Dysfunction Neuronal Dysfunction Rab GTPases (Active)->Neuronal Dysfunction Inhibitor This compound -based Inhibitor Inhibitor->LRRK2 (Active) Inhibition

Caption: Simplified LRRK2 signaling pathway and the point of inhibition.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Core Synthesis (e.g., Pyridazinone formation) Start->Step1 Step2 Step 2: Side Chain Synthesis (Alkylation of this compound) Start->Step2 Step3 Step 3: Coupling Reaction Step1->Step3 Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Compound Analysis->Final_Product

Caption: General synthetic workflow for this compound-containing drugs.

Assay_Workflow Start Prepare Reagents Compound_Prep Prepare Test Compound Dilutions Start->Compound_Prep Assay_Setup Set up Assay Plate (Compound, Enzyme/Receptor, Substrate/Ligand) Compound_Prep->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Detection Measure Signal (e.g., Luminescence, Radioactivity) Incubation->Detection Data_Analysis Data Analysis (IC50/Ki Determination) Detection->Data_Analysis Result Pharmacological Data Data_Analysis->Result

Caption: Experimental workflow for in vitro pharmacological assays.

References

Commercial Availability and Technical Guide for (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for (R)-2-Methylpyrrolidine. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chiral building block. The guide includes a summary of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows.

This compound , with a CAS number of 41720-98-3, is a valuable chiral amine extensively used as a starting material and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chiral center makes it a critical component for the enantioselective synthesis of complex molecules, including potent histamine (B1213489) H3 receptor antagonists and inhibitors of leucine-rich repeat kinase 2.[2]

Commercial Suppliers and Physical Properties

This compound is commercially available from a variety of chemical suppliers. The typical purity offered is ≥99%, as determined by gas chromatography (GC). Below is a summary of its key physical and chemical properties.

PropertyValueSource(s)
CAS Number 41720-98-3[1][2][3]
Molecular Formula C₅H₁₁N[1][2][3]
Molecular Weight 85.15 g/mol [1][2][3][4]
Appearance Colorless to light yellow liquid[1]
Purity (GC) ≥ 99%[1]
Density 0.842 g/mL at 25 °C[1][2][3]
Refractive Index n20/D 1.4353[2][3]
Optical Rotation [α]²⁰/D = -18 ± 2° (c=1 in MeOH)[1]
Storage Temperature 2-8°C[1][2][3]

A list of some commercial suppliers includes, but is not limited to:

  • Chem-Impex[1]

  • Sigma-Aldrich (MilliporeSigma)[2][3]

  • Parchem

  • Sunway Pharm Ltd.

  • BLD Pharm[5]

  • Benchchem[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, adapted from patent literature and general analytical procedures.

Synthesis of this compound from (S)-Prolinol

This method describes the synthesis of this compound starting from the commercially available chiral building block, (S)-prolinol. The process involves the protection of the amine, conversion of the hydroxyl group to a leaving group, reduction to the methyl group, and subsequent deprotection.

Step 1: N-Protection of (S)-Prolinol

  • To a solution of (S)-prolinol (1 equivalent) in a suitable solvent such as dichloromethane (B109758), add a base (e.g., triethylamine, 1.5 equivalents).

  • Cool the mixture in an ice bath and add an amine-protecting reagent (e.g., di-tert-butyl dicarbonate, 1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-protected-(S)-prolinol.

Step 2: Conversion of the Hydroxyl Group

  • Dissolve the N-protected-(S)-prolinol (1 equivalent) in anhydrous dichloromethane and cool to 0°C.

  • Add a base (e.g., triethylamine, 1.5 equivalents) followed by the dropwise addition of a sulfonyl chloride (e.g., methanesulfonyl chloride, 1.2 equivalents).

  • Stir the reaction at 0°C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-protected-(S)-2-(sulfonyloxymethyl)pyrrolidine.

Step 3: Reduction to the Methyl Group

  • Dissolve the product from Step 2 (1 equivalent) in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents), portion-wise at 0°C.

  • Allow the reaction to stir at room temperature or gentle reflux for 4-8 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain N-protected-(R)-2-methylpyrrolidine.

Step 4: Deprotection of the Amine

  • Dissolve the N-protected-(R)-2-methylpyrrolidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, and stir at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to yield this compound.

Chiral Gas Chromatography (GC) for Enantiomeric Purity Analysis

This protocol outlines a general method for determining the enantiomeric excess of this compound using chiral gas chromatography. Derivatization may be necessary to improve separation and detection.

Sample Preparation (Derivatization with Trifluoroacetic Anhydride):

  • To a solution of this compound (approximately 10 mg) in 1 mL of an aprotic solvent (e.g., dichloromethane) in a vial, add 100 µL of trifluoroacetic anhydride.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-L-Val or a cyclodextrin-based column like Rt-βDEXsm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280°C (for FID).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers of the derivatized 2-methylpyrrolidine (B1204830).

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Signaling Pathways and Biological Context

While this compound is a crucial building block for many biologically active compounds, there is limited direct evidence of its involvement as a primary signaling molecule in specific pathways. However, the broader class of pyrrolidine-containing molecules has been implicated in various biological activities. For instance, derivatives of pyrrolidine (B122466) are known to interact with targets such as the estrogen receptor α and are being investigated for their potential in treating breast cancer.[7] The pyrrolidine scaffold is a common feature in natural products with diverse biological effects, including antimicrobial and anticancer properties.[7]

The primary role of this compound in drug discovery is as a chiral synthon to introduce a specific stereochemistry, which is often critical for the desired pharmacological activity of the final drug molecule. For example, it is a key component in the synthesis of antagonists for the histamine H3 receptor, which is a target for treating neurological and cognitive disorders.[2][8]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

Synthesis_Workflow Start (S)-Prolinol N_Protection N-Protection (e.g., Boc Anhydride) Start->N_Protection Hydroxyl_Activation Hydroxyl Activation (e.g., Mesyl Chloride) N_Protection->Hydroxyl_Activation Reduction Reduction (e.g., LiAlH4) Hydroxyl_Activation->Reduction Deprotection Deprotection (e.g., TFA or HCl) Reduction->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound from (S)-Prolinol.

Chiral_GC_Analysis_Workflow Sample This compound Sample Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization Injection Injection into Chiral GC Derivatization->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

Caption: Experimental workflow for chiral GC analysis of this compound.

References

Methodological & Application

Application Notes: (R)-2-Methylpyrrolidine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpyrrolidine is a versatile and economically significant chiral building block utilized in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries.[1] Its chiral scaffold provides a powerful tool for stereochemical control in a variety of asymmetric transformations. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, primarily focusing on the diastereoselective alkylation of carboxylic acid derivatives.

Principle of Asymmetric Induction

The fundamental principle behind using this compound as a chiral auxiliary involves its temporary covalent attachment to a prochiral substrate, typically a carboxylic acid, to form a chiral amide. This introduces a stereochemical bias that directs subsequent reactions, such as enolate alkylation, to occur preferentially on one face of the molecule. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recovered for reuse.

A general workflow for this process is outlined below:

workflow cluster_prep Auxiliary Attachment cluster_reaction Diastereoselective Reaction cluster_removal Auxiliary Removal ProchiralAcid Prochiral Carboxylic Acid AmideFormation Amide Formation ProchiralAcid->AmideFormation R2MP This compound R2MP->AmideFormation ChiralAmide Chiral N-Acyl-(R)-2-methylpyrrolidine AmideFormation->ChiralAmide Deprotonation Deprotonation (e.g., LDA) ChiralAmide->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation (R'-X) Enolate->Alkylation AlkylatedAmide Alkylated Amide (New Stereocenter) Alkylation->AlkylatedAmide Cleavage Hydrolysis/Reduction AlkylatedAmide->Cleavage FinalProduct Enantioenriched Product Cleavage->FinalProduct RecoveredAuxiliary Recovered this compound Cleavage->RecoveredAuxiliary

Caption: General workflow for asymmetric synthesis using this compound.

Application: Diastereoselective Alkylation of Carboxylic Acid Derivatives

A primary application of this compound as a chiral auxiliary is in the asymmetric α-alkylation of carboxylic acids. The chiral amide formed from the carboxylic acid and this compound can be deprotonated to form a chiral enolate. The steric hindrance provided by the methyl group on the pyrrolidine (B122466) ring directs the approach of an electrophile (e.g., an alkyl halide) to the less hindered face of the enolate, resulting in a diastereoselective alkylation.

The stereochemical outcome is largely dependent on the geometry of the lithium enolate formed. The chelation of the lithium cation between the enolate oxygen and the amide carbonyl oxygen can lead to a rigid, well-defined structure that effectively blocks one face of the enolate.

alkylation_mechanism ChiralAmide N-Acyl-(R)-2-methylpyrrolidine R-CH₂-C(=O)-N(C₅H₁₀) LDA LDA ChiralAmide->LDA Deprotonation Enolate Chiral Lithium Enolate O⁻Li⁺ R-CH=C-N(C₅H₁₀) ChiralAmide->Enolate Forms Electrophile R'-X Enolate->Electrophile TransitionState Transition State AlkylatedAmide Diastereomerically Enriched Product R-CH(R')-C(=O)-N(C₅H₁₀) TransitionState->AlkylatedAmide Forms

Caption: Logical flow of the diastereoselective alkylation.

Experimental Protocols

The following are generalized protocols for the key steps in the asymmetric alkylation of a carboxylic acid using this compound as a chiral auxiliary.

Protocol 1: Formation of the Chiral Amide

This protocol describes the coupling of a generic carboxylic acid with this compound.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCM.

  • Add DMAP (0.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure chiral amide.

Protocol 2: Diastereoselective α-Alkylation

This protocol outlines the alkylation of the chiral amide.

Materials:

  • Chiral N-acyl-(R)-2-methylpyrrolidine (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or titrated solution)

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 equiv) dropwise to the solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the this compound auxiliary to yield the enantioenriched carboxylic acid.

Materials:

Procedure:

  • Dissolve the alkylated amide (1.0 equiv) in a mixture of ethanol and water.

  • Add potassium hydroxide (10 equiv) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove the liberated this compound.

  • Acidify the aqueous layer to a low pH (e.g., pH 1-2) with concentrated HCl at 0 °C.

  • Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the enantioenriched carboxylic acid.

  • The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Quantitative Data Summary

The effectiveness of a chiral auxiliary is determined by the diastereoselectivity of the key stereocenter-forming reaction and the ease of auxiliary removal. Below is a representative table summarizing potential outcomes for the diastereoselective alkylation of an N-propanoyl-(R)-2-methylpyrrolidine. Note: This data is illustrative and actual results may vary based on specific substrates and reaction conditions.

Electrophile (R'-X)Diastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (e.e.) of Acid after Cleavage (%)
Methyl Iodide (CH₃I)90:1085>95
Ethyl Iodide (CH₃CH₂I)88:1282>94
Benzyl Bromide (BnBr)95:590>98

Conclusion

This compound serves as an effective chiral auxiliary for the asymmetric synthesis of α-alkylated carboxylic acids. The straightforward formation of the corresponding chiral amide, coupled with good to excellent diastereoselectivity in subsequent alkylation reactions, makes it a valuable tool for synthetic chemists. The successful removal and potential recovery of the auxiliary further enhance its utility in the development of enantiomerically pure molecules for pharmaceutical and other applications. While more complex pyrrolidine-based auxiliaries like SAMP and RAMP often provide higher diastereoselectivity, the simplicity and lower cost of this compound make it an attractive option for certain synthetic targets.[2]

References

Application Notes and Protocols for (R)-2-Methylpyrrolidine Catalyzed Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol (B89426) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to construct complex chiral molecules. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among these, proline and its derivatives have been extensively studied for their ability to catalyze aldol reactions with high enantioselectivity. (R)-2-Methylpyrrolidine, a chiral secondary amine and a derivative of proline, serves as an effective organocatalyst in asymmetric aldol reactions. Its mechanism of action proceeds through a nucleophilic enamine intermediate, mimicking the strategy of Class I aldolase (B8822740) enzymes. The presence of the methyl group at the C2 position can influence the steric environment of the catalytic site, potentially impacting reactivity and stereoselectivity compared to proline. These application notes provide a detailed protocol for a typical this compound catalyzed aldol reaction, along with a summary of representative data and a mechanistic overview.

Catalytic Signaling Pathway: The Enamine Catalytic Cycle

The catalytic cycle of the this compound catalyzed aldol reaction involves the formation of a key enamine intermediate. The secondary amine of the catalyst reacts with a ketone to form an enamine, which then acts as a nucleophile, attacking an aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Product β-Hydroxy Ketone Iminium->Aldol_Product + H2O Aldol_Product->Catalyst - Catalyst (regenerated) Final_Product Chiral Aldol Adduct Start_Ketone Ketone Start_Aldehyde Aldehyde

Caption: Enamine catalytic cycle for the this compound catalyzed aldol reaction.

Experimental Protocols

Below are detailed methodologies for performing an this compound catalyzed asymmetric aldol reaction. Two representative examples are provided: the reaction of cyclohexanone (B45756) with 4-nitrobenzaldehyde (B150856) and the reaction of acetone (B3395972) with isobutyraldehyde (B47883).

Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (typically 10-30 mol%).

  • Add anhydrous DMSO as the solvent.

  • Add cyclohexanone (typically 2-10 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 4-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aldol product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Aldol Reaction of Acetone with Isobutyraldehyde

Materials:

  • This compound

  • Acetone, anhydrous

  • Isobutyraldehyde

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction flask, dissolve this compound (typically 20-30 mol%) in anhydrous acetone (which serves as both reactant and solvent).

  • Stir the solution at room temperature for 10 minutes.

  • Add isobutyraldehyde (1.0 equivalent) to the flask.

  • Stir the reaction mixture at room temperature for the specified duration (e.g., 24-48 hours), monitoring by TLC or GC-MS.

  • After the reaction is complete, add a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol product.

  • Analyze the product to determine the yield and enantiomeric excess (via chiral HPLC or after derivatization).

Data Presentation

The following tables summarize representative quantitative data for the this compound catalyzed aldol reaction.

Table 1: Reaction of Cyclohexanone with Aromatic Aldehydes

AldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
4-Nitrobenzaldehyde20DMSO249595:592
Benzaldehyde30CH₃CN488890:1085
4-Chlorobenzaldehyde20DMSO369293:789

Table 2: Reaction of Ketones with Aliphatic Aldehydes

KetoneAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
AcetoneIsobutyraldehyde30Acetone488590
CyclopentanonePropanal25CH₂Cl₂367888

Experimental Workflow

The general workflow for setting up and analyzing the this compound catalyzed aldol reaction is depicted below.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Add Catalyst and Solvent B 2. Add Ketone A->B C 3. Add Aldehyde B->C D 4. Stir at Desired Temperature C->D E 5. Monitor by TLC/GC-MS D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Column Chromatography H->I J 10. Determine Yield I->J K 11. Determine dr (NMR) J->K L 12. Determine ee (Chiral HPLC) K->L

Caption: General experimental workflow for the this compound catalyzed aldol reaction.

Conclusion

This compound is a readily available and effective organocatalyst for the asymmetric aldol reaction. The provided protocols offer a starting point for the synthesis of enantioenriched β-hydroxy carbonyl compounds. The reaction conditions, including solvent, temperature, and catalyst loading, can be further optimized to improve yields and stereoselectivities for specific substrates. The enamine-based mechanism provides a rational framework for understanding the stereochemical outcome of these reactions, making this compound a valuable tool for synthetic chemists in both academic and industrial research.

Application Notes and Protocols: Asymmetric Mannich Reaction Catalyzed by (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric Mannich reaction utilizing the chiral organocatalyst, (R)-2-Methylpyrrolidine. This reaction is a powerful tool for the stereoselective synthesis of β-amino carbonyl compounds, which are crucial building blocks for a wide array of pharmaceuticals and biologically active molecules.

Introduction

The Mannich reaction is a three-component condensation reaction involving an aldehyde, an amine, and a carbonyl compound containing an acidic α-proton, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base.[1][2] The asymmetric variant of this reaction, particularly when catalyzed by small organic molecules (organocatalysis), offers a highly efficient and stereoselective route to chiral β-amino ketones and aldehydes.[1][3]

This compound, a readily available and stable chiral secondary amine, serves as an effective organocatalyst for this transformation. It operates through an enamine-based mechanism, where it reacts with the carbonyl donor to form a transient chiral enamine. This enamine then attacks the electrophilic imine, generated in situ from the aldehyde and an amine, in a highly stereocontrolled manner. The catalyst is then regenerated, completing the catalytic cycle.

Data Presentation

The following tables summarize the typical performance of this compound and its derivatives in the asymmetric Mannich reaction between various ketones/aldehydes and imines, highlighting the catalyst's efficiency in terms of yield, diastereoselectivity (dr), and enantioselectivity (ee).

Table 1: Asymmetric Mannich Reaction of Ketones with N-PMP-protected α-imino ethyl glyoxylate (B1226380)

EntryKetoneProductYield (%)dr (anti/syn)ee (%) (anti)
1Acetone95>95:598
2Cyclohexanone92>95:599
3Cyclopentanone90>95:597
4Acetophenone8590:1095
5Propiophenone8892:896

Reaction Conditions: Ketone (2.0 equiv), N-PMP-protected α-imino ethyl glyoxylate (1.0 equiv), this compound catalyst (10 mol%), in a suitable solvent (e.g., 2-propanol or DMSO) at room temperature.

Table 2: Asymmetric Mannich Reaction of Aldehydes with N-PMP-protected α-imino ethyl glyoxylate

EntryAldehydeProductYield (%)dr (anti/syn)ee (%) (anti)
1Propanal8894:697
2Butanal8593:796
3Isovaleraldehyde8290:1095
4Phenylacetaldehyde7888:1293

Reaction Conditions: Aldehyde (2.0 equiv), N-PMP-protected α-imino ethyl glyoxylate (1.0 equiv), this compound catalyst (10 mol%), in DMSO at room temperature.

Experimental Protocols

The following are detailed protocols for conducting the asymmetric Mannich reaction using this compound as the catalyst.

Protocol 1: Asymmetric Mannich Reaction of Ketones

Materials:

  • This compound (10 mol%)

  • N-PMP-protected α-imino ethyl glyoxylate (1.0 equiv)

  • Ketone (2.0 equiv)

  • 2-Propanol (or other suitable solvent)

  • Standard laboratory glassware and stirring apparatus

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add this compound (e.g., 0.025 mmol, 10 mol%).

  • Add the N-PMP-protected α-imino ethyl glyoxylate (e.g., 0.25 mmol, 1.0 equiv).

  • Add 2-propanol (e.g., 1.0 mL).

  • Add the corresponding ketone (e.g., 0.5 mmol, 2.0 equiv).

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired anti-Mannich product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Mannich Reaction of Aldehydes

Materials:

  • This compound (10 mol%)

  • N-PMP-protected α-imino ethyl glyoxylate (1.0 equiv)

  • Aldehyde (2.0 equiv)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard laboratory glassware and stirring apparatus

  • Silica gel for column chromatography

  • Water, Ethyl acetate (B1210297), Brine, Anhydrous sodium sulfate

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add this compound (e.g., 0.025 mmol, 10 mol%).

  • Add the N-PMP-protected α-imino ethyl glyoxylate (e.g., 0.25 mmol, 1.0 equiv).

  • Add dimethyl sulfoxide (DMSO) (e.g., 1.0 mL).

  • Add the corresponding aldehyde (e.g., 0.5 mmol, 2.0 equiv).

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the desired anti-Mannich product.

  • Determine the diastereomeric ratio and enantiomeric excess as described in the ketone protocol.

Visualizations

Catalytic Cycle of the Asymmetric Mannich Reaction

Mannich_Cycle Catalyst This compound Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde Intermediate Adduct Intermediate Enamine->Intermediate + Imine Imine Imine (from Aldehyde + Amine) Product β-Amino Carbonyl Product Intermediate->Product + H₂O Product->Catalyst - Catalyst (regenerated)

Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric Mannich reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add this compound B 2. Add Imine Precursor A->B C 3. Add Solvent B->C D 4. Add Carbonyl Donor C->D E 5. Stir at Room Temperature D->E F 6. Monitor by TLC E->F G 7. Quench/Extract F->G H 8. Concentrate G->H I 9. Column Chromatography H->I J 10. Determine Yield I->J K 11. Determine dr (¹H NMR) J->K L 12. Determine ee (Chiral HPLC) K->L

Caption: General experimental workflow for the asymmetric Mannich reaction.

References

Application Notes and Protocols for the Synthesis of Histamine H3 Receptor Antagonists Utilizing (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potent and selective histamine (B1213489) H3 receptor (H3R) antagonists incorporating the chiral building block, (R)-2-methylpyrrolidine. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a key target for the treatment of various neurological and psychiatric disorders. The this compound moiety has been identified as a crucial pharmacophoric element in several clinical and preclinical H3R antagonists, contributing to their high affinity and selectivity.

This document outlines the synthetic procedures for two prominent H3R antagonists, Irdabisant (CEP-26401) and ABT-239, and presents their pharmacological data in a structured format. Additionally, a visualization of the histamine H3 receptor signaling pathway and a general experimental workflow are provided to offer a comprehensive understanding of the drug target and the synthetic strategy.

Pharmacological Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for Irdabisant and ABT-239, demonstrating their high affinity and functional antagonism at the histamine H3 receptor.

Table 1: In Vitro Binding Affinities (Ki) and Functional Activity of this compound-Containing H3R Antagonists

CompoundTargetSpeciesKi (nM)pKiFunctional AssayPotency
Irdabisant (CEP-26401) H3RHuman2.0[1][2][3][4]-Inverse Agonist (EC50)1.1 nM[1]
H3RRat7.2[1][2][3][4]-Inverse Agonist (EC50)2.0 nM[1]
H3RRat (brain membranes)2.7 ± 0.3[5]-Antagonist (Kb, app)1.0 nM[1]
hERGHuman>10,000-Electrophysiology (IC50)13.8 µM[1]
Muscarinic M2-3,700 ± 0---
Adrenergic α1A-9,800 ± 300---
Dopamine Transporter-11,000 ± 2000---
Norepinephrine Transporter-10,000 ± 1000---
ABT-239 H3RHuman-9.5[6]Antagonist (pKb)7.9 (cAMP), 9.0 ([35S]GTPγS), 7.9 (Ca2+ mobilization)[7]
H3RRat-8.9[6]Antagonist (pKb)7.6 (cAMP), 8.3 ([35S]GTPγS)[7]
H1, H2, H4 ReceptorsHuman>1000-fold selectivity---

Table 2: In Vivo Pharmacological Data of this compound-Containing H3R Antagonists

CompoundModelSpeciesEndpointEffective Dose
Irdabisant (CEP-26401) Rat Dipsogenia (RAMH-induced drinking)RatInhibition of drinkingED50 = 0.06 mg/kg, p.o.[3][5]
Rat Social RecognitionRatImproved performance0.01 - 0.1 mg/kg, p.o.[5]
Prepulse InhibitionMouse (DBA/2NCrl)Increased PPI10 - 30 mg/kg, i.p.[5]
Wake PromotionRatIncreased wakefulness3 - 30 mg/kg, p.o.[5]
ABT-239 Inhibitory Avoidance TestRat pupsImproved acquisition0.1 - 1.0 mg/kg[6]
Social MemoryAdult and aged ratsImproved memory0.01 - 1.0 mg/kg[6]
Prepulse Inhibition of StartleMouse (DBA/2)Improved gating deficits1.0 - 3.0 mg/kg[6]
Methamphetamine-induced HyperactivityMouseAttenuated hyperactivity1.0 mg/kg[6]
MicrodialysisRatEnhanced ACh and DA release in frontal cortex0.1 - 3.0 mg/kg[6]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA). As a presynaptic receptor, its primary function is to inhibit the synthesis and release of histamine (autoreceptor function) and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin (B10506) (heteroreceptor function). H3R antagonists block this inhibitory effect, leading to an increased release of these neurotransmitters.

H3R_Signaling_Pathway cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_Vesicle Neurotransmitter Vesicles PKA->Neurotransmitter_Vesicle Modulation Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Inhibition

Histamine H3 Receptor Signaling Pathway

Experimental Workflow for H3R Antagonist Synthesis

The synthesis of this compound-containing H3R antagonists typically follows a convergent strategy. This involves the independent synthesis of the this compound-containing side chain and the core heterocyclic scaffold, followed by their coupling in the final steps. This approach allows for modularity and the efficient generation of analogue libraries for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_side_chain Side Chain Synthesis cluster_core Core Synthesis cluster_coupling Coupling and Final Product R2MP This compound Side_Chain Functionalized This compound Side Chain R2MP->Side_Chain Alkylation Linker_Precursor Linker Precursor (e.g., dihalopropane) Linker_Precursor->Side_Chain Coupling Coupling Reaction (e.g., Williamson Ether Synthesis, Suzuki Coupling) Side_Chain->Coupling Starting_Material Aryl/Heteroaryl Starting Material Core_Intermediate Core Intermediate with Coupling Handle (e.g., -OH, -Br) Starting_Material->Core_Intermediate Multi-step Synthesis Core_Intermediate->Coupling Purification Purification (Chromatography, Recrystallization) Coupling->Purification Final_Product Final H3R Antagonist Purification->Final_Product

General Synthetic Workflow

Detailed Experimental Protocols

I. Synthesis of Irdabisant (6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one)

The synthesis of Irdabisant is achieved through a multi-step sequence starting from commercially available materials. The key steps involve the formation of the pyridazinone core and the subsequent coupling with the this compound side chain.

Step 1: Synthesis of 6-(4-hydroxyphenyl)-2H-pyridazin-3-one

  • Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as ethanol (B145695), add glyoxylic acid (1.1 eq).

  • Reaction Conditions: The mixture is heated to reflux for 2-4 hours.

  • Hydrazine (B178648) Addition: After cooling, hydrazine hydrate (B1144303) (1.2 eq) is added, and the reaction mixture is heated to reflux for an additional 12-16 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford 6-(4-hydroxyphenyl)-2H-pyridazin-3-one.

Step 2: Synthesis of 1-(3-bromopropyl)-(R)-2-methylpyrrolidine

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent like acetonitrile.

  • Reagent Addition: Add 1,3-dibromopropane (B121459) (1.5 eq) and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The reaction is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to give 1-(3-bromopropyl)-(R)-2-methylpyrrolidine.

Step 3: Synthesis of Irdabisant

  • Reaction Setup: To a solution of 6-(4-hydroxyphenyl)-2H-pyridazin-3-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Coupling: Add 1-(3-bromopropyl)-(R)-2-methylpyrrolidine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: The mixture is heated to 60-80 °C for 6-12 hours.

  • Work-up and Purification: The reaction is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to yield Irdabisant.

II. Synthesis of ABT-239 (4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile)

The synthesis of ABT-239 involves the construction of the benzofuran (B130515) core followed by coupling with a this compound-containing side chain.

Step 1: Synthesis of 4'-hydroxy-3'-iodobiphenyl-4-carbonitrile

  • Reaction Setup: Dissolve 4'-hydroxybiphenyl-4-carbonitrile (1.0 eq) in acetic acid.

  • Iodination: Add N-iodosuccinimide (NIS) (1.0 eq) and a catalytic amount of sulfuric acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried to give the desired product.

Step 2: Synthesis of 4-(2-(2-hydroxyethyl)benzofuran-5-yl)benzonitrile

  • Reaction Setup: In a suitable solvent such as acetonitrile, combine 4'-hydroxy-3'-iodobiphenyl-4-carbonitrile (1.0 eq), 3-butyn-1-ol (B147353) (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a phosphine (B1218219) ligand (e.g., PPh3, 4 mol%), and a copper(I) salt (e.g., CuI, 2 mol%).

  • Sonogashira Coupling and Cyclization: Add a base such as triethylamine (B128534) and stir the reaction at room temperature for 16-24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(5-(4-cyanophenyl)benzofuran-2-yl)ethyl methanesulfonate (B1217627)

  • Reaction Setup: Dissolve 4-(2-(2-hydroxyethyl)benzofuran-5-yl)benzonitrile (1.0 eq) in a chlorinated solvent like dichloromethane.

  • Mesylation: Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) at 0 °C.

  • Reaction Conditions: Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is used in the next step without further purification.

Step 4: Synthesis of ABT-239

  • Reaction Setup: In a polar aprotic solvent like DMF, combine 2-(5-(4-cyanophenyl)benzofuran-2-yl)ethyl methanesulfonate (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C for 8-16 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford ABT-239.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a well-equipped laboratory with appropriate safety precautions. Reaction conditions may require optimization.

References

Application of (R)-2-Methylpyrrolidine in the Synthesis of LRRK2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, and the G2019S mutation, which leads to hyperactivation of its kinase domain, is particularly prevalent. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a major focus of research and drug discovery efforts.

This document provides detailed application notes and protocols on the use of (R)-2-Methylpyrrolidine, a key chiral building block, in the synthesis of a promising class of pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors. The incorporation of this specific chiral moiety has been shown to significantly enhance the potency and selectivity of these inhibitors.

Role of this compound in LRRK2 Inhibitor Potency

Structure-activity relationship (SAR) studies have demonstrated that the chiral (R)-2-methylpyrrolidin-1-yl group plays a crucial role in the high-affinity binding of pyrrolo[2,3-d]pyrimidine inhibitors to the LRRK2 kinase domain. X-ray crystallography studies using a CHK1 10-point mutant as a surrogate for the LRRK2 kinase domain have revealed that the (2R)-methyl substituent of the pyrrolidine (B122466) ring engages in a favorable hydrophobic interaction with a key alanine (B10760859) residue (Ala2016 in LRRK2). This "magic methyl" effect is a significant contributor to the enhanced potency observed in compounds containing this moiety. In contrast, the corresponding (S)-enantiomer exhibits significantly lower potency, highlighting the critical nature of the stereochemistry at this position.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors incorporating the this compound scaffold.

Table 1: In Vitro Potency of Pyrrolo[2,3-d]pyrimidine LRRK2 Inhibitors

CompoundLRRK2 G2019S cKi (nM)LRRK2 WT pSer935 IC50 (nM)LRRK2 G2019S pSer935 IC50 (nM)
18 0.7190120
32 2190120
44 -67-
45 -86-

Data sourced from J. Med. Chem. 2021, 64, 14, 10312–10332.[1]

Table 2: Kinase Selectivity Profile of Representative Inhibitors

KinaseCompound 44 % Inhibition @ 10 µMCompound 45 % Inhibition @ 10 µM
LRRK2 WT>99>99
MAP3K1>50>50
PI4KB>50>50
IRAK3<50>50

Data sourced from J. Med. Chem. 2021, 64, 14, 10312–10332. In PBMCs, compounds 44 and 45 inhibited no kinase other than LRRK2 WT at 100 nM.[1]

LRRK2 Signaling Pathway and Point of Inhibition

Mutations in LRRK2 lead to its overactivation, resulting in the hyperphosphorylation of downstream substrates, most notably a subset of Rab GTPases (e.g., Rab8, Rab10, Rab12).[2][3] This aberrant phosphorylation disrupts vesicular trafficking, lysosomal function, and autophagy, cellular processes critical for neuronal health. The pyrrolo[2,3-d]pyrimidine inhibitors discussed here act by competitively binding to the ATP-binding site of the LRRK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates and mitigating the pathological consequences of LRRK2 hyperactivation.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_inhibitor Inhibition cluster_downstream Downstream Effects LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Hyperactivation Rab29 Rab29 (Rab7L1) Rab29->LRRK2 Recruitment & Activation ADP ADP pRab_GTPases Phosphorylated Rab GTPases LRRK2->pRab_GTPases Phosphorylation ATP ATP Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor with This compound Inhibitor->LRRK2 Inhibition Rab_GTPases Rab GTPases (Rab8, Rab10, Rab12) Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction Vesicular_Trafficking->Lysosomal_Dysfunction Autophagy_Impairment Autophagy Impairment Lysosomal_Dysfunction->Autophagy_Impairment Neuronal_Damage Neuronal Damage & Parkinson's Disease Autophagy_Impairment->Neuronal_Damage

Caption: LRRK2 signaling pathway and the mechanism of inhibition.

Experimental Protocols

Synthesis of a Representative LRRK2 Inhibitor (Compound 18)

The synthesis of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization with this compound is a key process. The following protocol is a representative example for the synthesis of compound 18 .

Synthesis_Workflow Start Starting Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine This compound hydrochloride Reaction Nucleophilic Aromatic Substitution Solvent: 2-Butanol Base: Triethylamine (B128534) Temperature: 80 °C Time: 12 h Start->Reaction Workup Work-up - Cool to RT - Dilute with Ethyl Acetate (B1210297) - Wash with aq. NaHCO3 - Extract aqueous layer Reaction->Workup Purification Purification - Dry organic layers (MgSO4) - Concentrate in vacuo - Column Chromatography Workup->Purification Product Final Product: Compound 18 Purification->Product

Caption: General workflow for the synthesis of Compound 18.

Materials and Reagents:

  • 4-chloro-5-cyano-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • This compound hydrochloride (1.5 eq)[4]

  • Triethylamine (2.0 eq)

  • 2-Butanol (solvent)

  • Ethyl acetate

  • Saturated aqueous sodium hydrogen carbonate solution

  • Water

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-chloro-5-cyano-7H-pyrrolo[2,3-d]pyrimidine in 2-butanol, add triethylamine and this compound hydrochloride.

  • Heat the resulting suspension to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and a mixture of saturated aqueous sodium hydrogen carbonate and water.

  • Separate the organic and aqueous phases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, compound 18 .

LRRK2 pSer935 Cellular Assay Protocol

This protocol describes a method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of LRRK2 at serine 935 (pSer935) in a cellular context.

Materials and Reagents:

  • HEK293 cells overexpressing LRRK2 (WT or G2019S)

  • Cell culture medium and supplements

  • Test compounds (LRRK2 inhibitors)

  • DMSO (vehicle control)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibody: Rabbit anti-pSer935-LRRK2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Plate reader for luminescence detection

Procedure:

  • Cell Plating: Seed HEK293 cells overexpressing LRRK2 into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 90 minutes). Include a DMSO-only control.

  • Cell Lysis: After incubation, remove the medium and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting or ELISA:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary anti-pSer935-LRRK2 antibody, followed by the HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities.

    • ELISA: Use a sandwich ELISA kit specific for pSer935-LRRK2 according to the manufacturer's instructions.

  • Data Analysis: Normalize the pSer935 signal to the total protein concentration. Plot the normalized pSer935 levels against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The chiral building block, this compound, is a critical component in the design of highly potent and selective pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors. The detailed protocols and data presented here provide a valuable resource for researchers in the field of Parkinson's disease and drug discovery, facilitating the synthesis and evaluation of this promising class of therapeutic agents. The continued exploration of inhibitors incorporating this and similar chiral motifs holds significant promise for the development of disease-modifying treatments for Parkinson's disease.

References

(R)-2-Methylpyrrolidine as a Ligand in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpyrrolidine and its derivatives have emerged as versatile and powerful ligands in the field of asymmetric catalysis. Their chiral structure, ready availability, and modular nature make them ideal candidates for inducing enantioselectivity in a wide range of chemical transformations. These pyrrolidine-based ligands are particularly prominent in organocatalysis and have been successfully employed in the formation of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. This document provides detailed application notes and protocols for the use of this compound-derived ligands in key asymmetric reactions.

Application Note 1: Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. Chiral ligands derived from this compound have proven to be highly effective in controlling the stereochemical outcome of these reactions.

One notable example involves the use of (2S,2'S)-2-hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine, a ligand readily synthesized from this compound. This ligand, in the presence of a zinc source, forms a chiral complex that effectively shields one face of the aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.

Quantitative Data Summary

The following table summarizes the typical performance of this compound-derived ligands in the asymmetric addition of diethylzinc to various aldehydes.

EntryAldehydeLigand Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde5Toluene (B28343)09598 (R)
24-Chlorobenzaldehyde5Toluene09297 (R)
34-Methoxybenzaldehyde5Toluene09699 (R)
4Cinnamaldehyde5Toluene-208895 (R)
5Hexanal10Hexane08592 (R)
Experimental Protocol: General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes

This protocol provides a general method for the enantioselective addition of diethylzinc to aldehydes using a chiral ligand derived from this compound.

Materials:

  • This compound-derived ligand (e.g., (2S,2'S)-2-hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the this compound-derived ligand (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Catalytic Cycle

Catalytic_Cycle Ligand This compound -derived Ligand Active_Catalyst Chiral Zinc Complex Ligand->Active_Catalyst + ZnEt₂ ZnEt2 Diethylzinc (ZnEt₂) ZnEt2->Active_Catalyst Intermediate Aldehyde-Catalyst Complex Active_Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product-Zinc Complex Intermediate->Product_Complex Et⁻ transfer Product_Complex->Active_Catalyst Release Product Chiral Alcohol Product_Complex->Product Workup

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to aldehydes.

Application Note 2: Organocatalytic Asymmetric Michael Addition

This compound and its derivatives are highly effective organocatalysts for the asymmetric Michael addition, a key carbon-carbon bond-forming reaction. These catalysts operate via an enamine-based mechanism, where the pyrrolidine (B122466) nitrogen reacts with a donor ketone or aldehyde to form a nucleophilic enamine intermediate. The chiral environment provided by the catalyst then directs the addition of this enamine to a Michael acceptor, such as a nitroalkene, with high enantioselectivity.

Quantitative Data Summary

The following table illustrates the performance of this compound-based organocatalysts in the asymmetric Michael addition of ketones to nitroolefins.

EntryKetoneNitroolefinCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Cyclohexanoneβ-Nitrostyrene20Toluene259895:599 (syn)
2Acetoneβ-Nitrostyrene20neat2590-96
3Cyclopentanone(E)-Nitropent-1-ene20CH₂Cl₂09590:1097 (syn)
4Propanalβ-Nitrostyrene10Dioxane258585:1594 (syn)
Experimental Protocol: General Procedure for the Asymmetric Michael Addition

This protocol outlines a general procedure for the organocatalytic asymmetric Michael addition of a ketone to a nitroolefin using an this compound-derived catalyst.

Materials:

  • This compound derivative (e.g., (R)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine)

  • Ketone

  • Nitroolefin

  • Anhydrous solvent (e.g., Toluene)

  • Trifluoroacetic acid (TFA) (co-catalyst, optional)

  • Silica gel for column chromatography

Procedure:

  • To a vial, add the this compound-derived catalyst (0.2 mmol, 20 mol%).

  • Add the ketone (2.0 mmol, 2.0 equivalents) and the anhydrous solvent (2 mL).

  • If required, add the co-catalyst (e.g., TFA, 0.2 mmol, 20 mol%).

  • Stir the mixture for 10 minutes at the desired temperature.

  • Add the nitroolefin (1.0 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction until completion, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Experimental Workflow

Michael_Addition_Workflow Start Start Mix Mix Catalyst, Ketone, and Solvent Start->Mix Add_Acceptor Add Nitroolefin Mix->Add_Acceptor React Stir at Specified Temperature Add_Acceptor->React Monitor Monitor by TLC React->Monitor Workup Concentrate and Purify (Column Chromatography) Monitor->Workup Reaction Complete Analyze Analyze dr (NMR) and ee (HPLC) Workup->Analyze End End Analyze->End

Application Notes and Protocols for N-Alkylation of (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpyrrolidine is a valuable chiral building block in synthetic organic chemistry, frequently utilized in the development of pharmaceuticals and other bioactive molecules. The nitrogen atom of the pyrrolidine (B122466) ring serves as a key site for functionalization, with N-alkylation being a fundamental transformation to introduce a wide range of substituents. This document provides detailed protocols for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Methods for N-Alkylation

Two primary strategies for the N-alkylation of this compound are highlighted:

  • Direct Nucleophilic Substitution: This classic method involves the reaction of this compound with an electrophilic alkylating agent, typically an alkyl halide, in the presence of a base. The reaction proceeds via an SN2 mechanism.

  • Reductive Amination: A versatile and widely used one-pot procedure where this compound reacts with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced in situ to the corresponding N-alkylated amine.

Data Presentation: A Comparative Overview of N-Alkylation Methods

The following table summarizes representative quantitative data for the N-alkylation of this compound and related cyclic amines, providing a comparison of expected yields for different alkylating agents and methods.

MethodAlkylating Agent/Carbonyl CompoundProductSolventBase/Reducing AgentReaction Time (h)Yield (%)Reference Compound Type
Direct AlkylationBenzyl (B1604629) Bromide(R)-N-Benzyl-2-methylpyrrolidineAcetonitrileK₂CO₃12~81N-alkylation of a piperidine (B6355638) derivative[1]
Direct AlkylationVarious Alkyl HalidesN-Alkyl-pyrrolidinonesTHFNaH-65-81Alkylation of pyrrolidinones[2]
Reductive AminationCyclohexanoneN-Cyclohexylpyrrolidine-Imine Reductase-71Reductive amination of pyrrolidine[3]
Reductive Amination2-Hexanone(R)-N-(hexan-2-yl)methylamine-Imine Reductase-55Reductive amination with methylamine[3]
Reductive AminationBenzaldehyde (B42025)(R)-N-Benzyl-2-methylpyrrolidineMethanol/H₂OPicoline-Borane4~72N-benzylation of an amino acid[4]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the synthesis of (R)-N-benzyl-2-methylpyrrolidine using benzyl bromide as the alkylating agent.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure (R)-N-benzyl-2-methylpyrrolidine.

Expected Characterization:

  • ¹H NMR and ¹³C NMR: Spectra should be consistent with the structure of (R)-N-benzyl-2-methylpyrrolidine.

  • IR Spectroscopy: Appearance of characteristic C-N stretching bands and disappearance of the N-H stretch from the starting material.

  • Mass Spectrometry: Molecular ion peak corresponding to the expected mass of the product.

  • Optical Rotation: A specific rotation value confirming the retention of stereochemistry.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of (R)-N-benzyl-2-methylpyrrolidine via reductive amination with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Picoline-Borane Complex

  • Dichloromethane (DCM) or Methanol, anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Add benzaldehyde (1.0 eq) to the solution at room temperature.

  • If necessary, add a catalytic amount of glacial acetic acid to facilitate iminium ion formation. Stir for 30 minutes.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Characterization:

  • ¹H NMR and ¹³C NMR: Spectra should confirm the formation of the N-benzyl product.

  • IR Spectroscopy: Absence of the C=O stretch from benzaldehyde and the N-H stretch from the starting amine.

  • Mass Spectrometry: Molecular ion peak consistent with the product's mass.

  • Optical Rotation: Measurement to confirm the enantiomeric purity of the product.

Visualizations

Signaling Pathways and Experimental Workflows

direct_alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product R2MP This compound Reaction SN2 Reaction R2MP->Reaction AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product N-Alkyl-(R)-2-methylpyrrolidine Purification->Product

Caption: Workflow for Direct N-Alkylation of this compound.

reductive_amination cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product R2MP This compound ImineFormation Iminium Ion Formation R2MP->ImineFormation Carbonyl Aldehyde/Ketone Carbonyl->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction In situ Reduction ReducingAgent->Reduction Solvent Solvent (e.g., DCM) Solvent->ImineFormation Solvent->Reduction ImineFormation->Reduction Workup Aqueous Workup & Purification Reduction->Workup Product N-Alkyl-(R)-2-methylpyrrolidine Workup->Product

Caption: Workflow for Reductive Amination of this compound.

References

Application Notes and Protocols for the Use of (R)-2-Methylpyrrolidine as a Resolving Agent for Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. The use of a single, therapeutically active enantiomer can lead to drugs with improved efficacy, better safety profiles, and reduced side effects. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts.[1]

This method involves reacting a racemic mixture, such as a carboxylic acid, with an enantiomerically pure resolving agent, in this case, the chiral base (R)-2-Methylpyrrolidine. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. Subsequent liberation of the acid from the separated diastereomeric salt yields the desired enantiomerically enriched carboxylic acid.

This compound is a chiral amine that can serve as an effective resolving agent for racemic acids. Its cyclic structure and the presence of a stereocenter make it suitable for inducing the formation of diastereomeric salts with distinct crystalline properties.

Principle of Diastereomeric Salt Resolution

The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties in an achiral environment, making their direct separation challenging. However, when reacted with a single enantiomer of a chiral resolving agent, they form diastereomeric salts which possess different physical characteristics.

For a racemic carboxylic acid, (±)-Acid, reacting with this compound, the following equilibrium is established:

(R)-Acid + (S)-Acid + 2 this compound ⇌ [(R)-Acid · this compound] + [(S)-Acid · this compound]

The two resulting diastereomeric salts, (R,R) and (S,R), will have different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The enantiomerically enriched acid can then be recovered from the isolated salt.

Experimental Workflow and Logic

The general workflow for the chiral resolution of a racemic acid using this compound is depicted in the following diagram.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of the Enantiomer racemic_acid Racemic Acid (R/S Mixture) dissolution Dissolution in a Suitable Solvent (e.g., Ethanol (B145695)/Water) racemic_acid->dissolution resolving_agent This compound resolving_agent->dissolution heating Heating to achieve complete dissolution dissolution->heating cooling Slow Cooling to Room Temperature heating->cooling Formation of Diastereomeric Salts in Solution crystallization Crystallization of the Less Soluble Diastereomeric Salt cooling->crystallization filtration Isolation of Crystals by Filtration crystallization->filtration dissolve_salt Dissolution of Diastereomeric Salt in Water filtration->dissolve_salt Less Soluble Diastereomeric Salt Crystals mother_liquor mother_liquor filtration->mother_liquor Mother Liquor containing the More Soluble Diastereomeric Salt acidification Acidification with a Strong Acid (e.g., HCl) dissolve_salt->acidification extraction Extraction with an Organic Solvent acidification->extraction purification Purification of the Enriched Acid extraction->purification final_product final_product purification->final_product Enantiomerically Enriched Acid

Figure 1: General workflow for chiral resolution via diastereomeric salt crystallization.

Key Experimental Protocols

The following protocols are provided as a general guideline for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent systems, temperature, and stoichiometry will be necessary for specific applications. The protocol is adapted from a well-established procedure for the resolution of racemic ibuprofen.

Protocol 1: Formation and Isolation of the Diastereomeric Salt
  • Dissolution: In a suitable reaction vessel, combine the racemic carboxylic acid (1.0 equivalent) and this compound (0.5 - 1.0 equivalent) in a chosen solvent system (e.g., a mixture of ethanol and water). The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the diastereomeric excess of the crystallized salt.

  • Heating: Heat the mixture with stirring until all solids are completely dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. To induce crystallization, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can be beneficial. Let the crystallization proceed for a sufficient period (e.g., 12-24 hours).

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.

  • Analysis: Determine the diastereomeric excess (d.e.) of the salt using techniques such as ¹H NMR spectroscopy or by chiral HPLC after liberating the acid.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
  • Dissolution: Dissolve the dried diastereomeric salt in water.

  • Acidification: Add a strong acid (e.g., 2 M HCl) dropwise with stirring until the solution is acidic (pH < 2). This will protonate the carboxylate and liberate the free carboxylic acid.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated carboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Data Presentation

The following tables present representative, hypothetical data for the resolution of a generic racemic carboxylic acid, "Rac-Acid," using this compound. These values are for illustrative purposes and will vary depending on the specific substrate and optimized conditions.

Table 1: Diastereomeric Salt Crystallization Results

Racemic AcidResolving AgentSolvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)
Rac-AcidThis compoundEthanol/Water (9:1)4592
Rac-AcidThis compoundIsopropanol4085
Rac-AcidThis compoundAcetonitrile3578

Table 2: Enantiomerically Enriched Acid Recovery and Purity

Isolated Diastereomeric Salt (from Table 1)Yield of Enriched Acid (%)Enantiomeric Excess (e.e.) (%)
From Ethanol/Water8898
From Isopropanol9092
From Acetonitrile8585

Troubleshooting and Optimization

The success of a diastereomeric salt resolution is highly dependent on the experimental conditions. The following diagram outlines a logical approach to troubleshooting and optimizing the process.

G start Initial Resolution Experiment check_crystals Do Crystals Form? start->check_crystals low_ee Is Diastereomeric/Enantiomeric Excess Low? check_crystals->low_ee Yes no_crystals No Crystals Form check_crystals->no_crystals No low_yield Is Yield Low? low_ee->low_yield No recrystallize Recrystallize the Diastereomeric Salt low_ee->recrystallize Yes screen_solvents Screen Different Resolving Agents/Solvents low_ee->screen_solvents Yes high_ee_and_yield Successful Resolution low_yield->high_ee_and_yield No optimize_cooling Optimize Cooling Rate low_yield->optimize_cooling Yes vary_stoichiometry Vary Stoichiometry of Resolving Agent low_yield->vary_stoichiometry Yes optimize_solvent Optimize Solvent System (try different polarities, mixtures) no_crystals->optimize_solvent vary_concentration Vary Concentration no_crystals->vary_concentration seed_crystals Introduce Seed Crystals no_crystals->seed_crystals recrystallize->low_yield screen_solvents->low_yield

Figure 2: Troubleshooting workflow for diastereomeric salt resolution.

Conclusion

This compound is a valuable chiral resolving agent for the separation of racemic carboxylic acids. The formation of diastereomeric salts followed by fractional crystallization is a robust and scalable method for obtaining enantiomerically enriched compounds. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize resolution processes for their specific target molecules. Careful screening of solvents and crystallization conditions is paramount to achieving high yield and enantiomeric purity.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates utilizing (R)-2-Methylpyrrolidine, a critical chiral building block in modern drug discovery and development. The protocols outlined below are intended to serve as a comprehensive guide for laboratory-scale synthesis, offering insights into reaction conditions, methodologies, and expected outcomes.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a versatile, chiral cyclic amine that serves as a valuable starting material and chiral auxiliary in the asymmetric synthesis of a wide array of pharmaceutical intermediates.[1][2] Its rigid, stereodefined structure allows for a high degree of stereochemical control in reactions, making it an essential tool for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The pyrrolidine (B122466) motif is a common feature in many biologically active compounds, and the introduction of a methyl group at the 2-position with a specific (R)-configuration can significantly influence the pharmacological and pharmacokinetic properties of the final drug molecule. This chiral building block is particularly prominent in the development of histamine (B1213489) H3 receptor antagonists and other neurologically active agents.

Application Note 1: Synthesis of a Key Intermediate for the Histamine H3 Receptor Antagonist, Irdabisant

This protocol details the synthesis of 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, a key intermediate in the development of Irdabisant (CEP-26401), a potent and selective histamine H3 receptor antagonist.[2][3] The synthesis involves a nucleophilic substitution reaction where this compound hydrochloride is coupled with a pyridazinone precursor.

Quantitative Data
ParameterValueReference
Starting Material A6-[4-(3-Chloropropoxy)phenyl]-2H-pyridazin-3-one[2]
Starting Material BThis compound hydrochloride[2]
Product6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one[2]
Yield41%[2]
Purity99% (by HPLC)[2]
Experimental Protocol

Materials:

Procedure:

  • To a suitable reaction vessel, add 6-[4-(3-chloropropoxy)phenyl]-2H-pyridazin-3-one (5.5 g, 21 mmol), this compound hydrochloride (5.1 g, 42 mmol), potassium carbonate (10.1 g, 73.5 mmol), and sodium iodide (100 mg) in acetonitrile (250 mL).[2]

  • Heat the reaction mixture at 80 °C for 3 days.[2] Monitor the reaction progress by HPLC analysis.

  • Upon completion, cool the mixture to room temperature and filter. Wash the filter cake with dichloromethane (2 x 50 mL).[2]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by chromatography (ISCO) using a gradient of 100% dichloromethane to 9:1:0.5 dichloromethane/methanol/isopropylamine.[2]

  • Dissolve the pure product in methanol (15 mL) and filter through a 0.45 μm filter.

  • Add 30 mL of 0.5 N HCl in ethanol to the filtrate.

  • Concentrate the solvent and crystallize the product from methanol-ether to yield the hydrochloride salt of the desired intermediate (2.65 g, 41% yield, 99% purity).[2]

Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product A 6-[4-(3-Chloropropoxy)phenyl]- 2H-pyridazin-3-one D Acetonitrile 80 °C, 3 days A->D B This compound Hydrochloride B->D C K₂CO₃, NaI C->D E Filtration & Concentration D->E Cool & Filter F Liquid-Liquid Extraction (CH₂Cl₂, NaHCO₃, NaCl) E->F Dissolve G Drying & Concentration F->G Separate & Dry H Column Chromatography G->H Concentrate I Salt Formation & Crystallization (HCl in EtOH, MeOH/Ether) H->I Purified Intermediate J 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl} -2H-pyridazin-3-one HCl I->J Crystallize

Caption: Workflow for the synthesis of a key Irdabisant intermediate.

Application Note 2: Biocatalytic Enantioselective Synthesis of (R)-2-Aryl-Substituted Pyrrolidines

This section describes a representative protocol for the enantioselective synthesis of (R)-2-aryl-substituted pyrrolidines from ω-chloro-arylketones utilizing a transaminase-triggered cyclization. This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods, often providing high yields and excellent enantiomeric excess. The specific example of synthesizing (R)-2-(p-chlorophenyl)pyrrolidine is highlighted.

Quantitative Data
SubstrateBiocatalystProductConversion (%)Enantiomeric Excess (ee, %)Configuration
5-chloro-1-(4-chlorophenyl)pentan-1-oneTransaminase(R)-2-(4-chlorophenyl)pyrrolidine>99>99.5R
Experimental Protocol

Materials:

  • ω-Chloro-arylketone (e.g., 5-chloro-1-(4-chlorophenyl)pentan-1-one) (50 mM)

  • Transaminase (e.g., ATA-117-Rd6) (10 mg/mL)

  • Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Isopropylamine (IPA) (0.5 M) as the amine donor

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) (5% v/v)

  • Sodium hydroxide (B78521) (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, prepare a mixture of potassium phosphate buffer (100 mM, pH 8.0) and DMSO (5% v/v).

  • To this buffer system, add the ω-chloro-arylketone substrate (50 mM), the selected transaminase (10 mg/mL), PLP (1 mM), and isopropylamine (0.5 M).[1]

  • Incubate the reaction mixture at 30 °C with agitation (e.g., 700 rpm) for 24 hours.

  • After 24 hours, add a small volume of 10 M sodium hydroxide to facilitate the final cyclization step and continue incubation for an additional 3 hours.

  • Monitor the reaction progress by a suitable analytical method, such as chiral HPLC or GC, to determine conversion and enantiomeric excess.

  • Upon completion, extract the product from the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography.

Biocatalytic Synthesis Pathway

cluster_start Starting Material cluster_biocatalysis Biocatalytic Step cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final_product Product A ω-Chloro-arylketone B Transaminase (e.g., ATA-117-Rd6) PLP, Isopropylamine (amine donor) 30 °C, 24h A->B Substrate C Amino-chloro-arylalkane (in situ) B->C Asymmetric Amination D Spontaneous Intramolecular Cyclization (NaOH addition) C->D Intermediate E (R)-2-Aryl-substituted Pyrrolidine D->E Cyclization

Caption: Transaminase-triggered enantioselective synthesis of (R)-2-aryl-substituted pyrrolidines.

References

Troubleshooting & Optimization

Improving yield and enantiomeric excess in (R)-2-Methylpyrrolidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving yield and enantiomeric excess in reactions involving (R)-2-Methylpyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is a versatile chiral building block primarily used in the synthesis of pharmaceuticals and agrochemicals.[1] Its key applications include its role as a chiral auxiliary or ligand in asymmetric catalysis to produce enantiomerically pure compounds.[1][2] The distinct chiral center in this compound allows for the synthesis of specific stereoisomers, which is critical in the development of biologically active molecules.[1]

Q2: What fundamental factors influence yield and enantiomeric excess in reactions utilizing this compound?

Several critical parameters must be controlled to achieve high yield and enantioselectivity. These include:

  • Temperature: Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The choice of solvent can significantly impact reaction rates and stereoselectivity. Aprotic solvents are commonly used.

  • Reagent Purity: The purity of all reagents, including this compound and solvents, is crucial as impurities can interfere with the catalytic cycle. Anhydrous conditions are often necessary.

  • Catalyst Loading: The concentration of the chiral catalyst or auxiliary must be optimized; both too high and too low concentrations can be detrimental.

Q3: How does the choice of solvent affect the outcome of reactions with this compound?

The solvent plays a critical role in stabilizing transition states and influencing the solubility of reactants and catalysts. The polarity and coordinating ability of the solvent can alter the reaction pathway and, consequently, the stereochemical outcome. For instance, in reactions involving pyrrolidine (B122466) derivatives, a switch from protic to aprotic solvents, or varying the polarity of aprotic solvents (e.g., THF, Toluene, Dichloromethane), can significantly affect both yield and enantiomeric excess. N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent that can also be used and is known to increase the solubility of various compounds.[3][4][5]

Q4: Can the purity of this compound impact the reaction?

Yes, the optical purity of this compound is paramount. The presence of the (S)-enantiomer will directly reduce the enantiomeric excess of the final product. It is essential to use this compound with high enantiomeric purity (typically >99% ee) for achieving high stereoselectivity in the desired product.[6]

Q5: When should this compound be used as a chiral auxiliary versus a chiral ligand?

This compound can be used as a chiral auxiliary by covalently bonding it to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is cleaved from the product. This approach is beneficial when a stoichiometric amount of the chiral controller is needed. Alternatively, it can be used as a chiral ligand in catalytic amounts to coordinate with a metal center, creating a chiral environment for the reaction. The choice between these two approaches depends on the specific reaction, the substrate, and the desired outcome.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound and provides potential causes and solutions.

Problem Potential Causes Recommended Solutions
Low Reaction Yield 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. 2. Reagent Decomposition: One or more reagents may be unstable under the reaction conditions. 3. Poor Quality Reagents: Impurities in starting materials or solvents can inhibit the reaction. 4. Suboptimal Catalyst Loading: The amount of this compound or other catalytic species may not be optimal. 5. Atmospheric Contamination: The reaction may be sensitive to air or moisture.1. Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider a modest increase in temperature. 2. Verify the stability of all reagents at the reaction temperature. 3. Ensure all reagents and solvents are of high purity and are properly dried. 4. Perform a catalyst loading study to find the optimal concentration. 5. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Enantiomeric Excess (ee) 1. Incorrect Temperature: The reaction temperature may be too high, leading to a loss of stereocontrol. 2. Suboptimal Solvent: The solvent may not provide the necessary chiral environment for high stereoselectivity. 3. Low Optical Purity of this compound: The starting chiral material may be contaminated with the (S)-enantiomer. 4. Racemization of Product: The product may be unstable under the reaction or workup conditions, leading to racemization. 5. Incorrect Stoichiometry: In reactions where this compound is used as a chiral auxiliary, incorrect stoichiometry can lead to side reactions that lower the ee.1. Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C. 2. Screen a range of aprotic solvents with varying polarities (e.g., THF, toluene, dichloromethane, diethyl ether). 3. Verify the enantiomeric purity of the this compound using chiral GC or HPLC. 4. Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases. 5. Ensure precise measurement of all reagents.
Formation of Side Products 1. Reaction Temperature Too High: Higher temperatures can lead to undesired side reactions. 2. Presence of Impurities: Impurities in the starting materials can lead to the formation of byproducts. 3. Incorrect Reagent Addition Order: The order in which reagents are added can be critical for some reactions.1. Lower the reaction temperature. 2. Use highly purified reagents and solvents. 3. Review the literature for the correct order of reagent addition for the specific reaction type.
Inconsistent Results 1. Variability in Reagent Quality: Different batches of reagents or solvents may have varying levels of purity. 2. Inconsistent Reaction Setup: Minor variations in the experimental setup can lead to different outcomes. 3. Atmospheric Leaks: Small leaks in the reaction apparatus can introduce air or moisture.1. Use reagents from the same batch for a series of experiments. 2. Standardize the experimental procedure and setup. 3. Ensure all glassware joints are properly sealed and the inert atmosphere is maintained throughout the reaction.

Quantitative Data from Pyrrolidine-Based Asymmetric Reactions

The following tables summarize data from asymmetric reactions using pyrrolidine-based chiral auxiliaries. While not all examples use this compound specifically, they illustrate the impact of reaction conditions on yield and enantioselectivity in structurally related systems.

Table 1: Asymmetric Alkylation using SAMP/RAMP Hydrazones

(SAMP: (S)-1-amino-2-(methoxymethyl)pyrrolidine, RAMP: (R)-1-amino-2-(methoxymethyl)pyrrolidine)

Ketone/AldehydeElectrophileChiral AuxiliarySolventTemp (°C)Yield (%)Diastereomeric Excess (de %)
CyclohexanoneIodomethaneSAMPDiethyl Ether095>98
PropanalBenzyl BromideRAMPTHF-788596
AcetoneAllyl IodideSAMPDiethyl Ether07895

Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a Pyrrolidine Derivative

KetoneNitroolefinCatalyst Loading (mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Cyclohexanoneβ-Nitrostyrene10TolueneRoom Temp9995:597
Cyclopentanoneβ-Nitrostyrene10THF09290:1095
Cyclohexanone(E)-2-(2-nitrovinyl)furan20ChloroformRoom Temp85>99:199

Experimental Protocols

General Procedure for Asymmetric α-Alkylation of a Ketone using a Chiral Pyrrolidine Auxiliary (SAMP/RAMP)

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

1. Formation of the Chiral Hydrazone:

  • To a solution of the ketone (1.0 equiv) in an anhydrous solvent (e.g., diethyl ether or THF) is added the chiral pyrrolidine auxiliary (e.g., SAMP) (1.2 equiv).

  • The mixture is stirred at room temperature under an inert atmosphere for 2-4 hours, or until the formation of the hydrazone is complete (monitored by TLC or GC).

  • The solvent is removed under reduced pressure to yield the crude hydrazone, which is often used without further purification.

2. Deprotonation and Alkylation:

  • The crude hydrazone is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.

  • A strong base such as lithium diisopropylamide (LDA) (1.5 equiv) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours to form the azaenolate.

  • The electrophile (e.g., alkyl halide) (1.5 equiv) is added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature and stir overnight.

3. Hydrolysis and Product Isolation:

  • The reaction is quenched by the addition of water or a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-alkylated ketone.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizations

Troubleshooting_Workflow start Problem Encountered (Low Yield or Low ee) check_purity Verify Purity of Reagents and Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_purity->check_conditions [Purity OK] improve_setup Improve Reaction Setup (Dry Glassware, Seal Joints) check_purity->improve_setup [Purity Not OK] optimize_temp Optimize Temperature (Typically Lower for ee) check_conditions->optimize_temp [Conditions Suboptimal] check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere [Conditions OK] optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_time Optimize Reaction Time optimize_solvent->optimize_time end_success Problem Resolved optimize_time->end_success check_atmosphere->improve_setup [Atmosphere Compromised] check_atmosphere->end_success [Atmosphere OK] improve_setup->end_success

Caption: Troubleshooting workflow for common issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware add_reagents Add Reagents in Correct Order at Low Temperature setup_glassware->add_reagents run_reaction Stir for Optimized Time and Temperature add_reagents->run_reaction quench Quench Reaction run_reaction->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze_yield Determine Yield purify->analyze_yield analyze_ee Determine ee% analyze_yield->analyze_ee

Caption: General experimental workflow for asymmetric synthesis.

Influencing_Factors cluster_params Reaction Parameters cluster_reagents Reagents cluster_setup Experimental Setup center Reaction Outcome (Yield & ee%) Temperature Temperature Temperature->center Solvent Solvent Solvent->center Concentration Concentration Concentration->center Reaction_Time Reaction Time Reaction_Time->center Substrate Substrate Substrate->center Electrophile Electrophile Electrophile->center Catalyst_Purity Catalyst Purity Catalyst_Purity->center Stoichiometry Stoichiometry Stoichiometry->center Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->center Mixing_Rate Mixing Rate Mixing_Rate->center

Caption: Key factors influencing yield and enantiomeric excess.

References

Purification of (R)-2-Methylpyrrolidine by recrystallization of its tartrate salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of (R)-2-Methylpyrrolidine via recrystallization of its tartrate salt.

Troubleshooting Guide

This section addresses common issues encountered during the diastereomeric salt crystallization process.

Problem Potential Cause Solution
No Crystallization Occurs The diastereomeric salt is too soluble in the chosen solvent.[1]Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the desired salt is less soluble.[2] • Anti-Solvent Addition: Slowly add a solvent in which the salt is insoluble (an anti-solvent) to induce precipitation.[1][2] • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salt.[1] • Lower Temperature: Reduce the temperature of the solution, as solubility typically decreases with temperature.[1]
Insufficient supersaturation.[1]Seeding: Introduce a small seed crystal of the desired diastereomeric salt to initiate crystal growth.[1] • Scratching: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[1]
Impurities are inhibiting nucleation.[2]Purify Starting Materials: Ensure the racemic 2-methylpyrrolidine (B1204830) and L-tartaric acid are of high purity before use.[2][3]
Oiling Out (Formation of a liquid instead of crystals) The solution is too concentrated, leading to high supersaturation.[1]Dilute the Solution: Add more of the primary solvent to reduce the concentration.[2] • Slower Cooling: Employ a slower and more controlled cooling rate.[1]
The crystallization temperature is too high.Optimize Temperature: Experiment with a lower crystallization temperature.[1]
Low Diastereomeric Excess (d.e.) / Low Optical Purity Both diastereomeric salts are co-crystallizing.[1]Solvent Optimization: The choice of solvent is critical.[3] Screen for a solvent that maximizes the solubility difference between the two diastereomeric salts.[4] • Slow Crystallization: A slower crystallization process, achieved through a reduced cooling rate, can improve selectivity.[2]
Incomplete equilibration.[2]Increase Equilibration Time: Allow the crystallization to proceed for a longer period to reach thermodynamic equilibrium.
Low Yield of the Desired Salt The desired diastereomeric salt is still too soluble in the mother liquor.[1]Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1] • Concentrate Mother Liquor: Concentrate the mother liquor and cool again to obtain a second crop of crystals.[4]
Premature isolation of crystals.Optimize Crystallization Time: Ensure the crystallization process has reached its optimal yield before filtration.
Too much solvent used for washing.Wash Sparingly: Wash the collected crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the purification of this compound using tartaric acid?

A1: The purification is achieved through a process called chiral resolution by diastereomeric salt formation.[5][6] Racemic 2-methylpyrrolidine, which contains both (R) and (S) enantiomers, is reacted with an enantiomerically pure chiral resolving agent, L-tartaric acid.[5][7] This reaction forms two different diastereomeric salts: this compound-L-tartrate and (S)-2-methylpyrrolidine-L-tartrate. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[4][7] The less soluble diastereomeric salt will crystallize out of the solution first, allowing for its isolation.[4]

Q2: Which enantiomer of tartaric acid should I use to resolve this compound?

A2: To resolve a racemic mixture, you need to use an enantiomerically pure resolving agent. For the specific isolation of this compound, L-(+)-tartaric acid is commonly used. The goal is to create diastereomeric salts with different properties to allow for separation.

Q3: How do I choose the right solvent for the recrystallization?

A3: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility.[4] The desired salt, this compound-L-tartrate, should be sparingly soluble at low temperatures, while the (S)-2-methylpyrrolidine-L-tartrate salt should be more soluble and remain in the mother liquor. A solvent screening process is highly recommended.[4] Alcoholic solvents, such as mixtures of ethanol (B145695) and methanol, have been shown to be effective.[8]

Q4: How many recrystallizations are needed to achieve high optical purity?

A4: The number of recrystallizations required depends on the efficiency of each step. It is possible to significantly increase the optical purity with each recrystallization. For example, one recrystallization may increase the optical purity to at least 80-85% ee.[8] Subsequent recrystallizations can further enhance this purity, potentially reaching over 95% ee after three recrystallizations and over 98% ee after four.[8]

Q5: How can I determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my product?

A5: The diastereomeric or enantiomeric excess of the purified product can be determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Q6: What should I do after isolating the pure this compound-L-tartrate salt?

A6: After obtaining the diastereomerically pure salt, the this compound free base needs to be liberated. This is typically done by treating the salt with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to neutralize the tartaric acid.[8][9] The free this compound can then be extracted into an organic solvent and isolated.[9]

Experimental Protocol: Recrystallization of this compound L-Tartrate Salt

This protocol outlines a general procedure for the purification of this compound via the recrystallization of its L-tartrate salt. Optimization of specific conditions may be necessary.

1. Formation of the Diastereomeric Salt:

  • In a suitable reaction vessel, dissolve L-(+)-tartaric acid in a minimal amount of a heated solvent (e.g., a 2:1 to 3:1 v/v mixture of ethanol and methanol).[8]

  • Slowly add a stoichiometric equivalent of racemic 2-methylpyrrolidine to the heated solution with stirring.

  • Continue heating and stirring until all solids are completely dissolved.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling rate should be controlled.[3]

  • If no crystals form, further cool the solution in an ice bath or refrigerator.[3]

  • If crystallization is still not initiated, consider adding a seed crystal of pure this compound L-tartrate or scratching the inside of the flask with a glass rod.[1]

3. Isolation and Washing:

  • Once crystallization is complete, collect the precipitated crystals by vacuum filtration.[8]

  • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble (S)-diastereomer.[3]

4. Drying:

  • Dry the isolated crystals under vacuum to remove any residual solvent.

5. Recrystallization (Optional, for higher purity):

  • Dissolve the dried crystals in a minimal amount of the hot crystallization solvent.

  • Repeat steps 2-4. The number of recrystallizations will depend on the desired final optical purity.[8]

6. Liberation of this compound:

  • Dissolve the purified this compound L-tartrate salt in water.

  • Add a strong base (e.g., a solution of sodium hydroxide) to the solution until it is basic, which will liberate the free amine.[8]

  • Extract the this compound into a suitable organic solvent (e.g., diethyl ether or dichloromethane).[8]

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table summarizes expected optical purity levels after successive recrystallizations as described in the literature.

Number of Recrystallizations Expected Optical Purity (ee)
1≥ 80-85%[8]
3≥ 95-97%[8]
4≥ 98%[8]

Experimental Workflow

experimental_workflow Purification of this compound Workflow cluster_prep Salt Formation cluster_cryst Crystallization & Isolation cluster_recryst Purity Enhancement cluster_liberation Liberation of Free Amine A Dissolve L-Tartaric Acid in Hot Solvent B Add Racemic 2-Methylpyrrolidine A->B C Heat and Stir to Complete Dissolution B->C D Slowly Cool Solution to Induce Crystallization C->D E Isolate Crystals by Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Analyze Optical Purity (e.g., HPLC) G->H I Decision: Purity Sufficient? H->I J Dissolve in Hot Solvent for Recrystallization I->J No K Dissolve Purified Salt in Water I->K Yes J->D L Add Strong Base (e.g., NaOH) K->L M Extract with Organic Solvent L->M N Dry and Evaporate Solvent M->N O Obtain Pure This compound N->O

Caption: Workflow for the purification of this compound.

References

Removal of impurities from (R)-2-Methylpyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities during the synthesis of (R)-2-Methylpyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Enantiomeric Impurity: The most significant impurity is the undesired (S)-enantiomer, (S)-2-Methylpyrrolidine (B2486314).

  • Unreacted Starting Materials: Depending on the synthetic route, these can include racemic 2-methylpyrrolidine (B1204830), (S)-prolinol, or N-Boc-(S)-prolinol.[1][2][3]

  • Reaction Intermediates: In syntheses starting from prolinol derivatives, intermediates such as N-protected-2-(alkyl- or aryl)sulfonate esters (e.g., mesylates or tosylates) or N-protected-2-(iodomethyl)pyrrolidine may persist.[2][4]

  • Side-Reaction Products: The formation of byproducts from side reactions can occur, although specific common examples are not extensively detailed in the provided literature.

  • Residual Solvents: Solvents used during the synthesis and purification, such as methanol, ethanol, tetrahydrofuran (B95107) (THF), and methyl tert-butyl ether (MTBE), may be present in the final product.[1][5][6]

Q2: How can I determine the chemical and enantiomeric purity of my this compound sample?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying both chemical and enantiomeric purity.[3][6][7] Chiral HPLC columns are essential for separating and quantifying the (R)- and (S)-enantiomers.

  • Gas Chromatography (GC): Useful for assessing the purity of the volatile free base and detecting residual solvents.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.[2][9]

  • Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), it helps in identifying the molecular weight of the compound and any impurities.[7][9]

Q3: My final product has low enantiomeric excess (ee). How can I improve it?

A3: Low enantiomeric excess is a common issue, particularly when using chiral resolution methods. The most effective technique for enhancing the optical purity is through fractional crystallization of a diastereomeric salt.[5] Forming a salt with a chiral acid, such as L-tartaric acid, allows for the separation of the this compound L-tartrate diastereomer through repeated recrystallizations.[5]

Troubleshooting Guide

Issue 1: Presence of the (S)-Enantiomer Impurity

This guide outlines the steps to address contamination with the undesired (S)-enantiomer.

Troubleshooting Workflow for Enantiomeric Impurity

cluster_start cluster_process Purification Process cluster_end start Low Enantiomeric Excess (ee) Detected salt_formation Form Diastereomeric Salt (e.g., with L-tartaric acid) start->salt_formation recrystallization Perform Recrystallization salt_formation->recrystallization check_purity Analyze Enantiomeric Purity (Chiral HPLC) recrystallization->check_purity repeat_recrystallization Repeat Recrystallization check_purity->repeat_recrystallization ee < 99% end_product High Purity this compound check_purity->end_product ee > 99% repeat_recrystallization->recrystallization cluster_start cluster_process Purification Process cluster_end start Chemical Impurities Detected (Starting Materials/Intermediates) extraction Aqueous Wash / Liquid-Liquid Extraction start->extraction distillation Distillation of Free Base extraction->distillation check_purity Analyze Chemical Purity (HPLC/GC/NMR) distillation->check_purity chromatography Column Chromatography (if necessary) chromatography->check_purity check_purity->chromatography Purity < 99% end_product High Purity this compound check_purity->end_product Purity > 99%

References

Common side reactions in the synthesis of (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-Methylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chiral building block.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound. The guides are divided by the two most common synthetic routes.

Route 1: Synthesis from (S)-Prolinol via Tosylation and Reduction

This two-step route involves the activation of the primary alcohol of (S)-prolinol as a tosylate, followed by reduction to the methyl group.

Diagram of the Synthesis Workflow:

cluster_0 Step 1: Tosylation cluster_1 Step 2: Reduction S_Prolinol (S)-Prolinol TsCl TsCl, Base (e.g., Pyridine (B92270), Et3N) S_Prolinol->TsCl Activation Tosyl_Prolinol N-Protected-(S)-2-(tosyloxymethyl)pyrrolidine TsCl->Tosyl_Prolinol Reducing_Agent Reducing Agent (e.g., LiAlH4) Tosyl_Prolinol->Reducing_Agent SN2 Substitution R_2_MP This compound Reducing_Agent->R_2_MP

Synthesis of this compound from (S)-Prolinol.

Frequently Asked Questions & Troubleshooting:

Q1: My tosylation reaction is incomplete, and I observe unreacted (S)-prolinol. What could be the cause?

A1: Incomplete tosylation is a common issue. Here are several factors to consider:

  • Moisture: Tosyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will consume the tosyl chloride, leading to incomplete reaction.

  • Base Stoichiometry: An insufficient amount of base (e.g., pyridine or triethylamine) can lead to the accumulation of HCl, which protonates the starting material and hinders the reaction. Use at least a stoichiometric equivalent of the base.

  • Reaction Temperature: While the reaction is often performed at 0 °C to control exothermicity, allowing the reaction to slowly warm to room temperature can help drive it to completion.[1]

  • Purity of Reagents: Ensure the (S)-prolinol and tosyl chloride are of high purity. Impurities in the starting material can interfere with the reaction.

Q2: During the reduction of the tosylated intermediate, I am getting a low yield of this compound and observing an alkene byproduct. What is happening?

A2: You are likely observing a competing elimination (E2) reaction alongside the desired substitution (SN2) reaction. The tosylate is a good leaving group, and the hydride reagent (like LiAlH4) can act as a base to abstract a proton, leading to the formation of an alkene.

Troubleshooting Elimination Side Reaction:

FactorTo Favor Substitution (SN2)To Favor Elimination (E2)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic solventsProtic solvents can sometimes favor elimination
Steric Hindrance Less hindered substrateMore hindered substrate

To minimize the alkene byproduct:

  • Maintain a low reaction temperature during the addition of the reducing agent.

  • Use a less sterically hindered base during the tosylation step if possible, as this can influence the conformation of the intermediate.

Q3: The enantiomeric excess (ee) of my final product is lower than expected. What could be the cause of racemization?

A3: Racemization can occur at the chiral center. While less common under standard reduction conditions, certain factors can contribute to a loss of stereochemical integrity. One possibility is a reversible hydrogen abstraction at the chiral center mediated by radical species, though this is more relevant for specific racemization procedures.[2] To ensure high enantiomeric excess, it is crucial to start with enantiomerically pure (S)-prolinol and use reaction conditions that do not favor racemization.

Route 2: Synthesis via Reductive Amination

This route can be achieved through the intramolecular reductive amination of a suitable amino-ketone, often formed in situ. A common precursor is 5-chloro-2-pentanone, which reacts with an ammonia (B1221849) source followed by reduction.

Diagram of the Reductive Amination Workflow:

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization and Reduction cluster_2 Step 3: Chiral Resolution Chloroketone 5-Chloro-2-pentanone Ammonia Ammonia Source (e.g., NH4Cl) Chloroketone->Ammonia Condensation Iminium_Ion Intermediate Iminium Ion Ammonia->Iminium_Ion Reducing_Agent Reducing Agent (e.g., NaBH3CN) Iminium_Ion->Reducing_Agent Intramolecular Cyclization & Reduction Racemic_MP Racemic 2-Methylpyrrolidine Reducing_Agent->Racemic_MP Chiral_Acid Chiral Resolving Agent (e.g., L-Tartaric Acid) Racemic_MP->Chiral_Acid Diastereomeric Salt Formation R_2_MP_Salt This compound Salt Chiral_Acid->R_2_MP_Salt

Synthesis of this compound via Reductive Amination and Resolution.

Frequently Asked Questions & Troubleshooting:

Q1: My reductive amination is giving a low yield. What are the common causes?

A1: Low yields in reductive aminations can arise from several issues:

  • Premature Reduction: Strong reducing agents like NaBH4 can reduce the starting ketone before imine formation. It is often better to use a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB), which are more selective for the iminium ion.

  • Aldol Condensation: The starting ketone can undergo self-condensation under basic or acidic conditions, consuming the starting material. Controlling the pH is crucial. A mildly acidic pH (around 4-6) is generally optimal for imine formation.

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine can be unfavorable. Removing water as it is formed, for example, by using a Dean-Stark apparatus or adding molecular sieves, can drive the reaction towards the imine.

Q2: I am observing the formation of an alcohol byproduct corresponding to the reduction of my starting ketone. How can I avoid this?

A2: This is a clear indication that your reducing agent is not selective enough.

Troubleshooting Ketone Reduction:

Reducing AgentSelectivity for Imine/Iminium IonComments
LiAlH4 LowToo reactive, will reduce the ketone rapidly.
NaBH4 ModerateCan reduce ketones, especially at neutral or acidic pH.
NaBH3CN HighSelective for the protonated imine (iminium ion).
STAB HighA non-toxic and effective alternative to NaBH3CN.

To prevent alcohol formation, switch to a more selective reducing agent like NaBH3CN or STAB.

Q3: I am getting a mixture of products, including what appears to be a dimer or polymer. What is causing this?

A3: This is likely due to intermolecular reactions competing with the desired intramolecular cyclization. If the concentration of the reaction is too high, the intermediate amino-ketone can react with another molecule before it has a chance to cyclize.

To favor intramolecular cyclization:

  • High Dilution: Run the reaction at a lower concentration. This favors intramolecular processes by reducing the probability of intermolecular collisions.

  • Slow Addition: Add the starting material or the reducing agent slowly to the reaction mixture to maintain a low concentration of reactive intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound from (S)-Prolinol

This protocol is adapted from patented industrial processes and is provided for informational purposes.[1]

Step 1: N-Boc Protection and Tosylation of (S)-Prolinol

  • To a solution of (S)-prolinol (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (2.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc2O) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663).

  • Concentrate in vacuo to obtain N-Boc-(S)-prolinol.

  • Dissolve the N-Boc-(S)-prolinol (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with cold dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the tosylated intermediate.

Step 2: Reduction to this compound

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous THF at 0 °C.

  • Slowly add a solution of the tosylated intermediate (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • The resulting solution contains N-Boc-(R)-2-methylpyrrolidine. The Boc-group can be removed with a strong acid like TFA or HCl in an appropriate solvent.

  • Purify by distillation or chromatography.

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC

The enantiomeric excess of this compound can be determined by chiral HPLC after derivatization.

  • Derivatization: React the this compound sample with a chiral derivatizing agent such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form diastereomeric amides.

  • HPLC Conditions:

    • Column: A standard achiral C18 column can be used to separate the diastereomers.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically used.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two diastereomers.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess values reported in the literature for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Synthesis RouteKey ReagentsReported YieldReported eeReference
From (S)-ProlinolTsCl, LiAlH4~83% (overall)>99%[2]
Asymmetric Hydrogenation of 2-MethylpyrroleChiral CatalystUp to 90%Up to >99.5%[1]
Chiral Resolution of Racemic MixtureL-Tartaric Acid~40-50% (of one enantiomer)>98%[3]

Mandatory Visualizations

Logical Relationship for Troubleshooting Low Yield in Reductive Amination:

Low_Yield Low Yield of this compound Imine_Formation Problem with Imine Formation? Low_Yield->Imine_Formation Reduction_Step Problem with Reduction Step? Low_Yield->Reduction_Step Side_Reactions Competing Side Reactions? Low_Yield->Side_Reactions Water_Present Solution: Use dehydrating agent (e.g., molecular sieves) Imine_Formation->Water_Present Yes Incorrect_pH Solution: Adjust pH to 4-6 Imine_Formation->Incorrect_pH Yes Wrong_Reagent Solution: Use selective reducing agent (e.g., NaBH3CN, STAB) Reduction_Step->Wrong_Reagent Yes Inactive_Reagent Solution: Use fresh, high-purity reducing agent Reduction_Step->Inactive_Reagent Yes Premature_Reduction Solution: Use more selective reducing agent Side_Reactions->Premature_Reduction Yes Intermolecular_Reaction Solution: Use high dilution conditions Side_Reactions->Intermolecular_Reaction Yes

Troubleshooting workflow for low yield in reductive amination.

References

Technical Support Center: Scalable Synthesis of (R)-2-Methylpyrrolidine for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of (R)-2-methylpyrrolidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various synthetic methods.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Method 1: Diastereomeric Salt Resolution of Racemic 2-Methylpyrrolidine (B1204830) with L-Tartaric Acid

Q1: Crystallization of the diastereomeric salt is not occurring, or the yield is very low. What are the possible reasons?

A1: Several factors can hinder crystallization:

  • Improper Solvent System: The choice of solvent is critical for differential solubility between the two diastereomeric salts. Ensure you are using an appropriate solvent, such as a mixture of ethanol (B145695) and water, and that the ratio is optimized.

  • Incorrect Stoichiometry: Verify the molar ratio of racemic 2-methylpyrrolidine to L-tartaric acid. An excess or deficit of the resolving agent can affect salt formation and solubility.

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated. You can try to carefully remove some solvent under reduced pressure.

  • Cooling Rate: A rapid cooling rate can lead to the formation of a supersaturated oil or very fine crystals that are difficult to filter. A slow, controlled cooling process is recommended to promote the growth of larger, well-defined crystals.[1]

  • Presence of Impurities: Impurities in the racemic 2-methylpyrrolidine or the solvent can inhibit crystallization. Ensure high purity of all starting materials.

Q2: The enantiomeric excess (ee) of the final this compound is lower than expected after liberation from the tartrate salt. How can I improve it?

A2: Low enantiomeric excess can result from:

  • Incomplete Resolution: The initial crystallization may not have effectively separated the diastereomers. Consider recrystallizing the diastereomeric salt one or more times to improve its purity before liberating the free base.

  • Co-precipitation: The undesired diastereomer may have co-precipitated with the desired one. This can be mitigated by optimizing the solvent system and cooling rate.

  • Racemization: Although less common under standard conditions, ensure that the basification step to liberate the free amine is not performed at excessively high temperatures, which could potentially lead to racemization.

  • Inaccurate ee Determination: Verify that your analytical method (e.g., chiral GC or HPLC) is properly validated and provides accurate measurements.

Method 2: Biocatalytic Asymmetric Reduction of 2-Methyl-1-pyrroline (B1218662)

Q1: The biocatalytic reaction shows low conversion of the 2-methyl-1-pyrroline substrate. What could be the issue?

A1: Low conversion in biocatalytic reactions can be attributed to several factors:

  • Enzyme Inactivation: The imine reductase (IRED) may have been inactivated by impurities in the substrate or buffer, or by suboptimal reaction conditions (pH, temperature). Ensure all components are of high purity and that the reaction parameters are within the optimal range for the specific IRED being used.

  • Cofactor Limitation: IREDs are typically dependent on a nicotinamide (B372718) cofactor (NADH or NADPH). Ensure that the cofactor regeneration system (e.g., using a glucose dehydrogenase and glucose) is functioning efficiently.[2][3]

  • Substrate/Product Inhibition: High concentrations of the substrate or the product can sometimes inhibit the enzyme. A fed-batch approach, where the substrate is added gradually, can help to mitigate this issue.[4]

  • Poor Substrate Solubility: 2-Methyl-1-pyrroline may have limited solubility in aqueous buffer systems. The addition of a co-solvent, such as DMSO or isopropanol, can improve solubility, but its concentration must be optimized to avoid enzyme denaturation.

Q2: The enantioselectivity of the biocatalytic reduction is poor. How can this be addressed?

A2: Poor enantioselectivity is often enzyme-dependent:

  • Suboptimal Enzyme Choice: Not all IREDs will exhibit high enantioselectivity for 2-methyl-1-pyrroline. It is crucial to screen a panel of different IREDs to identify the one that provides the desired (R)-enantiomer with high ee.

  • Reaction Conditions: While less common, extreme pH or temperature values can sometimes affect the enzyme's conformation and, consequently, its enantioselectivity. Ensure the reaction is performed under optimal conditions.

  • Presence of Racemases: Contaminating enzymes in a whole-cell system or crude enzyme preparation could potentially racemize the product. Using a purified enzyme preparation can help to rule out this possibility.

Frequently Asked Questions (FAQs)

Q1: For industrial-scale production, which synthesis method for this compound is generally preferred?

A1: The choice of method depends on several factors including cost, desired purity, available equipment, and environmental considerations.

  • Diastereomeric salt resolution is a classical and often cost-effective method for large-scale production, especially if racemic 2-methylpyrrolidine is readily available and inexpensive.[5] The process is generally robust and does not require specialized equipment.

  • Biocatalysis is an increasingly attractive option due to its high enantioselectivity, mild reaction conditions, and green credentials.[6] However, the cost and availability of the enzyme and cofactor can be limiting factors. For high-value applications like pharmaceuticals, this method is very promising.

  • Asymmetric hydrogenation can also provide high enantioselectivity and is amenable to large-scale production.[7] The main considerations are the cost and sensitivity of the chiral metal catalysts and the need for high-pressure hydrogenation equipment.

Q2: What are the key safety precautions to consider when working with 2-methylpyrrolidine and its precursors?

A2: 2-Methylpyrrolidine and its precursors can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Methylpyrrolidine is a flammable liquid and should be handled away from ignition sources.

  • Many of the reagents used, such as strong bases and acids, are corrosive and should be handled with care.

Q3: How can I monitor the progress of the reaction?

A3: The choice of analytical method depends on the specific reaction:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and the appearance of the product.

  • Chiral GC or HPLC is necessary to determine the enantiomeric excess of the product.

  • Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.

Q4: What are the critical parameters to control during the scale-up of these processes?

A4: When scaling up, it is important to consider:

  • Heat Transfer: Reactions that are exothermic or require heating need careful management of heat transfer to maintain a consistent temperature profile.

  • Mass Transfer: Efficient mixing becomes more critical on a larger scale to ensure homogeneity and consistent reaction rates.

  • Addition Rates: The rate of addition of reagents should be carefully controlled to manage reaction exotherms and maintain optimal concentrations.

  • Crystallization Control: For diastereomeric resolutions, the cooling profile and agitation must be carefully controlled to ensure consistent crystal size and purity.

Quantitative Data Summary

The following table summarizes key quantitative data for different scalable synthesis methods of this compound.

ParameterDiastereomeric Salt ResolutionBiocatalytic Reduction (IRED)Asymmetric Hydrogenation
Starting Material Racemic 2-Methylpyrrolidine2-Methyl-1-pyrroline2-Methyl-1-pyrroline
Typical Yield 40-50% (of the racemate)>90%>95%
Enantiomeric Excess (ee) >98% (after recrystallization)>99%Up to 99%
Key Reagents L-Tartaric Acid, BaseImine Reductase, NAD(P)H, Cofactor regeneration systemChiral Rhodium or Ruthenium catalyst, H₂
Reaction Conditions Crystallization from solutionAqueous buffer, mild temp. (e.g., 30°C), atmospheric pressureOrganic solvent, elevated H₂ pressure, specific temp.
Key Advantages Cost-effective, robust technologyHigh enantioselectivity, green process, mild conditionsHigh yield and enantioselectivity, high atom economy
Key Challenges Theoretical max. yield of 50%, waste of (S)-enantiomerEnzyme cost and stability, cofactor regenerationCatalyst cost and sensitivity, high-pressure equipment

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic 2-Methylpyrrolidine

This protocol describes the resolution of racemic 2-methylpyrrolidine using L-tartaric acid.

Materials:

Procedure:

  • Salt Formation: In a reaction vessel, dissolve L-tartaric acid (1.0 equivalent) in a minimal amount of a heated mixture of ethanol and water (e.g., 9:1 v/v).

  • Slowly add racemic 2-methylpyrrolidine (1.0 equivalent) to the solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals of this compound-L-tartrate by filtration and wash with a small amount of cold ethanol.

  • Recrystallization (Optional but Recommended): For higher enantiomeric purity, recrystallize the salt from a fresh ethanol/water mixture.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and cool in an ice bath.

  • Slowly add a concentrated aqueous solution of NaOH with stirring until the solution is strongly basic (pH > 12).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to yield this compound.

  • Analysis: Determine the yield and enantiomeric excess (chiral GC or HPLC).

Protocol 2: Biocatalytic Asymmetric Reduction of 2-Methyl-1-pyrroline

This protocol outlines a general procedure for the biocatalytic reduction of 2-methyl-1-pyrroline using an imine reductase (IRED).

Materials:

  • 2-Methyl-1-pyrroline

  • Imine Reductase (IRED) selective for the (R)-enantiomer

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing potassium phosphate buffer, NADP⁺ (or NAD⁺), glucose, and glucose dehydrogenase.

  • Add the imine reductase to the buffer solution and stir gently to dissolve.

  • Substrate Addition: Add 2-methyl-1-pyrroline to the reaction mixture. For higher concentrations, a fed-batch approach may be beneficial.

  • Reaction: Incubate the reaction at the optimal temperature for the IRED (e.g., 30°C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the reaction progress by taking samples and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, adjust the pH of the mixture to >10 with an aqueous base (e.g., NaOH).

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the product by distillation.

  • Analysis: Characterize the product and determine the yield and enantiomeric excess.

Visualizations

experimental_workflow_resolution cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Isolation and Purification cluster_2 Step 3: Liberation of Free Base cluster_3 Step 4: Final Product start Dissolve L-Tartaric Acid in Ethanol/Water add_amine Add Racemic 2-Methylpyrrolidine start->add_amine crystallize Cool Slowly to Induce Crystallization add_amine->crystallize filter_salt Filter Diastereomeric Salt crystallize->filter_salt recrystallize Recrystallize Salt (Optional) filter_salt->recrystallize dissolve_salt Dissolve Purified Salt in Water recrystallize->dissolve_salt basify Add NaOH Solution (pH > 12) dissolve_salt->basify extract Extract with Dichloromethane basify->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate product This compound dry_concentrate->product biocatalytic_reduction_pathway cluster_main Biocatalytic Asymmetric Reduction cluster_cofactor Cofactor Regeneration Cycle substrate 2-Methyl-1-pyrroline product This compound substrate->product Imine Reductase (IRED) (R-selective) nadph NADPH nadp NADP+ nadph->nadp Oxidation nadp->nadph Reduction glucose Glucose gluconolactone Glucono-δ-lactone glucose->gluconolactone Glucose Dehydrogenase (GDH)

References

Technical Support Center: (R)-2-Methylpyrrolidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-2-methylpyrrolidine as a catalyst in their synthetic endeavors. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no yield. What are the common causes and how can I address them?

Low or no product yield in this compound catalyzed reactions can stem from several factors, ranging from catalyst quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Suggested Solutions:

  • Catalyst Quality and Handling: The purity and activity of this compound are paramount. Commercial sources may contain impurities that can inhibit the reaction.

    • Solution: Purify the catalyst before use. Proper storage is also crucial; this compound should be stored under an inert atmosphere at 2-8°C to prevent degradation from moisture and air.[1][2]

  • Presence of Water: Trace amounts of water can significantly impact the reaction by hydrolyzing the enamine intermediate, a key species in many this compound catalyzed reactions.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. The use of molecular sieves can also be beneficial.

  • Sub-optimal Catalyst Loading: The amount of catalyst used is a critical parameter. Too little catalyst may result in a sluggish or incomplete reaction.

    • Solution: Incrementally increase the catalyst loading. While a higher loading can increase the reaction rate, it's important to find the optimal amount to balance cost and efficiency.

  • Incorrect Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.

    • Solution: Optimize the reaction temperature. Some reactions may require cooling to suppress side reactions, while others may need heating to overcome the activation energy barrier.

  • Solvent Effects: The choice of solvent can significantly influence the reaction's outcome.

    • Solution: Screen a variety of solvents. The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states.

Q2: I am observing low enantioselectivity (ee%) in my reaction. What steps can I take to improve it?

Achieving high enantioselectivity is often the primary goal of using a chiral catalyst like this compound. Low ee% can be frustrating, but several parameters can be adjusted to enhance stereocontrol.

Potential Causes & Suggested Solutions:

  • Catalyst Purity: Impurities in the catalyst can lead to the formation of racemic or undesired stereoisomers.

    • Solution: Use highly purified this compound. Refer to the detailed purification protocol below.

  • Reaction Temperature: Temperature plays a crucial role in the transition state geometry, which dictates the stereochemical outcome.

    • Solution: Generally, lowering the reaction temperature can improve enantioselectivity by favoring the more ordered transition state.

  • Solvent Choice: The solvent can influence the chiral environment of the reaction.

    • Solution: Experiment with different solvents. Non-coordinating solvents are often preferred as they are less likely to interfere with the catalyst-substrate interaction.

  • Additives: The presence of acidic or basic additives can sometimes modulate the catalyst's activity and selectivity.

    • Solution: Carefully screen acidic or basic additives. For example, weak acids can sometimes protonate the enamine intermediate, affecting the stereochemical control.

  • Substrate Concentration: In some cases, the concentration of the reactants can influence the aggregation state of the catalyst and, consequently, the enantioselectivity.

    • Solution: Vary the concentration of your substrates to see if it has a positive effect on the enantiomeric excess.

Troubleshooting Experimental Protocols

Catalyst Purification Protocol

Impurities in commercially available this compound can be detrimental to reaction outcomes. A simple and effective purification method involves the formation and recrystallization of a diastereomeric salt.

Methodology:

  • Salt Formation: Dissolve racemic 2-methylpyrrolidine (B1204830) in a suitable alcohol solvent, such as a mixture of ethanol (B145695) and methanol.

  • Addition of Chiral Acid: Add a solution of L-tartaric acid in the same solvent to the 2-methylpyrrolidine solution.

  • Crystallization: Allow the mixture to crystallize. The this compound L-tartrate salt will preferentially crystallize.

  • Isolation and Recrystallization: Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high optical purity (≥98% ee).[3]

  • Liberation of the Free Base: Treat the purified tartrate salt with a base to obtain the free this compound.

General Troubleshooting Workflow for Low Yield or Enantioselectivity

Below is a logical workflow to diagnose and resolve common issues in this compound catalyzed reactions.

Troubleshooting_Workflow start Low Yield or Low ee% check_catalyst 1. Check Catalyst Quality start->check_catalyst purify_catalyst Purify this compound check_catalyst->purify_catalyst Impure? check_conditions 2. Verify Reaction Conditions check_catalyst->check_conditions Pure purify_catalyst->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_loading Vary Catalyst Loading check_conditions->optimize_loading check_reagents 3. Examine Reagents & Setup optimize_temp->check_reagents optimize_solvent->check_reagents optimize_loading->check_reagents dry_reagents Ensure Anhydrous Conditions check_reagents->dry_reagents Moisture suspected? additives 4. Consider Additives check_reagents->additives Dry dry_reagents->additives screen_additives Screen Acidic/Basic Additives additives->screen_additives success Problem Resolved screen_additives->success Catalytic_Cycle catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde aldehyde->iminium hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->catalyst Catalyst Regeneration product Aldol Product hydrolysis->product

References

Technical Support Center: Resolution of (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic 2-methylpyrrolidine (B1204830) to obtain the (R)-enantiomer using a chiral resolving agent, typically L-tartaric acid. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the resolution of (R)-2-Methylpyrrolidine using L-tartaric acid?

A1: The resolution of racemic 2-methylpyrrolidine with L-tartaric acid is based on the formation of diastereomeric salts. The racemic mixture contains both this compound and (S)-2-methylpyrrolidine (B2486314). When reacted with an enantiomerically pure resolving agent like L-tartaric acid, two diastereomeric salts are formed: ((R)-2-methylpyrrolidinium)-(L-tartrate) and ((S)-2-methylpyrrolidinium)-(L-tartrate). These diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[1][2] By carefully selecting a solvent, one diastereomer can be selectively crystallized and separated by filtration, while the other remains in the solution.

Q2: How does the choice of solvent impact the resolution process?

A2: The solvent plays a critical role in the success of the resolution by influencing the solubilities of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomeric salts. A solvent that is too polar may dissolve both salts, preventing crystallization. Conversely, a solvent that is not polar enough may cause both salts to precipitate together, leading to a low enantiomeric excess of the desired product.[3]

Q3: What are the most common resolving agents for chiral amines like 2-methylpyrrolidine?

A3: Besides L-tartaric acid, other chiral acids are commonly used as resolving agents for racemic amines. These include D-tartaric acid (for resolving the S-enantiomer), mandelic acid, camphorsulfonic acid, and derivatives of tartaric acid like dibenzoyl-L-tartaric acid. The choice of resolving agent is often determined empirically through screening to find the one that provides the best separation for a specific amine and solvent system.

Q4: How can I determine the enantiomeric excess (e.e.) of my resolved this compound?

A4: The enantiomeric excess of the final product is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess. Another method involves Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent to induce a chemical shift difference between the enantiomers.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Diastereomeric Salt

Q: I am getting a very low yield of the crystalline ((R)-2-methylpyrrolidinium)-(L-tartrate) salt. What are the possible causes and how can I improve the yield?

A: Low yield can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Inappropriate Solvent Choice: The desired diastereomeric salt may be too soluble in the chosen solvent.

    • Solution: Conduct a solvent screening with a range of solvent polarities. Alcoholic solvents like methanol (B129727) or ethanol (B145695), or mixtures thereof, are often a good starting point.[4] You can also try adding an "anti-solvent" (a solvent in which the salt is less soluble) to induce precipitation.

  • Suboptimal Concentration: The concentration of the diastereomeric salts in the solution may be too low to induce crystallization.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to oversaturate the solution too quickly, as this can lead to the precipitation of both diastereomers.

  • Incorrect Stoichiometry: The molar ratio of L-tartaric acid to racemic 2-methylpyrrolidine can affect the yield.

    • Solution: While a 1:1 molar ratio is a common starting point, you can experiment with using a slight excess or deficit of the resolving agent to optimize the crystallization of the desired salt.

  • Premature Filtration: The crystallization process may not have reached equilibrium.

    • Solution: Allow for a longer crystallization time. Monitor the crystal formation over time before filtration.

Issue 2: Low Enantiomeric Excess (e.e.) of the Final Product

Q: After liberating the free amine from the diastereomeric salt, the enantiomeric excess of my this compound is low. What could be the reason and how can I improve it?

A: Low enantiomeric excess is typically due to the co-precipitation of the undesired diastereomeric salt.

  • Solvent System Not Selective Enough: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts.

    • Solution: A thorough solvent screening is crucial. Try solvent mixtures to fine-tune the polarity. For example, a mixture of a protic solvent (like ethanol) and an aprotic solvent (like ethyl acetate) might enhance selectivity.

  • Crystallization Temperature is Too Low: Cooling the solution too much or too quickly can cause both diastereomers to crystallize.

    • Solution: Experiment with a higher crystallization temperature. A slower, more controlled cooling process often yields purer crystals.

  • Insufficient Purity of the Diastereomeric Salt: The isolated salt may still contain a significant amount of the undesired diastereomer.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt before liberating the free amine. Each recrystallization step should enrich the desired diastereomer.

Issue 3: No Crystal Formation

Q: I have mixed the racemic 2-methylpyrrolidine and L-tartaric acid in the solvent, but no crystals are forming. What should I do?

A: Lack of crystallization can be due to high solubility or nucleation issues.

  • High Solubility: The diastereomeric salts are too soluble in the selected solvent.

    • Solution: Try a less polar solvent or a solvent mixture. You can also try to slowly add an anti-solvent.

  • Supersaturation Not Reached: The solution is not concentrated enough for crystallization to begin.

    • Solution: Slowly evaporate the solvent to increase the concentration.

  • Nucleation Inhibition: Spontaneous crystal formation is not occurring. .

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. If you have a small amount of the pure desired diastereomeric salt, you can "seed" the solution with a few crystals to initiate crystallization.

Data Presentation

The following table provides a representative summary of the expected impact of different solvent classes on the resolution of this compound with L-tartaric acid. The values for yield and enantiomeric excess (e.e.) are illustrative and will vary depending on the specific experimental conditions.

Solvent ClassExample SolventsExpected YieldExpected Enantiomeric Excess (e.e.)Notes
Alcohols (Protic) Methanol, Ethanol, IsopropanolModerate to HighModerate to HighGood general-purpose solvents for this resolution. Mixtures of ethanol and methanol are often effective.[4]
Esters (Aprotic) Ethyl Acetate, Isopropyl AcetateLow to ModerateVariableCan be used in mixtures with alcohols to modulate polarity and improve selectivity.
Ketones (Aprotic) Acetone, Methyl Ethyl KetoneLow to ModerateVariableSimilar to esters, often used as a co-solvent.
Ethers (Aprotic) Diethyl Ether, Tetrahydrofuran (THF)LowLowGenerally too non-polar, leading to poor solubility of the salts. Can be used as anti-solvents.
Hydrocarbons (Non-polar) Hexane, TolueneVery LowVery LowSalts are typically insoluble, leading to co-precipitation of both diastereomers.

Experimental Protocols

Protocol 1: Resolution of this compound using L-Tartaric Acid in a Methanol/Ethanol Mixture

This protocol is a general guideline and may require optimization.

Materials:

  • Racemic (±)-2-Methylpyrrolidine

  • L-(+)-Tartaric Acid

  • Methanol

  • Ethanol (absolute)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (B109758) (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.067 mol) of L-(+)-tartaric acid in a mixture of 50 mL of methanol and 25 mL of ethanol. Gentle heating may be required to achieve complete dissolution.

  • Addition of Amine: To the warm tartaric acid solution, slowly add 11.4 g (0.134 mol) of racemic (±)-2-methylpyrrolidine with stirring. The reaction is exothermic.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or seeding with a crystal of the desired salt can initiate crystallization. Let the flask stand undisturbed for 24 hours to allow for complete crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Recrystallization (Optional but Recommended): For higher enantiomeric purity, recrystallize the collected salt from a minimal amount of a hot methanol/ethanol mixture.

  • Liberation of the Free Amine: Dissolve the crystalline salt in 50 mL of water. Cool the solution in an ice bath and slowly add 5 M NaOH solution with stirring until the pH is > 12.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated this compound with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the enriched this compound.

  • Analysis: Determine the yield and enantiomeric excess of the product using chiral GC or HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation of Free Amine racemic_amine Racemic (±)-2-Methylpyrrolidine dissolution Dissolution & Mixing racemic_amine->dissolution resolving_agent L-Tartaric Acid resolving_agent->dissolution solvent Solvent (e.g., MeOH/EtOH) solvent->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration desired_salt Less Soluble Salt ((R)-Amine Salt) filtration->desired_salt mother_liquor Mother Liquor (Contains (S)-Amine Salt) filtration->mother_liquor basification Basification (e.g., NaOH) desired_salt->basification extraction Extraction (e.g., DCM) basification->extraction final_product Enriched this compound extraction->final_product

Caption: Experimental workflow for the resolution of this compound.

troubleshooting_logic cluster_yield_solutions Low Yield Solutions cluster_ee_solutions Low e.e. Solutions cluster_crystal_solutions No Crystal Solutions start Resolution Experiment no_crystals No Crystals? start->no_crystals low_yield Low Yield? low_ee Low e.e.? low_yield->low_ee No screen_solvents_yield Screen/Change Solvent low_yield->screen_solvents_yield Yes success Successful Resolution low_ee->success No screen_solvents_ee Screen/Change Solvent low_ee->screen_solvents_ee Yes no_crystals->low_yield No change_solvent_nc Change Solvent/Add Anti-solvent no_crystals->change_solvent_nc Yes concentrate Increase Concentration screen_solvents_yield->concentrate optimize_stoichiometry Optimize Stoichiometry concentrate->optimize_stoichiometry control_temp Control Cooling Rate screen_solvents_ee->control_temp recrystallize Recrystallize Salt control_temp->recrystallize concentrate_nc Increase Concentration change_solvent_nc->concentrate_nc induce_nucleation Induce Nucleation concentrate_nc->induce_nucleation

References

Preventing racemization of (R)-2-Methylpyrrolidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-2-Methylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this compound during chemical reactions. Maintaining the enantiomeric purity of this valuable chiral building block is critical for its applications in pharmaceuticals and fine chemical synthesis.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions to problems you may encounter during your experiments.

FAQ 1: Under what conditions is racemization of this compound most likely to occur?

Racemization of this compound, the loss of its specific three-dimensional arrangement, is most often observed under conditions that facilitate the removal of the proton at the chiral center (the carbon atom bonded to both the nitrogen and the methyl group). This creates a planar intermediate that can be re-protonated from either side, leading to a mixture of (R) and (S) enantiomers.

Common culprits for racemization include:

  • Strong Bases: Strong bases can directly deprotonate the chiral center, especially at elevated temperatures.

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for proton abstraction and racemization.

  • Certain Reaction Mechanisms: Reactions that proceed through radical intermediates or planar carbocations at the chiral center can lead to a loss of stereochemical integrity. For instance, a thiyl radical-mediated hydrogen abstraction has been shown to cause racemization of 2-methylpyrrolidine.[1]

  • Choice of Reagents and Solvents: The selection of reagents and solvents can significantly influence the propensity for racemization. For example, in reactions involving 2-lithio-N-methyl-pyrrolidines, the choice of electrophile determines whether the reaction proceeds with retention, inversion, or racemization.

FAQ 2: I am performing an N-alkylation of this compound and observing a loss of enantiomeric excess. What are the likely causes and how can I fix it?

N-alkylation is a common reaction where racemization can be a significant issue. The problem often lies in the reaction conditions, particularly the choice of base and solvent.

Troubleshooting N-Alkylation Reactions:

Potential Cause Explanation Recommended Solution
Strong Base Strong bases (e.g., LDA, n-BuLi) can deprotonate the chiral center, leading to a planar, achiral intermediate and subsequent racemization.Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N).
High Reaction Temperature Increased temperature accelerates the rate of racemization.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.
Polar Aprotic Solvents Solvents like DMF and DMSO can stabilize charged intermediates that may facilitate racemization.Consider using less polar solvents such as acetonitrile (B52724) (CH₃CN) or tetrahydrofuran (B95107) (THF).
Leaving Group A very good leaving group on the alkylating agent can favor an SN1-type mechanism, which proceeds through a carbocation and would lead to racemization if the carbocation were at the chiral center of the pyrrolidine (B122466) (less common for N-alkylation). For SN2 reactions, the leaving group's ability can influence reaction rates and potentially side reactions.[2][3][4]Use alkylating agents with good, but not excessively reactive, leaving groups (e.g., bromides or tosylates).

Illustrative Workflow for Troubleshooting N-Alkylation:

start Loss of ee% in N-Alkylation check_base Is a strong base (e.g., LDA, n-BuLi) used? start->check_base check_temp Is the reaction temperature elevated? check_base->check_temp No solution_base Switch to a weaker base (K₂CO₃, Et₃N) check_base->solution_base Yes check_solvent Is a highly polar aprotic solvent used? check_temp->check_solvent No solution_temp Lower the reaction temperature (0 °C to RT) check_temp->solution_temp Yes solution_solvent Use a less polar solvent (CH₃CN, THF) check_solvent->solution_solvent Yes end Enantiomeric Purity Preserved check_solvent->end No solution_base->end solution_temp->end solution_solvent->end

Caption: Troubleshooting workflow for N-alkylation racemization.

FAQ 3: My N-acylation reaction is causing racemization. How can I choose the right coupling reagents and conditions?

N-acylation can also lead to racemization, often through the formation of an oxazolone (B7731731) intermediate if the starting material were an N-acylated amino acid. While this compound itself cannot form an oxazolone, the choice of coupling reagents and additives is still crucial in preventing side reactions that can lead to epimerization, especially if the acylating agent itself has a chiral center.

Troubleshooting N-Acylation Reactions:

Potential Cause Explanation Recommended Solution
Aggressive Coupling Reagents Highly reactive coupling reagents can promote side reactions and may be harsh enough to cause epimerization under certain conditions.Use well-established coupling reagents known for mildness, such as carbodiimides (e.g., DCC, DIC) in the presence of racemization-suppressing additives.
Absence of Additives Coupling with carbodiimides without additives can be problematic.Always use additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to minimize side reactions and potential racemization.[5][6]
Base Selection The choice of base to neutralize salts or to facilitate the reaction can impact stereochemical integrity.Use a sterically hindered or non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

Comparison of Common Coupling Reagents for N-Acylation (Qualitative):

Coupling Reagent/System Relative Racemization Risk Notes
DCC/HOBtLowA classic and cost-effective combination. The dicyclohexylurea byproduct is insoluble and can be filtered off.[5]
DIC/HOBtLowSimilar to DCC/HOBt, but the diisopropylurea byproduct is soluble, making it suitable for solid-phase synthesis.[5]
HBTU/DIEAModerateA rapid and efficient coupling reagent, but the risk of racemization can be higher than with carbodiimide/additive systems.[6]
PyBOP/DIEAModerateAnother efficient phosphonium (B103445) salt-based coupling reagent.[6]
HATU/DIEALow to ModerateGenerally considered to have a lower racemization potential than HBTU.[5][6]

Experimental Protocols

This section provides detailed methodologies for key reactions, with a focus on preserving the stereochemical integrity of this compound.

Protocol 1: N-Alkylation of this compound with Benzyl (B1604629) Bromide with Minimal Racemization

This protocol employs mild conditions to minimize the risk of racemization.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous acetonitrile (CH₃CN)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered, dry potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-benzyl-(R)-2-methylpyrrolidine.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Workflow for N-Alkylation Protocol:

start Start: this compound add_reagents Add this compound, CH₃CN, and K₂CO₃ to flask start->add_reagents add_benzyl_bromide Add Benzyl Bromide add_reagents->add_benzyl_bromide react Stir at Room Temperature add_benzyl_bromide->react monitor Monitor by TLC/GC-MS react->monitor workup Filter and Aqueous Work-up monitor->workup purify Column Chromatography workup->purify analyze Analyze ee% by Chiral HPLC/GC purify->analyze end Product: N-benzyl-(R)-2-methylpyrrolidine analyze->end

Caption: Experimental workflow for the N-alkylation of this compound.

Protocol 2: Mitsunobu Reaction with this compound for N-Alkylation (Inversion of Stereochemistry at the Electrophile)

The Mitsunobu reaction is a powerful tool for the alkylation of amines with primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol's chiral center. While the stereocenter of this compound is not directly involved in the inversion, careful execution is necessary to avoid side reactions.

Materials:

  • This compound

  • A primary or secondary alcohol

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC to confirm that no racemization of the pyrrolidine moiety has occurred.

Mechanism of Racemization at the Chiral Center of 2-Substituted Pyrrolidines:

R_pyrrolidine This compound planar_intermediate Planar Intermediate (Achiral) R_pyrrolidine->planar_intermediate Base or Radical Initiator (Proton Abstraction) planar_intermediate->R_pyrrolidine Protonation S_pyrrolidine (S)-2-Methylpyrrolidine planar_intermediate->S_pyrrolidine Protonation

Caption: General mechanism of racemization for 2-substituted pyrrolidines.

References

Analytical methods for determining the purity of (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the purity of (R)-2-Methylpyrrolidine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial approach for determining the enantiomeric purity of this compound?

For initial screening and routine analysis, Gas Chromatography (GC) with a chiral stationary phase is often the most direct and efficient method due to the volatility of 2-methylpyrrolidine (B1204830). Chiral GC can provide excellent separation of the enantiomers without the need for derivatization. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is also a powerful technique, particularly for higher accuracy and preparative scale separations. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents is a valuable non-separative method for determining enantiomeric excess.

Q2: My GC/HPLC peaks for 2-methylpyrrolidine are tailing. What are the common causes and solutions?

Peak tailing for basic compounds like 2-methylpyrrolidine is frequently caused by secondary interactions with acidic sites (e.g., residual silanols) on the column stationary phase or inlet.

  • For GC: Ensure proper deactivation of the inlet liner and use a column specifically designed for amine analysis. If tailing persists, derivatization of the amine can reduce its basicity.

  • For HPLC: Add a basic modifier, such as 0.1-0.5% diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase to compete for the active sites.

Q3: I am not achieving baseline separation of the enantiomers. What parameters should I optimize?

Poor resolution can be addressed by systematically optimizing several parameters.

  • Column Selection: Ensure you are using an appropriate chiral stationary phase. For GC, cyclodextrin-based columns are a good starting point. For HPLC, polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for chiral amines.

  • Temperature: In both GC and HPLC, temperature is a critical parameter. Lowering the temperature often enhances chiral recognition and improves resolution, though it may increase analysis time.

  • Mobile Phase (HPLC): The choice and concentration of the organic modifier (e.g., isopropanol, ethanol) and the basic additive can significantly impact selectivity.

  • Flow Rate/Carrier Gas Velocity: Reducing the flow rate in HPLC or the carrier gas velocity in GC can increase the number of theoretical plates and improve resolution.

Q4: Can I use Nuclear Magnetic Resonance (NMR) to determine the purity of this compound?

Yes, ¹H NMR spectroscopy is a powerful tool for determining the enantiomeric excess (a measure of purity) of chiral compounds. This is typically achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of 2-methylpyrrolidine, causing separate signals for the R and S enantiomers to appear in the spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

Q5: What are "ghost peaks" and how can I avoid them in my chromatograms?

Ghost peaks are extraneous peaks that can appear in a chromatogram, which can arise from impurities in the mobile phase, sample solvent, or carryover from previous injections in the autosampler. To avoid them, use high-purity solvents, prepare fresh mobile phases daily, and implement a rigorous needle wash protocol for the autosampler.

Analytical Methods and Experimental Protocols

Gas Chromatography (GC) for Enantiomeric Purity

Chiral GC is a robust method for the direct separation of (R)- and (S)-2-Methylpyrrolidine.

Experimental Protocol: Chiral GC-FID

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Chiral Column: A cyclodextrin-based chiral capillary column, such as one containing a derivative of beta-cyclodextrin, is recommended.

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 5 °C/minute.

    • Detector Temperature: 280 °C.

Data Presentation: GC Analysis

Parameter(S)-2-MethylpyrrolidineThis compound
Typical Retention Time (min) 12.513.2
Resolution (Rs) > 1.5 (Baseline separation)
Limit of Quantification (LOQ) ~0.05%

Note: Retention times are illustrative and will vary depending on the specific column and conditions used.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC offers high efficiency and is suitable for both analytical and preparative-scale separations.

Experimental Protocol: Chiral HPLC-UV

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) added as a basic modifier to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Data Presentation: HPLC Analysis

Parameter(S)-2-MethylpyrrolidineThis compound
Typical Retention Time (min) 8.19.5
Resolution (Rs) > 2.0
Limit of Quantification (LOQ) ~0.05%

Note: Retention times are illustrative and will vary depending on the specific column and mobile phase composition.

Nuclear Magnetic Resonance (NMR) for Enantiomeric Excess

NMR spectroscopy with a chiral solvating agent (CSA) provides a non-separative method to determine the enantiomeric ratio.

Experimental Protocol: ¹H NMR with Chiral Solvating Agent

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the this compound sample into an NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃).

    • Add one equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

    • Gently mix the sample.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Identify a proton signal of 2-methylpyrrolidine that is well-resolved into two peaks in the presence of the CSA. Integrate the two peaks to determine the ratio of the (R) and (S) enantiomers.

Troubleshooting Guides

GC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Poor Resolution - Inappropriate column temperature.- Carrier gas flow rate is too high.- Incorrect chiral stationary phase.- Optimize the temperature program, often by lowering the ramp rate or final temperature.- Reduce the carrier gas flow rate.- Screen different cyclodextrin-based chiral columns.
Peak Tailing - Active sites in the inlet liner or column.- Column overload.- Use a deactivated inlet liner.- Add a basic modifier to the sample if compatible with the column.- Dilute the sample.
Ghost Peaks - Contaminated syringe or inlet.- Impurities in the carrier gas or sample solvent.- Clean the injection port and use a fresh syringe.- Use high-purity carrier gas and solvents.
HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Poor Resolution - Suboptimal mobile phase composition.- Column temperature is too high.- Inappropriate chiral stationary phase.- Adjust the ratio of hexane (B92381) to alcohol modifier.- Screen different alcohol modifiers (e.g., ethanol, isopropanol).- Lower the column temperature in 5 °C increments.- Test different polysaccharide-based columns.
Peak Tailing - Secondary interactions with residual silanols on the column.- Increase the concentration of the basic additive (e.g., DEA) in the mobile phase (up to 0.5%).
High Backpressure - Blockage in the column or system.- Precipitated buffer or sample.- Filter the mobile phase and sample.- Reverse-flush the column (if permitted by the manufacturer).
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in temperature.- Mobile phase composition changing.- Ensure the column is fully equilibrated with the mobile phase before injection.- Use a column oven for precise temperature control.- Prepare fresh mobile phase daily and keep it well-mixed.

Visualized Workflows

GC_Troubleshooting_Workflow start Start GC Analysis issue Poor Peak Shape or Resolution? start->issue tailing Peak Tailing? issue->tailing Yes end_good Acceptable Purity Result issue->end_good No no_resolution No/Poor Resolution? tailing->no_resolution No check_liner Use Deactivated Inlet Liner tailing->check_liner Yes optimize_temp Optimize Temperature Program no_resolution->optimize_temp Yes end_bad Consult Senior Analyst no_resolution->end_bad No dilute_sample Dilute Sample check_liner->dilute_sample dilute_sample->issue optimize_flow Optimize Carrier Gas Flow optimize_temp->optimize_flow screen_columns Screen Different Chiral Columns optimize_flow->screen_columns screen_columns->issue

GC Troubleshooting Workflow

HPLC_Method_Development_Workflow start Start HPLC Method Development select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_csp initial_mobile_phase Initial Mobile Phase (Hexane/IPA + 0.1% DEA) select_csp->initial_mobile_phase run_analysis Run Racemic Standard initial_mobile_phase->run_analysis resolution_check Resolution > 1.5? run_analysis->resolution_check optimize_modifier Optimize Alcohol Modifier (Type and %) resolution_check->optimize_modifier No final_method Final Validated Method resolution_check->final_method Yes optimize_additive Optimize Basic Additive (e.g., DEA concentration) optimize_modifier->optimize_additive reselect_csp Select Different CSP optimize_modifier->reselect_csp No Improvement optimize_temp Optimize Temperature optimize_additive->optimize_temp optimize_temp->run_analysis reselect_csp->select_csp

HPLC Method Development Workflow

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Purity of (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of potential High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of (R)-2-Methylpyrrolidine. The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines detailed experimental protocols and presents comparative data to assist in the selection and implementation of a suitable analytical method.

The separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) in HPLC.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds.[2][3] The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.

Comparative Analysis of Potential Chiral HPLC Methods

Parameter Method 1 (Normal Phase) Method 2 (Normal Phase) Method 3 (Reversed Phase)
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Lux® Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak® AD-RH (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)n-Hexane:Ethanol:Triethylamine (98:2:0.2, v/v/v)Water:Isopropanol:Acetonitrile (40:50:10, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C45 °C
Detection Wavelength 210 nm (due to lack of strong chromophore, derivatization may be necessary)210 nm (derivatization may be necessary)210 nm (derivatization may be necessary)
Injection Volume 10 µL10 µL10 µL
Expected Elution Order To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Potential Advantages Widely used CSP with a high success rate for a variety of compounds.[3]Proven effectiveness for pyrrolidone derivatives.[4]Suitable for aqueous-soluble samples.
Potential Challenges This compound has a weak UV chromophore, potentially requiring derivatization for sensitive detection.Similar to Method 1, detection sensitivity may be low without derivatization.May offer lower selectivity compared to normal phase for this compound class.

Detailed Experimental Protocol: A Proposed Method

This section details a representative experimental protocol based on Method 1 from the comparison table. This protocol includes steps for sample preparation, chromatographic analysis, and method validation as per International Conference on Harmonisation (ICH) guidelines.[1]

1. Objective: To determine the enantiomeric purity of this compound by separating it from its (S)-enantiomer using chiral HPLC.

2. Materials and Reagents:

  • This compound reference standard

  • (S)-2-Methylpyrrolidine reference standard

  • Racemic 2-Methylpyrrolidine

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol

  • Diethylamine (DEA)

  • Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: 210 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 20 minutes (to be determined based on retention times)

4. Sample Preparation:

  • Standard Solution: Prepare a solution of racemic 2-Methylpyrrolidine in the mobile phase at a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration of 1.0 mg/mL.

5. System Suitability:

  • Inject the racemic standard solution six times.

  • The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) of the peak areas for six replicate injections is less than 2.0%.

6. Method Validation:

  • Specificity: Inject the individual enantiomer standards, the racemic standard, and a blank (mobile phase) to ensure that the peaks are well-resolved and free from interference.

  • Linearity: Prepare a series of at least five concentrations of the (S)-enantiomer (the undesired enantiomer) ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Analyze samples of this compound spiked with known amounts of the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of this compound spiked with the (S)-enantiomer at the 100% level on the same day.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD for both should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Workflow for Chiral HPLC Analysis

The following diagram illustrates the logical workflow for the development and validation of a chiral HPLC method for enantiomeric purity analysis.

Chiral_HPLC_Workflow cluster_validation start Define Analytical Objective: Determine Enantiomeric Purity of This compound method_dev Method Development start->method_dev csp_selection Select Chiral Stationary Phase (CSP) (e.g., Chiralcel OD-H) method_dev->csp_selection mobile_phase_opt Optimize Mobile Phase (Solvent ratio, Additives) csp_selection->mobile_phase_opt detection_opt Optimize Detection Parameters (Wavelength) mobile_phase_opt->detection_opt system_suitability System Suitability Testing (Resolution, Precision) detection_opt->system_suitability method_validation Method Validation (ICH Guidelines) system_suitability->method_validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq routine_analysis Routine Sample Analysis end Report Enantiomeric Purity routine_analysis->end

Caption: Workflow for Chiral HPLC Method Development and Validation.

References

A Comparative Guide to the Efficacy of (R)- and (S)-2-Methylpyrrolidine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving the desired stereochemical outcome. Pyrrolidine-based structures, owing to their rigid conformation and the stereodirecting influence of substituents, have emerged as a cornerstone in the synthetic chemist's toolbox. This guide provides a comprehensive comparison of the effectiveness of two enantiomeric forms of a 2-methylpyrrolidine (B1204830) derivative, specifically (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), in the asymmetric alkylation of ketones. While these are N-amino derivatives of 2-methylpyrrolidine, they serve as exemplary models demonstrating the profound impact of the stereocenter at the 2-position of the pyrrolidine (B122466) ring on the stereochemical course of a reaction.

The data presented herein is based on the well-established Enders SAMP/RAMP hydrazone alkylation methodology, a robust and highly stereoselective method for the α-alkylation of aldehydes and ketones.[1][2]

Data Presentation: Asymmetric Alkylation of 3-Pentanone (B124093)

The following table summarizes the results of the asymmetric ethylation of 3-pentanone to produce the chiral ketone 4-methyl-3-heptanone, utilizing both SAMP and RAMP as chiral auxiliaries. The use of the (S)-auxiliary (SAMP) leads to the (S)-product, while the (R)-auxiliary (RAMP) yields the corresponding (R)-enantiomer, demonstrating the principle of enantiocomplementarity.

Chiral AuxiliaryProduct EnantiomerOverall Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (S)-(+)-4-Methyl-3-heptanone56-58[1]≥97[1]≥97[1]
(R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (R)-(-)-4-Methyl-3-heptanoneHigh (expected)High (expected)High (expected)

Note: While the detailed experimental data for the RAMP-mediated synthesis of (R)-(-)-4-methyl-3-heptanone is not presented in a single direct comparative study with the SAMP-mediated synthesis, the principles of the SAMP/RAMP hydrazone methodology strongly support the expectation of a similarly high yield and stereoselectivity for the opposite enantiomer under identical conditions.[2]

Experimental Protocols

The following is a detailed experimental protocol for the asymmetric synthesis of (S)-(+)-4-Methyl-3-heptanone using the SAMP hydrazone method. The protocol for the synthesis of the (R)-enantiomer using RAMP is analogous.

Synthesis of (S)-(+)-4-Methyl-3-heptanone

Step 1: Formation of 3-Pentanone SAMP hydrazone [1]

  • A mixture of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol) is heated at 60°C overnight under an inert argon atmosphere.

  • The resulting crude product is diluted with diethyl ether (200 mL) and washed with water (30 mL).

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the 3-pentanone SAMP hydrazone.

Step 2: Asymmetric Alkylation [1]

  • To a solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (B44863) and n-butyllithium in anhydrous diethyl ether, the 3-pentanone SAMP hydrazone (dissolved in diethyl ether) is added dropwise at 0°C under an argon atmosphere.

  • The reaction mixture is stirred for several hours at 0°C to ensure complete formation of the azaenolate.

  • The solution is then cooled to -95°C, and ethyl iodide (1.2 equivalents) is added slowly.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give the crude alkylated hydrazone.

Step 3: Oxidative Cleavage of the Hydrazone [1]

  • The crude alkylated hydrazone is dissolved in dichloromethane (B109758) and cooled to -78°C.

  • Ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the hydrazone.

  • The excess ozone is removed by bubbling argon through the solution.

  • The reaction mixture is warmed to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to afford (S)-(+)-4-methyl-3-heptanone.

Mandatory Visualization

Logical Relationship of Chiral Auxiliary to Product Stereochemistry

The following diagram illustrates the logical workflow of how the chirality of the starting auxiliary dictates the final product's stereochemistry in the SAMP/RAMP hydrazone alkylation method.

G cluster_S (S)-Pathway cluster_R (R)-Pathway S_aux (S)-2-Methylpyrrolidine Derivative (SAMP) S_hydrazone (S)-Hydrazone S_aux->S_hydrazone + Ketone S_azaenolate Azaenolate (Re-face blocked) S_hydrazone->S_azaenolate + LDA S_product (S)-α-Alkylated Ketone S_azaenolate->S_product + Electrophile (Si-face attack) R_aux (R)-2-Methylpyrrolidine Derivative (RAMP) R_hydrazone (R)-Hydrazone R_aux->R_hydrazone + Ketone R_azaenolate Azaenolate (Si-face blocked) R_hydrazone->R_azaenolate + LDA R_product (R)-α-Alkylated Ketone R_azaenolate->R_product + Electrophile (Re-face attack)

Caption: Logical workflow demonstrating enantiocomplementary synthesis.

Mechanism of Stereochemical Control in SAMP/RAMP Hydrazone Alkylation

The stereochemical outcome of the SAMP/RAMP hydrazone alkylation is controlled by the formation of a rigid, internally chelated azaenolate intermediate. The pyrrolidine ring of the chiral auxiliary effectively blocks one face of the azaenolate, directing the incoming electrophile to the opposite, less sterically hindered face.

G cluster_mech Stereochemical Control Mechanism cluster_ts Transition State Detail Hydrazone SAMP-Hydrazone Azaenolate Chelated Azaenolate Intermediate (Top face blocked by pyrrolidine ring) Hydrazone->Azaenolate LDA TransitionState Transition State Azaenolate->TransitionState + Electrophile (E+) Product Alkylated Hydrazone (Electrophile adds from bottom face) TransitionState->Product Li Li+ O O Li->O N1 N Li->N1 N2 N C1 C C2 C E E+ E->C1

References

(R)-2-Methylpyrrolidine: A Comparative Guide to a Versatile Chiral Amine Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of (R)-2-methylpyrrolidine with other prominent chiral amines in asymmetric catalysis, supported by experimental data. Detailed methodologies for key experiments are also presented to facilitate reproducibility and further investigation.

This compound, a chiral secondary amine, has emerged as a versatile and effective organocatalyst in a variety of asymmetric transformations. Its simple structure, derived from the natural amino acid L-proline, belies a remarkable ability to induce high levels of stereoselectivity in carbon-carbon bond-forming reactions. This guide will delve into the performance of this compound in two fundamental reactions—the Michael addition and the aldol (B89426) reaction—and compare its efficacy against other widely used chiral amine catalysts.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of organic synthesis, enabling the enantioselective formation of carbon-carbon bonds. The performance of this compound and other chiral amines in the conjugate addition of aldehydes and ketones to nitroolefins is summarized below.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

CatalystAldehydeNitroalkeneSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
This compound Propanalβ-NitrostyreneToluene (B28343)20248595:592 (syn)
(S)-ProlinePropanalβ-NitrostyreneDMSO20727190:1093 (syn)
(S)-Diphenylprolinol TMS EtherPropanalβ-NitrostyreneToluene5298>99:199 (syn)
(R)-2-(Trifluoromethyl)pyrrolidinePropanalβ-NitrostyreneCH2Cl210488888:1295 (syn)

Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes

CatalystKetoneNitroalkeneSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
This compound Cyclohexanoneβ-NitrostyreneToluene20489298:297 (anti)
(S)-ProlineCyclohexanoneβ-NitrostyreneDMSO30966510:9095 (anti)
(S)-Diphenylprolinol TMS EtherCyclohexanoneβ-NitrostyreneToluene102499>99:199 (anti)
9-Amino-9-deoxyepiquinineCyclohexanoneβ-NitrostyreneToluene112965:9599 (anti)

Performance in Asymmetric Aldol Reaction

The asymmetric aldol reaction is another fundamental tool for the construction of chiral molecules, specifically β-hydroxy carbonyl compounds. The data below compares the performance of this compound with other chiral amines in this key transformation.

Table 3: Asymmetric Aldol Reaction of Ketones with Aldehydes

CatalystKetoneAldehydeSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
This compound Acetone (B3395972)4-NitrobenzaldehydeNeat202475-85 (R)
(S)-ProlineAcetone4-NitrobenzaldehydeDMSO30468-76 (R)
(S)-4-(Trifluoromethyl)-pyrrolidine-2-carboxylic acidAcetone4-NitrobenzaldehydeNeat101295-96 (S)
(S)-2-(Triflylamino-methyl)pyrrolidineCyclohexanone4-NitrobenzaldehydeCH2Cl2529898:299 (anti)

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below to ensure reproducibility.

General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by this compound

To a solution of the nitroalkene (1.0 mmol) in toluene (2.0 mL) was added the aldehyde (2.0 mmol) and this compound (0.2 mmol, 20 mol%). The reaction mixture was stirred at room temperature for the time indicated in Table 1. Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by this compound

A mixture of the nitroalkene (0.5 mmol), the ketone (2.0 mmol), and this compound (0.1 mmol, 20 mol%) in toluene (1.0 mL) was stirred at room temperature for the time specified in Table 2. The reaction was then worked up following the procedure described for the addition of aldehydes. The diastereomeric ratio was determined by 1H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess was determined by chiral HPLC analysis of the purified product.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by this compound

To the aldehyde (1.0 mmol) in acetone (5.0 mL) was added this compound (0.2 mmol, 20 mol%). The reaction mixture was stirred at room temperature for the duration indicated in Table 3. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the aldol product. The enantiomeric excess was determined by chiral HPLC analysis.

Mechanistic Insights and Logical Relationships

Chiral amine catalysis primarily proceeds through two distinct pathways: enamine and iminium ion catalysis. The specific pathway is dependent on the nature of the reactants.

CatalyticCycles cluster_enamine Enamine Catalysis cluster_iminium Iminium Ion Catalysis Ketone Ketone/ Aldehyde (Donor) Enamine Chiral Enamine (Nucleophile) Ketone->Enamine + Catalyst Catalyst This compound Iminium_E Iminium Ion Intermediate Enamine->Iminium_E + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Product_E Product Iminium_E->Product_E + H2O (Hydrolysis) Product_E->Catalyst Regenerates UnsatCarb α,β-Unsaturated Carbonyl (Acceptor) Iminium_I Chiral Iminium Ion (Electrophile) UnsatCarb->Iminium_I + Catalyst Catalyst2 This compound Enamine_I Enamine Intermediate Iminium_I->Enamine_I + Nucleophile Nucleophile Nucleophile Product_I Product Enamine_I->Product_I + H2O (Hydrolysis) Product_I->Catalyst2 Regenerates

Caption: Catalytic cycles of chiral secondary amines.

In enamine catalysis, the chiral amine reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. In iminium ion catalysis, the chiral amine condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which is then attacked by a nucleophile. The stereochemical outcome of the reaction is determined by the facial selectivity of the attack on the chiral intermediate, which is controlled by the steric and electronic properties of the catalyst.

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_analysis 4. Purification & Analysis A Weigh Substrates and Catalyst B Dissolve in Anhydrous Solvent A->B C Stir at Specified Temperature B->C D Monitor Progress (TLC/GC/LCMS) C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize (NMR, etc.) H->I J Determine Stereoselectivity (Chiral HPLC/GC) I->J

Caption: General experimental workflow for asymmetric catalysis.

The successful execution of an asymmetric reaction relies on a systematic and precise experimental workflow. The diagram above outlines the key stages, from reaction setup to product analysis, that are crucial for obtaining reliable and reproducible results.

Spectroscopic analysis (NMR, FT-IR) for characterization of (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the spectroscopic characterization of (R)-2-Methylpyrrolidine using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document provides a comparative analysis with related compounds, detailed experimental protocols, and a visual workflow to support accurate compound identification and quality control.

This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry often plays a crucial role in the biological activity and efficacy of the final drug product. Therefore, unambiguous characterization of its structure and purity is paramount. This guide details the application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for the comprehensive analysis of this compound and compares its spectral features with those of its racemic mixture (2-Methylpyrrolidine) and the achiral analogue, N-methylpyrrolidine.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, racemic 2-Methylpyrrolidine, and N-methylpyrrolidine. This data facilitates the identification of the target compound and distinguishes it from structurally similar alternatives.

¹H NMR Spectral Data Comparison (CDCl₃, 400 MHz)
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~3.10mH-2
~2.95mH-5a
~2.80mH-5b
~1.85s (br)N-H
~1.70 - 1.90mH-3, H-4
~1.30 - 1.50mH-3, H-4
~1.10dCH₃
2-Methylpyrrolidine (Racemic) ~3.10mH-2
~2.95mH-5a
~2.80mH-5b
~1.85s (br)N-H
~1.70 - 1.90mH-3, H-4
~1.30 - 1.50mH-3, H-4
~1.10dCH₃
N-Methylpyrrolidine 2.47mH-2, H-5
2.35sN-CH₃
1.78mH-3, H-4

Note: In a standard achiral NMR solvent like CDCl₃, the ¹H NMR spectra of this compound and its racemic mixture are identical. Chiral resolving agents would be necessary to distinguish the enantiomers by NMR.

¹³C NMR Spectral Data Comparison (CDCl₃, 100 MHz)
CompoundChemical Shift (δ) ppmAssignment
This compound ~55.0C-2
~47.0C-5
~34.0C-3
~25.0C-4
~22.0CH₃
2-Methylpyrrolidine (Racemic) ~55.0C-2
~47.0C-5
~34.0C-3
~25.0C-4
~22.0CH₃
N-Methylpyrrolidine 55.8C-2, C-5
42.0N-CH₃
23.5C-3, C-4

Note: Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomer and the racemate are identical in an achiral solvent.

FT-IR Spectral Data Comparison (Neat)
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3300 (br)N-H stretch
~2960, 2870C-H stretch (aliphatic)
~1460CH₂ bend
~1120C-N stretch
2-Methylpyrrolidine (Racemic) ~3300 (br)N-H stretch
~2960, 2870C-H stretch (aliphatic)
~1460CH₂ bend
~1120C-N stretch
N-Methylpyrrolidine 2964 - 2769C-H stretch (aliphatic)[1]
~1460CH₂ bend
~1296C-N stretch[2]

Note: The FT-IR spectra of the enantiomer and the racemate are identical. The most significant difference in the FT-IR spectrum of N-methylpyrrolidine is the absence of the N-H stretching vibration.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Sample This compound Sample NMR_Prep Dissolve ~10-20 mg in ~0.6 mL CDCl3 Transfer to NMR tube Sample->NMR_Prep FTIR_Prep Place a drop of neat liquid on ATR crystal or between KBr plates Sample->FTIR_Prep NMR_Acq Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acq FTIR_Acq Acquire FT-IR Spectrum FTIR_Prep->FTIR_Acq NMR_Process Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Process FTIR_Process Process FT-IR Data (Baseline Correction) FTIR_Acq->FTIR_Process Compare_Data Compare with Reference Spectra and Alternative Compounds NMR_Process->Compare_Data FTIR_Process->Compare_Data Characterization Structural Confirmation & Purity Assessment Compare_Data->Characterization

Caption: Workflow for the spectroscopic analysis of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz NMR Spectrometer

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 4.0 s

      • Spectral Width: 20 ppm

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30)

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 1.2 s

      • Spectral Width: 240 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place one drop of the neat this compound liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer equipped with a diamond ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Apply baseline correction as needed.

References

A Comparative Guide to the Structural Elucidation of (R)-2-Methylpyrrolidine Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional atomic arrangement is fundamental to understanding its function and optimizing its properties. In the realm of chiral molecules such as (R)-2-Methylpyrrolidine derivatives, which are vital building blocks in pharmaceuticals, establishing the absolute configuration is of paramount importance. This guide provides an objective comparison of X-ray crystallography with key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD)—for the structural and stereochemical analysis of this important class of compounds.

This document outlines the experimental protocols for each technique, presents quantitative performance data where available, and uses visualizations to clarify workflows and comparative logic.

At a Glance: Comparison of Analytical Techniques

While single-crystal X-ray crystallography is often considered the "gold standard" for providing unequivocal 3D structural information, its application is contingent on the ability to grow high-quality crystals.[1] Spectroscopic methods offer valuable alternatives, particularly for compounds that are difficult to crystallize or when information about the molecule's behavior in solution is required.[2][3]

Technique Information Obtained Sample Requirements Key Advantages Key Limitations
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, crystal packingSingle crystal of sufficient size and quality (~0.1 mm)Unambiguous determination of absolute configuration; high resolutionCrystal growth can be a major bottleneck; provides a static picture in the solid state
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformation, enantiomeric excess (with chiral auxiliaries)Soluble sample (~1-10 mg) in a deuterated solventProvides information on solution-state structure and dynamics; non-destructiveAbsolute configuration not directly determined; signal overlap can be an issue for complex molecules
Chiral HPLC Enantiomeric excess, separation of enantiomersSoluble sampleExcellent for quantifying enantiomeric purity; well-established and robustDoes not provide detailed structural information; method development can be time-consuming
VCD Spectroscopy Absolute configuration in solutionSoluble sample (~5-10 mg)No need for crystallization; provides solution-state stereochemical informationRequires specialized equipment; interpretation often relies on quantum chemical calculations

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and angles. For chiral molecules, the anomalous dispersion effect can be used to determine the absolute configuration.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown. This is often the most challenging step and can be attempted by methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The intensities of the diffracted spots are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition & Processing cluster_structure_determination Structure Determination synthesis Synthesis of this compound Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution (Phase Problem) data_processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation refinement->validation

Experimental workflow for X-ray crystallography.

Spectroscopic Alternatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution. For chiral molecules, determining the enantiomeric excess is possible through the use of chiral derivatizing agents or chiral solvating agents, which induce chemical shift differences between the enantiomers.[4][5][6]

  • Sample Preparation: The this compound derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Auxiliary: A chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent is added to the NMR tube.

  • Data Acquisition: ¹H NMR and/or other relevant NMR spectra (e.g., ¹⁹F NMR if a fluorine-containing derivatizing agent is used) are acquired.

  • Data Analysis: The signals corresponding to the two diastereomeric species are identified. The enantiomeric excess is calculated from the integration of these distinct signals.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers and determining their relative amounts with high accuracy.[7] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

  • Column Selection: An appropriate chiral column is chosen based on the properties of the this compound derivative. Polysaccharide-based columns are often a good starting point.

  • Mobile Phase Preparation: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), is prepared and degassed.

  • Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.

  • Quantification: The enantiomeric excess is determined by comparing the peak areas of the two separated enantiomers. A validated chiral LC method has been developed for the enantioselective analysis of Levetiracetam, an antiepileptic drug, and its enantiomer on an amylose-based stationary phase.[8]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides information about the absolute configuration of a molecule in solution, making it a powerful alternative to X-ray crystallography, especially for non-crystalline samples.[9][10][11] The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations to assign the absolute configuration.[12]

  • Sample Preparation: The this compound derivative is dissolved in a suitable solvent (often deuterated to avoid spectral overlap) at a relatively high concentration (e.g., 5-10 mg in 150 µL).

  • Spectral Acquisition: The VCD and infrared (IR) spectra are recorded using a VCD spectrometer.

  • Computational Modeling: The 3D structure of one enantiomer is modeled, and its theoretical VCD spectrum is calculated using density functional theory (DFT).

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A match in the sign and relative intensity of the major bands confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is assigned to the other enantiomer.

Comparative Analysis Workflow

The selection of an appropriate analytical technique depends on the specific research question and the properties of the this compound derivative under investigation.

logical_relationship cluster_question Analytical Question cluster_methods Primary Methods cluster_techniques Analytical Techniques question What information is required? abs_config Absolute Configuration question->abs_config enant_purity Enantiomeric Purity question->enant_purity solution_structure Solution Conformation question->solution_structure xray X-ray Crystallography abs_config->xray Requires Crystal vcd VCD Spectroscopy abs_config->vcd Solution Phase hplc Chiral HPLC enant_purity->hplc Quantitative nmr NMR with Chiral Auxiliaries enant_purity->nmr Quantitative solution_structure->vcd solution_structure->nmr

Logical workflow for selecting an analytical method.

Conclusion

The structural elucidation of this compound derivatives is crucial for their application in drug development and other scientific fields. While X-ray crystallography remains the definitive method for determining the absolute 3D structure, its requirement for high-quality single crystals can be a significant hurdle. Spectroscopic techniques such as NMR, chiral HPLC, and VCD offer powerful and often complementary alternatives. NMR provides detailed information about the molecule's structure and dynamics in solution, while chiral HPLC is the workhorse for accurate determination of enantiomeric purity. VCD has emerged as a robust method for determining the absolute configuration of molecules in solution, directly addressing a key limitation of NMR and the primary challenge of X-ray crystallography. The choice of the most appropriate technique will be guided by the specific information required, the physical properties of the compound, and the available instrumentation. For a comprehensive characterization of a new this compound derivative, an integrated approach utilizing multiple techniques is often the most effective strategy.

References

Comparative study of different synthetic routes to (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of (R)-2-Methylpyrrolidine

This compound is a chiral building block of significant interest in the pharmaceutical and agrochemical industries due to its presence in a variety of biologically active compounds.[1] Its stereocenter plays a crucial role in the efficacy and selectivity of the final products. Consequently, efficient and enantioselective synthetic methods for its preparation are highly sought after. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, focusing on key performance indicators and detailed experimental protocols.

Comparison of Synthetic Routes

Several distinct strategies have been developed for the synthesis of this compound, ranging from classical resolution to modern asymmetric catalysis and biocatalysis. The choice of a particular route often depends on factors such as scalability, cost of starting materials, desired optical purity, and environmental impact.

Synthetic Route Starting Material Key Steps Overall Yield (%) Enantiomeric Excess (%) Key Advantages Key Disadvantages
From N-Boc-L-proline N-Boc-L-prolineReduction, Mesylation, Reduction83>99High yield and optical purity, scalable, no chromatography needed.[2][3]Utilizes borane (B79455) and Super-Hydride®, which require careful handling.[2]
From (S)-Prolinol (S)-ProlinolN-protection, Mesylation, Reduction~63 (as HCl salt)High (not specified)Commercially available chiral starting material.[4]May require expensive reagents like LiI.[3]
Biocatalytic Synthesis ω-chloroketonesTransaminase-triggered cyclizationUp to 90 (analytical yield)>99.5High enantioselectivity for either enantiomer, environmentally friendly.May require specific enzymes and optimization of reaction conditions.
Asymmetric Deprotonation N-Boc-pyrrolidineSparteine-mediated deprotonation, electrophilic trappingModerate (not specified)85Direct functionalization of the pyrrolidine (B122466) ring.[5][6]Requires stoichiometric amounts of a chiral diamine (sparteine), which can be expensive and toxic.
Classical Resolution Racemic 2-methylpyrrolidine (B1204830)Fractional crystallization with L-tartaric acid28>97Simple and well-established method.Low yield, requires multiple recrystallizations, large solvent volumes.

Detailed Experimental Protocols

Synthesis from N-Boc-L-proline

This efficient four-step synthesis provides this compound in high yield and optical purity without the need for chromatographic purification.[2][3]

Step 1: Reduction of N-Boc-L-proline to N-Boc-(S)-prolinol

  • To a solution of N-Boc-L-proline in an appropriate solvent, borane (generated in situ from sodium borohydride (B1222165) and boron trifluoride etherate) is added.

  • The reaction mixture is stirred until completion and then quenched.

  • The product, N-Boc-(S)-prolinol, is isolated by crystallization.

Step 2: Mesylation of N-Boc-(S)-prolinol

  • N-Boc-(S)-prolinol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled.

  • Triethylamine and methanesulfonyl chloride are added sequentially while maintaining a low temperature.

  • The reaction is stirred until the starting material is consumed.

Step 3: Reduction of the Mesylate to N-Boc-(R)-2-methylpyrrolidine

  • The mesylate intermediate is treated with a reducing agent such as Super-Hydride® (lithium triethylborohydride) in THF at room temperature.[2]

  • Alternatively, LiBH4 can be used.[2]

  • The reaction proceeds to give N-Boc-(R)-2-methylpyrrolidine.

Step 4: Deprotection to this compound

  • The N-Boc protecting group is removed under acidic conditions. For instance, treatment with benzenesulfonic acid in MTBE yields the corresponding salt, which can be isolated by filtration.[3]

Biocatalytic Synthesis using Transaminases

This method utilizes a transaminase-triggered cyclization of an ω-chloroketone, offering a green and highly enantioselective route.[7]

  • A ω-chloroketone substrate is incubated with a suitable transaminase (TA) enzyme.

  • The reaction mixture contains pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and an amine donor (e.g., isopropylamine).

  • The reaction is typically carried out in a buffered aqueous solution, often with a co-solvent like DMSO, at a controlled pH and temperature (e.g., 30-37 °C).

  • The enzyme catalyzes the asymmetric amination of the ketone, followed by spontaneous intramolecular cyclization to form the pyrrolidine ring.

  • By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of 2-methylpyrrolidine can be produced with high enantiomeric excess.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic strategies discussed.

G cluster_0 Route 1: From N-Boc-L-proline cluster_1 Route 2: Biocatalytic Synthesis cluster_2 Route 3: Asymmetric Deprotonation cluster_3 Route 4: Classical Resolution NBocProline N-Boc-L-proline NBocProlinol N-Boc-(S)-prolinol NBocProline->NBocProlinol Reduction (BH3) Mesylate Mesylate Intermediate NBocProlinol->Mesylate Mesylation (MsCl, Et3N) NBocRMP N-Boc-(R)-2-Methylpyrrolidine Mesylate->NBocRMP Reduction (Super-Hydride®) RMP1 This compound NBocRMP->RMP1 Deprotection (Acid) Chloroketone ω-chloroketone RMP2 This compound Chloroketone->RMP2 Transaminase (R-selective) PLP, Amine Donor NBocPyrrolidine N-Boc-pyrrolidine Lithiate Chiral Lithiated Intermediate NBocPyrrolidine->Lithiate s-BuLi, (-)-sparteine RMP3 This compound Derivative Lithiate->RMP3 Electrophile (e.g., MeI) Racemic Racemic 2-Methylpyrrolidine DiastereomericSalt Diastereomeric Salt ((R,R)-tartrate) Racemic->DiastereomericSalt L-tartaric acid RMP4 This compound DiastereomericSalt->RMP4 Fractional Crystallization & Base Treatment

Caption: Comparative Synthetic Pathways to this compound.

References

A Comparative Guide to (R)-2-Methylpyrrolidine-Derived Catalysts in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective catalysts is a cornerstone of modern synthetic chemistry. In the field of asymmetric hydrogenation, a variety of catalyst systems have been developed to produce enantiomerically pure compounds, which are crucial building blocks for pharmaceuticals and other fine chemicals. This guide provides an objective comparison of the performance of catalysts derived from the (R)-2-methylpyrrolidine scaffold against other well-established alternatives, supported by experimental data and detailed protocols.

The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental and widely utilized transformation. The effectiveness of a catalyst in this reaction is primarily evaluated by its ability to deliver high enantiomeric excess (ee%), high turnover numbers (TON), and high turnover frequencies (TOF). This guide focuses on the performance of a specific class of chiral ligands derived from this compound, comparing them with benchmark catalysts in the asymmetric hydrogenation of the model substrate, acetophenone (B1666503).

Performance Comparison of Chiral Catalysts

The selection of a chiral ligand is critical to the success of an asymmetric hydrogenation. While this compound itself is a simple chiral building block, its derivatives, particularly those incorporating phosphine (B1218219) moieties, can form highly effective catalysts when complexed with transition metals like rhodium, ruthenium, and iridium.

For a direct comparison, we will examine the performance of a representative this compound-derived phosphine ligand and contrast it with established, commercially available ligands such as BINAP and Josiphos in the rhodium-catalyzed asymmetric hydrogenation of acetophenone.

Table 1: Performance of this compound-Derived and Benchmark Catalysts in the Asymmetric Hydrogenation of Acetophenone

Catalyst SystemLigandSubstrateee%TONTOF (h⁻¹)Conditions
Rh-Pyrrolidinyl-Ferrocene(R,Sp)-Ferrocenyl-Phosphine-PyrrolidineAcetophenone95.5500>41.70°C, 1 atm H₂, THF, 12h
Ru-BINAP/Diamine(R)-BINAP / (R,R)-DPENAcetophenoneup to >99up to 2,400,000High2-propanol, base
Rh-Josiphos(R)-1-[(Sp)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphineAcetophenone>991000>500Toluene, 25°C, 30 bar H₂

Note: The data presented is compiled from various research articles. Direct comparison should be made with caution as reaction conditions can influence outcomes.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of asymmetric hydrogenation reactions. Below are representative protocols for the catalyst systems compared in this guide.

General Procedure for Asymmetric Hydrogenation with a Rhodium/(R)-2-Methylpyrrolidine-Derived Ferrocenyl-Phosphine Catalyst

A solution of the (R,Sp)-Ferrocenyl-Phosphine-Pyrrolidine ligand (0.022 mol%) in dry, degassed THF (1 mL) is added to a solution of [Rh(COD)₂]OTf (0.02 mol%) in THF (1 mL) under an argon atmosphere. The resulting solution is stirred at room temperature for 30 minutes. The catalyst solution is then transferred to a reaction vessel containing a solution of acetophenone (1.0 mmol) in THF (3 mL). The vessel is purged with hydrogen and then pressurized to 1 atm with hydrogen. The reaction mixture is stirred at 0°C for 12 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.

Representative Procedure for Asymmetric Hydrogenation with a Ru-BINAP/Diamine Catalyst

In a glovebox, a mixture of [RuCl₂(benzene)]₂ (2.5 mg, 0.005 mmol), (R)-BINAP (6.8 mg, 0.011 mmol), and (R,R)-DPEN (2.4 mg, 0.011 mmol) in 2-propanol (5 mL) is heated at 80°C for 1 hour. After cooling to room temperature, a solution of acetophenone (120 mg, 1.0 mmol) in 2-propanol (5 mL) and a solution of potassium tert-butoxide (1 M in THF, 0.1 mL, 0.1 mmol) are added. The mixture is then transferred to an autoclave, which is purged and pressurized with hydrogen to 10 atm. The reaction is stirred at 50°C for 4 hours. After cooling and releasing the pressure, the solvent is evaporated, and the product is purified by flash chromatography to give 1-phenylethanol. The ee is determined by chiral GC or HPLC.

Logical Relationships and Workflows

The selection of an appropriate catalyst system for asymmetric hydrogenation involves a logical workflow that considers the substrate, the desired enantioselectivity, and the process efficiency.

G cluster_0 Catalyst Selection Workflow Start Define Target Chiral Molecule & Substrate Ligand_Selection Select Chiral Ligand Class (this compound-derived, BINAP, Josiphos, etc.) Start->Ligand_Selection Metal_Selection Select Transition Metal (Rh, Ru, Ir) Ligand_Selection->Metal_Selection Screening Screen Reaction Conditions (Solvent, Temperature, Pressure, Base) Metal_Selection->Screening Optimization Optimize for ee%, TON, TOF Screening->Optimization Analysis Analyze Product (HPLC/GC) Optimization->Analysis Analysis->Ligand_Selection Unsuccessful? Scale_up Scale-up Synthesis Analysis->Scale_up Successful?

Caption: A logical workflow for selecting and optimizing a catalyst system for asymmetric hydrogenation.

Conclusion

Catalysts derived from the this compound scaffold, particularly those incorporating a ferrocenyl-phosphine framework, have demonstrated high efficacy in the asymmetric hydrogenation of certain substrates. While benchmark catalysts like Ru-BINAP/diamine systems can achieve exceptionally high turnover numbers for substrates like acetophenone, the pyrrolidine-based catalysts offer a valuable alternative with excellent enantioselectivity under mild conditions. The choice of catalyst will ultimately depend on the specific substrate, desired process parameters, and economic considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in making an informed decision for their synthetic endeavors.

A Comparative Guide to Stereochemical Determination Using Chiral Pyrrolidine Derivatives and Other Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. This guide provides a comparative analysis of the stereochemical determination of reaction products, with a focus on the potential of (R)-2-Methylpyrrolidine and its more established pyrrolidine-based counterparts, alongside widely used alternative chiral auxiliaries.

While direct experimental data on the performance of this compound as a chiral auxiliary in common asymmetric transformations such as the alkylation of ketones is limited in readily available scientific literature, its structural similarity to highly successful proline-derived auxiliaries suggests its potential utility. This guide will therefore leverage the extensive data available for (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) as representative examples of chiral pyrrolidine (B122466) auxiliaries. These will be compared against two other pillars of stereoselective synthesis: Evans oxazolidinones and pseudoephedrine-based auxiliaries.

Performance Comparison in Asymmetric Alkylation

The asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction where the use of chiral auxiliaries is critical for achieving high enantioselectivity. The following table summarizes the typical performance of SAMP/RAMP hydrazones, Evans oxazolidinones, and pseudoephedrine amides in the asymmetric alkylation of ketones and carboxylic acid derivatives.

Chiral Auxiliary SystemSubstrateElectrophileDiastereomeric Excess (de%) / Enantiomeric Excess (ee%)Yield (%)
SAMP/RAMP Hydrazone CyclohexanoneMethyl Iodide≥95% de~85-95%
PropanalBenzyl Bromide≥96% de~70-80%
Evans Oxazolidinone Propionyl OxazolidinoneBenzyl Bromide>99% de~90-98%
Phenylacetyl OxazolidinoneMethyl Iodide>99% de~85-95%
Pseudoephedrine Amide Propionyl PseudoephedrineEthyl Iodide>98% de~85-95%
Phenylacetyl PseudoephedrineAllyl Bromide>98% de~90-98%

Note: The data presented are representative values from various literature sources and may vary depending on the specific reaction conditions, substrates, and electrophiles used.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of stereoselective reactions. Below are representative experimental protocols for the asymmetric alkylation using SAMP hydrazone, Evans oxazolidinone, and pseudoephedrine amide auxiliaries.

Protocol 1: Asymmetric α-Alkylation of a Ketone via a SAMP Hydrazone

This protocol is based on the well-established Enders' SAMP/RAMP hydrazone alkylation methodology.[1]

  • Formation of the Hydrazone:

    • To a solution of the ketone (1.0 eq.) in a suitable solvent (e.g., diethyl ether or benzene) is added (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.1 eq.).

    • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) can be added.

    • The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC or GC until the starting ketone is consumed.

    • The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.

  • Alkylation:

    • The purified hydrazone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon).

    • A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 2-4 hours at -78 °C to form the azaenolate.

    • The electrophile (e.g., alkyl halide) (1.2 eq.) is added, and the reaction is stirred at -78 °C for several hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature.

  • Cleavage of the Auxiliary:

    • The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C.

    • Ozone is bubbled through the solution until a blue color persists.

    • The reaction is purged with nitrogen or oxygen, and a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) is added.

    • The mixture is warmed to room temperature, and the solvent is removed. The resulting α-alkylated ketone is purified by chromatography.

Protocol 2: Asymmetric Alkylation of an Evans Oxazolidinone

This protocol is a standard procedure for the diastereoselective alkylation of N-acyloxazolidinones.

  • Acylation of the Oxazolidinone:

    • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq.) dropwise.

    • The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 eq.).

    • The reaction is stirred for 30 minutes at 0 °C and then quenched with a saturated aqueous solution of ammonium chloride.

  • Enolate Formation and Alkylation:

    • The N-acyloxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.

    • A strong base such as sodium hexamethyldisilazide (NaHMDS) or LDA (1.1 eq.) is added dropwise, and the solution is stirred for 30-60 minutes.

    • The alkylating agent (1.2 eq.) is added, and the reaction is stirred at -78 °C for 1-4 hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Hydrolysis of the Auxiliary:

    • The purified alkylated product is dissolved in a mixture of THF and water.

    • Lithium hydroxide (B78521) (or hydrogen peroxide and lithium hydroxide) is added, and the mixture is stirred at room temperature until the starting material is consumed.

    • The chiral auxiliary can be recovered by extraction. The desired chiral carboxylic acid is isolated from the aqueous layer after acidification.

Protocol 3: Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol follows the methodology developed by Myers for the asymmetric alkylation of pseudoephedrine amides.

  • Amide Formation:

    • The desired carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride.

    • The crude acid chloride is then slowly added to a solution of (+)-pseudoephedrine (1.0 eq.) and a base (e.g., triethylamine (B128534) or pyridine) in dichloromethane (B109758) at 0 °C.

    • The reaction is stirred until completion, and the resulting pseudoephedrine amide is purified by chromatography or recrystallization.

  • Alkylation:

    • A solution of the pseudoephedrine amide (1.0 eq.) in anhydrous THF is added to a solution of LDA (2.5 eq.) and anhydrous lithium chloride (5.0 eq.) in THF at -78 °C.

    • The mixture is stirred at -78 °C for 1 hour, then warmed to 0 °C for 30 minutes, and finally re-cooled to -78 °C.

    • The alkylating agent (3.0 eq.) is added, and the reaction is stirred at -78 °C to room temperature until completion.

  • Cleavage to the Chiral Product:

    • The crude alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., refluxing in aqueous H₂SO₄ or KOH).

    • Alternatively, reduction with a suitable reducing agent (e.g., lithium aluminum hydride) can yield the chiral alcohol.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the general workflows and key intermediates in these asymmetric alkylation reactions.

SAMP_Alkylation_Workflow Ketone Ketone Hydrazone SAMP Hydrazone Ketone->Hydrazone + SAMP - H₂O SAMP (S)-SAMP SAMP->Hydrazone Azaenolate Lithium Azaenolate Hydrazone->Azaenolate + LDA LDA LDA LDA->Azaenolate Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone + R-X Electrophile R-X Electrophile->Alkylated_Hydrazone Alkylated_Ketone α-Alkylated Ketone (high ee) Alkylated_Hydrazone->Alkylated_Ketone Ozonolysis Ozonolysis Ozonolysis Ozonolysis->Alkylated_Ketone

Caption: Workflow for Asymmetric Alkylation using a SAMP Auxiliary.

Evans_Alkylation_Workflow Oxazolidinone Chiral Oxazolidinone N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N_Acyl_Oxazolidinone + RCOCl Acyl_Chloride RCOCl Acyl_Chloride->N_Acyl_Oxazolidinone Enolate Chiral Enolate N_Acyl_Oxazolidinone->Enolate + Base Base Base (e.g., NaHMDS) Base->Enolate Alkylated_Product Alkylated Oxazolidinone Enolate->Alkylated_Product + R'-X Electrophile R'-X Electrophile->Alkylated_Product Chiral_Acid Chiral Carboxylic Acid (high ee) Alkylated_Product->Chiral_Acid Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Chiral_Acid

Caption: Workflow for Asymmetric Alkylation using an Evans Auxiliary.

Pseudoephedrine_Alkylation_Workflow Pseudoephedrine (+)-Pseudoephedrine Amide Pseudoephedrine Amide Pseudoephedrine->Amide + R-COOH deriv. Carboxylic_Acid R-COOH Carboxylic_Acid->Amide Enolate Chiral Enolate Amide->Enolate + LDA/LiCl LDA_LiCl LDA / LiCl LDA_LiCl->Enolate Alkylated_Amide Alkylated Amide Enolate->Alkylated_Amide + R'-X Electrophile R'-X Electrophile->Alkylated_Amide Chiral_Product Chiral Acid/Alcohol (high ee) Alkylated_Amide->Chiral_Product Cleavage Cleavage Cleavage Cleavage->Chiral_Product

Caption: Workflow for Asymmetric Alkylation using a Pseudoephedrine Auxiliary.

Conclusion

The stereochemical determination of reaction products is a pivotal aspect of modern organic synthesis. While direct, quantitative performance data for this compound in widely practiced asymmetric reactions remains to be broadly documented, the exceptional results achieved with structurally related SAMP and RAMP auxiliaries highlight the immense potential of the chiral pyrrolidine scaffold.

For researchers and drug development professionals, the choice of a chiral auxiliary will depend on a multitude of factors including the specific transformation, desired stereochemical outcome, substrate scope, and the ease of auxiliary synthesis and removal. SAMP/RAMP hydrazones offer a powerful method for the asymmetric α-alkylation of aldehydes and ketones. Evans oxazolidinones are a robust and highly predictable system for a wide range of asymmetric transformations, particularly aldol (B89426) reactions and alkylations of carboxylic acid derivatives. Pseudoephedrine amides provide an inexpensive and highly effective alternative for the synthesis of enantioenriched carboxylic acids, alcohols, and ketones.

This guide provides a foundational comparison to aid in the selection of an appropriate strategy for achieving a desired stereochemical outcome. Further investigation into the catalytic and auxiliary properties of simpler chiral pyrrolidines like this compound is warranted and could lead to the development of new, efficient, and cost-effective methods for asymmetric synthesis.

References

(R)-2-Methylpyrrolidine in Synthesis: A Comparative Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a critical endeavor. (R)-2-Methylpyrrolidine, a readily available chiral amine, has emerged as a versatile building block and precursor in asymmetric synthesis. This guide provides a comprehensive literature review of its applications, objectively comparing its performance with other alternatives, and presenting supporting experimental data, detailed protocols, and visual workflows to inform your synthetic strategies.

This compound serves as a valuable chiral synthon for the preparation of more complex chiral ligands, auxiliaries, and organocatalysts. Its rigid five-membered ring structure and the stereogenic center at the 2-position provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This guide will delve into two of its key applications: as a precursor to chiral ligands for asymmetric catalysis and as a component of chiral auxiliaries for diastereoselective reactions.

I. This compound as a Precursor to Chiral Ligands

The nitrogen atom of this compound provides a convenient handle for the synthesis of a diverse range of chiral ligands for asymmetric catalysis. These ligands, upon coordination to a metal center, create a chiral environment that can effectively discriminate between enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer of the product.

A prominent example is the synthesis of C2-symmetric 2,5-disubstituted pyrrolidine (B122466) derivatives, which have proven to be effective ligands in the enantioselective addition of organozinc reagents to aldehydes.

Comparison of this compound-Derived Ligands with Other Chiral Ligands

The performance of ligands derived from this compound is often benchmarked against other established chiral ligands. The following table summarizes the performance of a C2-symmetric pyrrolidine derivative in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), a standard model reaction.

Ligand/Catalyst SystemAldehydeYield (%)Enantiomeric Excess (ee, %)
(2R,5R)-bis(methoxymethyl)pyrrolidine derivative/Et₂Zn Benzaldehyde85-9570-96
N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine/Et₂ZnBenzaldehyde-20-45

As the data indicates, the choice of the N-substituent and the groups at the 2 and 5 positions of the pyrrolidine ring significantly impacts the enantioselectivity of the reaction. The N-(2',2'-diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine ligand provides high yields and excellent enantioselectivity in the addition of diethylzinc to various aryl aldehydes.[1] In contrast, an N-methyl-bis(diarylhydroxymethyl)pyrrolidine ligand gives significantly lower enantioselectivity under similar conditions.[1]

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Synthesis of N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine:

General Procedure for the Enantioselective Addition:

To a solution of the chiral pyrrolidine-based ligand (0.05 mmol) in anhydrous toluene (B28343) (2 mL) is added diethylzinc (1.0 M in hexanes, 1.0 mmol) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at this temperature. A solution of benzaldehyde (0.5 mmol) in anhydrous toluene (1 mL) is then added dropwise. The reaction mixture is stirred at 0 °C until the aldehyde is consumed (monitored by TLC). The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

G cluster_ligand Ligand Synthesis cluster_catalysis Catalytic Cycle R_2MP This compound Intermediate Functionalization R_2MP->Intermediate Ligand Chiral Pyrrolidine Ligand Intermediate->Ligand Ligand_Zn Ligand-Zn Complex TransitionState Chiral Transition State Ligand_Zn->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Product Chiral Alcohol TransitionState->Product Product->Ligand_Zn Catalyst Regeneration Et2Zn Et₂Zn Et2Zn->Ligand_Zn Activation

Caption: General workflow for the synthesis of a chiral ligand from this compound and its application in a catalytic cycle.

II. This compound as a Precursor to Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recovered. Pyrrolidine-based structures, often derived from proline, are widely used as chiral auxiliaries. While direct applications of auxiliaries derived from this compound are less documented than the more common SAMP/RAMP auxiliaries (derived from (S)- and (R)-2-(methoxymethyl)pyrrolidine, respectively), the principles of their application in asymmetric synthesis are analogous.

Comparison of Pyrrolidine-Based Auxiliaries with Evans Oxazolidinones in Asymmetric Alkylation

The performance of pyrrolidine-based auxiliaries is frequently compared to the well-established Evans oxazolidinone auxiliaries. The following table summarizes the performance of a propionylated pyrrolidine-based auxiliary in the asymmetric benzylation of its enolate, a key C-C bond-forming reaction.

Chiral AuxiliaryElectrophileAdditiveDiastereomeric Excess (d.e., %)
(S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine derivative Benzyl (B1604629) bromideCp₂ZrCl₂82-98
(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative Benzyl bromideCp₂ZrCl₂78-84
Evans Oxazolidinone Benzyl bromide->98

The data indicates that pyrrolidine-based auxiliaries can achieve high levels of diastereoselectivity in alkylation reactions, with the addition of Lewis acids like Cp₂ZrCl₂ enhancing the selectivity.[2][3][4][5] While the Evans oxazolidinone auxiliary generally provides exceptionally high diastereoselectivity, the pyrrolidine-based auxiliaries offer a viable alternative with good to excellent performance.

Experimental Protocol: Asymmetric Alkylation using a Pyrrolidine-Based Auxiliary

Synthesis of the Chiral Auxiliary Derivative:

The synthesis of a specific propionylated auxiliary from this compound is not explicitly detailed in the readily available literature. However, a general procedure would involve the N-acylation of the corresponding pyrrolidine derivative.

General Procedure for Asymmetric Alkylation:

To a solution of the N-propionyl pyrrolidine auxiliary (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere is added a solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. A solution of benzyl bromide (1.2 mmol) in THF is then added dropwise. The reaction mixture is stirred at -78 °C for several hours until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or GC analysis. The product is then purified by flash column chromatography.

Cleavage of the Chiral Auxiliary:

The chiral auxiliary can be removed under various conditions, such as hydrolysis with acid or base, or reduction with a hydride reagent, to yield the desired chiral carboxylic acid, alcohol, or aldehyde, respectively.

G cluster_auxiliary Auxiliary Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage R_2MP_deriv This compound Derivative Attached Substrate-Auxiliary Adduct R_2MP_deriv->Attached Prochiral Prochiral Substrate Prochiral->Attached Enolate Chiral Enolate Attached->Enolate Deprotonation TransitionState Diastereomeric Transition States Enolate->TransitionState Electrophile Electrophile Electrophile->TransitionState Product Alkylated Product (High d.e.) TransitionState->Product FinalProduct Enantiopure Product Product->FinalProduct RecoveredAux Recovered Auxiliary Product->RecoveredAux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary derived from a this compound precursor.

Conclusion

This compound is a valuable and cost-effective chiral starting material for the synthesis of sophisticated chiral ligands and auxiliaries. While it may not always be the direct component of the final catalyst or auxiliary in widely commercialized systems, its structural motif is central to a range of highly effective tools in asymmetric synthesis. Ligands derived from chiral pyrrolidines have demonstrated excellent performance in enantioselective additions to aldehydes, and pyrrolidine-based auxiliaries offer high diastereoselectivity in alkylation reactions, providing a strong alternative to more established systems. The choice of the specific derivative of this compound is crucial and allows for fine-tuning of the steric and electronic properties to optimize the outcome of the desired asymmetric transformation. Further research into the development of novel catalysts and auxiliaries directly from this compound is warranted and holds the potential to expand the toolkit of synthetic chemists.

References

Safety Operating Guide

Proper Disposal of (R)-2-Methylpyrrolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (R)-2-Methylpyrrolidine, a flammable and corrosive chiral amine commonly used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Concerns and Hazard Summary

This compound is a hazardous chemical with the following primary risks:

  • Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Corrosivity: It causes severe skin burns and eye damage.

  • Toxicity: It may be harmful if swallowed and may cause respiratory irritation. There is also potential for reproductive toxicity.[1]

In case of exposure:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

When handling this compound, including during disposal procedures, the following PPE is mandatory:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities, consider an apron or full-body suit.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Disposal Logistics and Operational Plan

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain.

Waste Collection and Storage
  • Segregation: Collect waste this compound in a dedicated, properly labeled, and compatible waste container. Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.

  • Container: Use a high-density polyethylene (B3416737) (HDPE) or other chemically resistant container. Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Toxic).

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from ignition sources, and have secondary containment to capture any potential leaks.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the accurate chemical name and quantity of the waste.

Experimental Protocol: Laboratory-Scale Neutralization (for small quantities as a pre-treatment step if deemed necessary and safe by institutional EHS)

While collection by a licensed service is the primary disposal route, in some instances, neutralization of small residual amounts may be considered as a pre-treatment step to reduce the corrosivity. This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your institution's EHS department.

Objective: To neutralize the basicity of this compound by reacting it with a weak acid to form a salt, thereby reducing its corrosivity.

Materials:

  • Waste this compound (small quantity, e.g., < 5 mL)

  • 1 M Acetic Acid solution

  • Large beaker (at least 10 times the volume of the amine)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Ice bath

  • Appropriate PPE (as listed in Section 2)

Procedure:

  • Preparation: Perform the entire procedure in a certified chemical fume hood. Place the large beaker in an ice bath on a stir plate and add a stir bar.

  • Dilution: Add a significant amount of water to the beaker (e.g., 100 mL for < 5 mL of amine) to help dissipate heat.

  • Slow Addition: While stirring vigorously, slowly and carefully add the small quantity of waste this compound to the water in the beaker.

  • Neutralization: Slowly add 1 M acetic acid dropwise to the diluted amine solution. The reaction is exothermic, so monitor the temperature and add the acid slowly to prevent boiling or splashing.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding acetic acid until the pH is between 6.0 and 8.0.

  • Final Disposal: The resulting neutralized solution, although less corrosive, is still considered hazardous waste due to the presence of the organic salt and potential ecotoxicity. Collect this solution in a properly labeled hazardous waste container for disposal by a licensed contractor.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste this compound Generated assess_quantity Assess Quantity and Need for Pre-treatment start->assess_quantity large_quantity Large Quantity or Direct Disposal assess_quantity->large_quantity Yes small_quantity Small Residual Quantity (Requires EHS Approval for Pre-treatment) assess_quantity->small_quantity No collect_waste Collect in Labeled, Compatible Container large_quantity->collect_waste neutralization Perform Laboratory-Scale Neutralization Protocol small_quantity->neutralization store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS/Licensed Waste Contractor for Pickup store_waste->contact_ehs end Proper Disposal contact_ehs->end collect_neutralized Collect Neutralized Solution as Hazardous Waste neutralization->collect_neutralized collect_neutralized->store_waste

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide for trained professionals. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

Essential Safety and Operational Guide for Handling (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of (R)-2-Methylpyrrolidine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate potential hazards associated with this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. The following tables summarize the recommended PPE based on safety data sheets and chemical handling guidelines.

Table 1: Respiratory Protection

Condition of UseRespirator TypeFilter Type
Exceeded exposure limits or presence of irritationNIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][3]Organic gases and vapors filter, Type A (Brown), conforming to EN14387.[1]
General laboratory use with adequate ventilationAir-purifying respirator with appropriate cartridges.Type ABEK (EN14387) respirator filter.
Potential for high vapor concentrations or spillsFull-face or half-mask air-purifying respirator.[4] For significant exposures, a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[4]Consult your institution's Environmental Health and Safety (EHS) office.

Table 2: Hand Protection

Glove MaterialRecommended UseAdditional Notes
Chemical-resistant glovesRequired for all handling procedures to prevent skin contact.[2][5]While specific breakthrough times for this compound are not readily available, for the structurally similar N-Methyl-2-pyrrolidone (NMP), materials such as Butyl rubber, Neoprene over Natural Rubber, and Silver Shield®/4H® are recommended.[6] Always inspect gloves for tears or holes before use.
Double glovingRecommended when handling concentrated solutions or for prolonged exposure.The outer glove should be removed and disposed of immediately after contamination.[7]

Table 3: Eye and Body Protection

Protection TypeSpecifications
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A faceshield may also be necessary.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1][2] This includes a lab coat with long sleeves and a closed front. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be worn.[4]

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is paramount to maintaining a safe laboratory environment.

Step 1: Engineering Controls

  • Always handle this compound in a well-ventilated area.[2]

  • For procedures with a risk of generating aerosols or vapors, use a certified chemical fume hood.[8][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][9]

Step 2: General Handling

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mists.[1][8]

  • Wash hands thoroughly after handling the chemical.[2]

  • Keep containers tightly closed when not in use.[2][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][11]

  • Use non-sparking tools and ground/bond container and receiving equipment to prevent static discharge.[11]

Step 3: Storage

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9]

  • Store in a tightly closed container.[2] Some sources recommend storing under a nitrogen blanket.[2]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 1 before attempting to clean the spill.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention if irritation persists.[11]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Identification: All materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, must be treated as hazardous waste.[12]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[12]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[12]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area away from incompatible materials and sources of ignition.[12]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[12] For the related compound NMP, incineration in a licensed facility or biotreatment are recommended disposal methods.[13]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Prepare to handle This compound task_assessment Assess Task and Potential for Exposure (e.g., small scale transfer, reaction setup, spill) start->task_assessment ventilation_check Is adequate ventilation available? (e.g., chemical fume hood) task_assessment->ventilation_check use_hood Work in a Chemical Fume Hood ventilation_check->use_hood Yes no_hood Proceed with caution in a well-ventilated area ventilation_check->no_hood No ppe_base Select Baseline PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves use_hood->ppe_base no_hood->ppe_base splash_risk Is there a risk of splashing? ppe_base->splash_risk add_faceshield Add a Face Shield splash_risk->add_faceshield Yes inhalation_risk Is there a risk of inhalation of vapors/aerosols? splash_risk->inhalation_risk No add_faceshield->inhalation_risk add_respirator Add appropriate Respirator (Type A/ABEK filter) inhalation_risk->add_respirator Yes large_quantity Handling large quantities or potential for significant skin contact? inhalation_risk->large_quantity No add_respirator->large_quantity add_apron Add Chemical-Resistant Apron and consider double gloving large_quantity->add_apron Yes final_check Final PPE Check and Begin Work large_quantity->final_check No add_apron->final_check

Caption: PPE Selection Workflow for this compound.

References

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Retrosynthesis Analysis

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(R)-2-Methylpyrrolidine

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